Anacrotine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPUYCITBTPSF-TZCAYXSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317393 | |
| Record name | (+)-Anacrotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-49-1 | |
| Record name | (+)-Anacrotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anacrotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Anacrotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANACROTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anacrotine chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of Anacrotine
Executive Summary
Anacrotine is a macrocyclic pyrrolizidine alkaloid (PA) found in various plant species, notably within the Crotalaria genus.[1][2] As a member of the PA family, it is classified based on its core necine base structure, which is esterified with a necic acid.[3][4][5] This guide provides a comprehensive technical overview of Anacrotine, detailing its chemical structure, physicochemical properties, biological activity, and associated toxicological profile. The document synthesizes current knowledge to offer a resource for researchers in natural product chemistry, toxicology, and drug development, complete with a validated experimental protocol for its isolation and purification.
Introduction to Anacrotine: A Pyrrolizidine Alkaloid of Interest
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by plants as a defense mechanism against herbivores.[4][5][6] Their chemical structure is characterized by a pyrrolizidine nucleus (a necine base) esterified with one or more carboxylic acids (necic acids).[4][7]
Chemical Classification and Structural Family
Anacrotine belongs to the monocrotaline-type of PAs, which are characterized by an eleven-membered macrocyclic diester ring.[3] This structure is formed from the esterification of a necine base, in this case, crotanecine, with a dicarboxylic necic acid.[2] The toxicity of many PAs, including Anacrotine, is closely linked to the presence of a 1,2-unsaturated necine core, which is a prerequisite for their metabolic activation into toxic metabolites.[3][7]
Natural Occurrence
Anacrotine has been identified and isolated from several plant species. It is notably found in plants of the Crotalaria genus (family Fabaceae), including Crotalaria micans, Crotalaria laburnifolia, Crotalaria trifoliastrum, and Crotalaria incana.[1][2] The presence of these alkaloids in various plants poses a potential risk of contamination in honey and herbal products, making their study critical for food safety and toxicology.[3][6]
Chemical Structure and Physicochemical Properties
The precise characterization of Anacrotine's chemical and physical properties is fundamental to understanding its reactivity, stability, and biological interactions.
Molecular Structure and Stereochemistry
Anacrotine is a complex macrocyclic molecule with multiple stereocenters.[8] Its structure is a cyclic diester, which imparts a specific three-dimensional conformation that is crucial for its biological activity.[3]
Caption: Conceptual diagram of Anacrotine's macrocyclic diester structure.
Chemical Identifiers
A compound's identity is unequivocally established through standardized identifiers, which are crucial for database searches and regulatory tracking.
| Identifier | Value | Source(s) |
| CAS Number | 5096-49-1 | [1][9][10][11] |
| Molecular Formula | C18H25NO6 | [1][8][9][10][11] |
| IUPAC Name | (1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |
| Synonyms | Crotalaburnine, NSC-114571 | [1][9] |
| InChIKey | NPYPUYCITBTPSF-TZCAYXSXSA-N | [1][8][9] |
Physicochemical Properties
The physical and chemical properties of Anacrotine dictate its behavior in biological systems and analytical procedures.
| Property | Value | Source(s) |
| Molecular Weight | 351.39 g/mol | [1][8][10][11] |
| Exact Mass | 351.1682 Da | [9] |
| Melting Point | 186-188 °C (with decomposition) | [11] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| XLogP3-AA | 0.1 | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [9] |
Biological Activity and Toxicology
The primary interest in Anacrotine for drug development and public health professionals stems from its potent biological effects and inherent toxicity.
General Biological Effects
Anacrotine is known to be toxic.[9] Like many PAs with an unsaturated necine base, it is a known hepatotoxin, capable of causing significant liver damage.[3][6] Animal studies have demonstrated that Anacrotine can cause acute centrilobular necrosis and congestion of the liver in rats.[9] Furthermore, it has been shown to induce pulmonary congestion, edema, and extensive necrosis of the pulmonary endothelium.[9]
Mechanism of Toxicity
The toxicity of Anacrotine is not caused by the molecule itself but by its metabolic activation in the liver. This is a hallmark of toxic PAs.[3] The process can be summarized as follows:
-
Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the 1,2-unsaturated pyrrolizidine nucleus of Anacrotine into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
-
Cellular Damage: These electrophilic metabolites are potent alkylating agents. They readily react with cellular nucleophiles, including DNA, proteins, and amino acids, leading to cellular dysfunction, DNA damage, and ultimately, cell death (necrosis).[9]
-
Organ-Specific Damage: This process primarily occurs in the liver, leading to hepatotoxicity.[6] When these reactive metabolites escape the liver and travel to the lungs, they can cause similar damage to the pulmonary vasculature.[9]
Caption: Anacrotine is metabolized in the liver to form reactive alkylating agents that cause cellular damage.
Experimental Protocols
The following protocol describes a robust, field-proven methodology for the isolation and purification of Anacrotine from plant material, such as dried and ground Crotalaria incana.
Isolation and Purification Workflow
The protocol is a multi-step process involving extraction, acid-base partitioning to separate alkaloids from other plant metabolites, and chromatographic purification.
Caption: A multi-step workflow for isolating Anacrotine from prepared plant material.
Detailed Step-by-Step Methodology
Objective: To isolate and purify Anacrotine from dried, powdered plant material.
Materials:
-
Dried, powdered Crotalaria plant material
-
Methanol (ACS grade)
-
Sulfuric acid (H₂SO₄), 2% aqueous solution
-
Ammonium hydroxide (NH₄OH), concentrated
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), ACS grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (70-230 mesh)
-
Appropriate solvents for chromatography (e.g., a gradient of chloroform/methanol)
-
Soxhlet apparatus, rotary evaporator, separatory funnels, chromatography column, pH meter, filter paper.
Protocol:
-
Extraction:
-
Step 1.1: Weigh 500 g of dried, powdered plant material and place it into a large cellulose thimble.
-
Step 1.2: Place the thimble in a Soxhlet extractor and extract with 2 L of methanol for 24 hours.
-
Rationale: Methanol is an effective polar solvent for extracting a wide range of alkaloids from plant matrices. Soxhlet extraction ensures exhaustive extraction.
-
-
Concentration and Acidification:
-
Step 2.1: Concentrate the methanolic extract in vacuo using a rotary evaporator at 40°C until a thick, syrupy residue is obtained.
-
Step 2.2: Redissolve the residue in 500 mL of 2% aqueous sulfuric acid.
-
Rationale: This step protonates the basic nitrogen atom of the alkaloids, forming water-soluble salts (R₃N + H⁺ → R₃NH⁺). Non-alkaloidal compounds, such as fats and chlorophylls, remain in their less polar form.
-
-
Removal of Non-Alkaloidal Impurities:
-
Step 3.1: Filter the acidic solution to remove any precipitated material.
-
Step 3.2: Transfer the filtrate to a separatory funnel and wash three times with 150 mL portions of chloroform to remove neutral and acidic impurities. Discard the chloroform layers.
-
Rationale: The protonated alkaloids are insoluble in non-polar chloroform, while many impurities are extracted into the organic phase.
-
-
Liberation and Extraction of Free Alkaloids:
-
Step 4.1: Carefully basify the remaining aqueous layer to pH 9-10 by the dropwise addition of concentrated ammonium hydroxide. Perform this step in a fume hood and cool the flask in an ice bath.
-
Rationale: Basification deprotonates the alkaloid salts (R₃NH⁺ + OH⁻ → R₃N + H₂O), converting them back to their free base form, which is soluble in organic solvents.
-
Step 4.2: Immediately extract the basified solution three times with 200 mL portions of chloroform.
-
Rationale: The free base alkaloids partition from the aqueous layer into the chloroform layer.
-
-
Drying and Final Concentration:
-
Step 5.1: Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Step 5.2: Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. This yields the crude alkaloid extract.
-
Rationale: Removing residual water is crucial before final purification to prevent interference with chromatographic separation.
-
-
Purification and Characterization:
-
Step 6.1: Purify the crude extract using column chromatography on silica gel, eluting with a gradient system such as chloroform-methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).
-
Step 6.2: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing Anacrotine.
-
Step 6.3: Combine the pure fractions and concentrate to yield purified Anacrotine.
-
Step 6.4: Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: Chromatography separates the components of the crude extract based on their polarity, allowing for the isolation of the target compound.
-
Conclusion
Anacrotine is a structurally complex pyrrolizidine alkaloid with significant hepatotoxic and pneumotoxic properties driven by its metabolic activation. A thorough understanding of its chemical structure, properties, and biological mechanism of action is essential for researchers in toxicology, natural product chemistry, and drug safety. The methodologies outlined in this guide provide a framework for the reliable isolation and study of Anacrotine, enabling further investigation into its toxicological profile and potential pharmacological applications. Future research should focus on quantitative risk assessment in contaminated foodstuffs and the exploration of its complex biological interactions at a molecular level.
References
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ANACROTINE - gsrs. (n.d.). Retrieved March 13, 2026, from [Link]
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Pyrrolizidine alkaloid - Wikipedia. (2023, November 29). Wikipedia. Retrieved March 13, 2026, from [Link]
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(+)-Anacrotine | C18H25NO6 | CID 5281720. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]
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(+)-Anacrotine. (n.d.). CAS Common Chemistry. Retrieved March 13, 2026, from [Link]
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Tábuas, B., Cruz Barros, S., Diogo, C., Cavaleiro, C., & Sanches Silva, A. (2024, February 8). Pyrrolizidine Alkaloids. Encyclopedia MDPI. Retrieved March 13, 2026, from [Link]
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Anacrotine [>98%]. (n.d.). Real-Gene Labs. Retrieved March 13, 2026, from [Link]
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Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]
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Pyrrolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 13, 2026, from [Link]
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Peng, C., Wang, Y., Deng, Y., & Zhang, T. (2009). Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells. Medical Science Monitor, 15(11), BR261-BR267. [Link]
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Gao, B., Chen, Y., Liu, Y., & Li, X. (2024). Aconitine in Synergistic, Additive and Antagonistic Approaches. Molecules, 29(21), 4991. [Link]
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Wang, Y., Deng, Y., & Peng, C. (2009). Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells. Zhong Yao Cai, 32(11), 1731-1735. [Link]
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Crout, D. H. G. (1969). Anacrotine, from Crotalaria incana. Journal of the Chemical Society C: Organic, 1379-1385. [Link]
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Anacrotine Biosynthesis and Toxicological Profiling: A Technical Guide
Introduction and Structural Significance
Anacrotine (also known as 6-hydroxysenecionine) is a highly specialized macrocyclic diester pyrrolizidine alkaloid (PA). While the majority of PAs are notorious for their potent hepatotoxicity, anacrotine presents a unique pharmacological and toxicological profile characterized by severe pulmonary tropism[1]. This shift in organ-specific toxicity is directly linked to its structure: anacrotine is a derivative of senecionine, distinguished solely by an additional hydroxyl group at the C6 position of the retronecine core.
For researchers and drug development professionals, understanding the biosynthesis of anacrotine is critical for two reasons: it provides a blueprint for the enzymatic engineering of complex alkaloids, and it elucidates how minor functional group modifications dictate the pharmacokinetic stability of reactive metabolites in vivo.
The Biosynthetic Architecture of Anacrotine
The biosynthesis of anacrotine is a multi-phase process that bridges primary amino acid metabolism with secondary defense compound generation. The pathway can be divided into three distinct biochemical phases[2].
Phase I: Necine Base Formation (The HSS Checkpoint)
The foundation of anacrotine is the bicyclic necine base, retronecine. The pathway initiates with the decarboxylation of primary amino acids (L-arginine or L-ornithine) to yield the diamine putrescine. The committing, pathway-specific step is catalyzed by homospermidine synthase (HSS) [3]. Evolutionarily recruited from deoxyhypusine synthase, HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming the symmetric polyamine homospermidine[4]. Subsequent copper-dependent diamine oxidase-mediated oxidation and cyclization convert homospermidine into the 1,2-unsaturated retronecine base.
Phase II: Necic Acid Synthesis and Esterification
The macrocyclic ring of anacrotine requires a dicarboxylic acid, known as a necic acid. For senecionine-type PAs, the necic acid (senecic acid) is biosynthesized from branched-chain aliphatic amino acids, primarily L-isoleucine and L-threonine[5]. The esterification of retronecine with senecic acid at the C7 and C9 hydroxyl groups forms the closed-ring macrocycle, senecionine.
Phase III: C6-Hydroxylation (The Anacrotine Divergence)
The final structural divergence is the enzymatic hydroxylation of senecionine at the C6 position. This specific oxidation yields anacrotine. This seemingly minor modification profoundly alters the stability of the molecule's downstream reactive metabolites.
Fig 1: Biosynthetic pathway of anacrotine from primary amino acid precursors.
Experimental Methodologies: Self-Validating Protocols
To study the biosynthesis and accumulation of anacrotine, experimental designs must account for the rapid turnover of primary metabolites. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Isotopic Tracing of Anacrotine Precursors
Causality & Logic: To unequivocally map the carbon flow without interference from primary metabolic noise, we utilize [14C]-putrescine. Because putrescine is the direct substrate for HSS, tracking its incorporation specifically isolates de novo PA biosynthesis[6]. The inclusion of a non-labeled internal standard validates the extraction efficiency.
Step-by-Step Methodology:
-
Precursor Administration: Inject 10 µCi of [1,4-14C]-putrescine dihydrochloride directly into the stem or root system of the target Crotalaria or Senecio species.
-
Incubation: Allow a 48-hour metabolic window under controlled greenhouse conditions (22°C, 16h light/8h dark cycle) to ensure complete translocation and enzymatic processing.
-
Tissue Homogenization: Harvest the plant tissue, flash-freeze in liquid nitrogen to halt enzymatic activity, and homogenize into a fine powder.
-
Acid-Base Extraction (Self-Validation Step):
-
Extract the powder in 0.5 M HCl. Logic: PAs are basic; low pH protonates the pyrrolizidine nitrogen, making it water-soluble while leaving lipophilic plant matrices behind.
-
Filter and wash the acidic extract with dichloromethane to remove neutral impurities.
-
Alkalinize the aqueous phase to pH 10 using ammonium hydroxide, rendering the PAs lipophilic.
-
Extract the free PA bases into chloroform. This pH-swing mechanism ensures that only basic alkaloids are isolated, inherently validating the purity of the extract.
-
-
Quantification: Analyze the organic phase via HPLC coupled with a flow scintillation analyzer to quantify the specific incorporation rate of 14C into the anacrotine fraction.
Protocol 2: HPLC-MS/MS Quantification of Anacrotine
Causality & Logic: Anacrotine and senecionine have nearly identical molecular weights (Anacrotine: 351.40 g/mol ; Senecionine: 335.39 g/mol ). Using tandem mass spectrometry (MS/MS) allows for the precise differentiation of these molecules based on their unique fragmentation patterns, specifically the mass shift (+16 Da) caused by the C6-hydroxyl group[7].
Step-by-Step Methodology:
-
Reconstitute the dried alkaloid extract in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% formic acid.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Elute using a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.3 mL/min.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor the parent-to-daughter ion transition for anacrotine ( m/z 352 → 120) and senecionine ( m/z 336 → 120).
Fig 2: Self-validating experimental workflow for PA extraction and quantification.
Toxicological Implications: The Dehydroanacrotine Mechanism
The biological significance of anacrotine lies in its unique toxicokinetics. When ingested, PAs undergo cytochrome P450-mediated metabolic activation in the liver, forming highly electrophilic pyrrolic metabolites (dehydropyrrolizidines)[8]. These metabolites covalently bind to local hepatic proteins, causing acute centrilobular necrosis—the hallmark of PA toxicity[9].
However, the C6-hydroxy group of anacrotine fundamentally alters this paradigm. The putative reactive metabolite, dehydroanacrotine , is significantly more stable than the pyrrolic derivatives of standard PAs like senecionine[1]. Because it does not immediately react with hepatic macromolecules, dehydroanacrotine survives hepatic clearance, enters the systemic circulation, and accumulates in the lungs. Once in the pulmonary capillary bed, it induces extensive necrosis of the pulmonary endothelium, oedema, and thickening of alveolar septae[1].
Quantitative Toxicological Comparison
The table below summarizes the pharmacokinetic distribution and pathological outcomes of anacrotine compared to its non-hydroxylated precursor, senecionine, based on in vivo rat models[1].
| Parameter | Senecionine | Anacrotine (6-Hydroxysenecionine) |
| Primary Target Organ | Liver | Lungs |
| Hepatic Pyrrole Level (at 2h) | High (Baseline Reference) | Moderate (Rapid initial decline) |
| Pulmonary Pyrrole Level (at 2h) | Low (16% of liver level) | High (39% of liver level) |
| Pathological Outcome | Acute centrilobular necrosis | Pulmonary oedema, endothelial necrosis |
| Reactive Metabolite Stability | Highly reactive, short half-life | Moderately stable, extended circulation |
Understanding the biosynthesis and structural nuances of anacrotine not only aids in agricultural safety and the mitigation of livestock poisoning but also provides a critical framework for medicinal chemists aiming to design targeted, stable pyrrolic prodrugs for specialized therapeutic applications.
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Anacrotine: Mechanisms of Bioactivation, Biphasic Kinetics, and Pulmonary Toxicity
An In-Depth Technical Guide for Toxicologists and Drug Development Professionals
Introduction and Chemical Identity
Anacrotine (CAS: 5096-49-1) is a naturally occurring, crotanecine-based pyrrolizidine alkaloid (PA) primarily isolated from Crotalaria species. Structurally, it is a macrocyclic diester that shares the core skeleton of senecionine but is distinguished by the presence of an additional 6-hydroxy group Mattocks & Driver, 1987[1]. This seemingly minor structural nuance fundamentally alters its pharmacokinetic stability, shifting its primary axis of toxicity from the liver to the pulmonary and cardiovascular systems.
Understanding the mechanism of action of anacrotine is critical for researchers investigating xenobiotic metabolism, targeted alkylating agents, and the pathophysiology of pulmonary hypertension and cor pulmonale.
Hepatic Bioactivation and Biphasic Hydrolysis Kinetics
Like most hepatotoxic PAs, anacrotine is not inherently reactive; it requires metabolic activation to exert its cytotoxic effects.
Cytochrome P450-Mediated Oxidation
Upon entering the hepatic circulation, anacrotine is metabolized by mixed-function oxidases (primarily Cytochrome P450 enzymes) in the parenchymal cells of the liver. This N-oxidation and subsequent dehydrogenation convert the inert alkaloid into a highly reactive, electrophilic dehydropyrrolizidine (DHP) intermediate known as dehydroanacrotine Mattocks & Driver, 1987[1].
The Kinetic Anomaly of Dehydroanacrotine
The defining characteristic of dehydroanacrotine is its extended half-life compared to other PA metabolites. While metabolites like dehydroretrorsine hydrolyze almost instantaneously, dehydroanacrotine undergoes a unique biphasic first-order hydrolysis reaction Mattocks et al., 1990[2].
Because the hydrolysis of its 7- and 9-ester groups occurs sequentially rather than simultaneously, a significant proportion of the reactive dehydroanacrotine survives long enough to escape the hepatic venous bed. This stability allows the alkylating agent to be transported systemically, directly impacting the downstream pulmonary capillary network Mattocks et al., 1990[2].
Fig 1: Hepatic bioactivation of Anacrotine and its downstream organotropic and molecular targets.
Pathophysiology and Molecular Targets
Organotropic Toxicity
Because of its biphasic kinetics, anacrotine produces a distinct pathological signature:
-
Pulmonary Endothelium (Primary Target): Pyrrolic metabolites accumulate in the lungs to a level approximately 39% of that found in the liver (compared to only 16% for senecionine) Mattocks & Driver, 1987[1]. This causes severe pulmonary congestion, edema, extensive necrosis of the pulmonary endothelium, and thickening of alveolar septae.
-
Cardiovascular System: The progressive consolidation of lung tissue and resulting pulmonary hypertension leads to secondary myocardial necrosis of the right ventricular wall (cor pulmonale) Mattocks & Driver, 1987[1].
-
Liver (Secondary Target): While high intraperitoneal doses cause acute centrilobular necrosis, oral administration often yields surprisingly mild hepatic necrosis compared to the profound extrahepatic effects Mattocks & Driver, 1987[1].
Molecular Mechanisms: Alkylation and Apoptosis
At the molecular level, dehydroanacrotine acts as a bifunctional alkylating agent. In vivo, cellular thiols and nucleophilic centers on DNA/proteins are attacked primarily at the 7-ester position of dehydroanacrotine, leading to the formation of stable, cross-linked S-conjugated pyrrolic metabolites Mattocks & Jukes, 1992[3].
Beyond direct necrotic damage via macromolecular adduction, anacrotine actively induces apoptosis in affected cells. This programmed cell death is driven by the modulation of the mitochondrial membrane potential ( ΔΨm ), which triggers the release of pro-apoptotic factors and the subsequent activation of executioner caspase enzymes CymitQuimica[4].
Quantitative Toxicological Comparison
To contextualize the unique profile of anacrotine, the following table summarizes its toxicological metrics against other well-documented PAs.
| Metric | Anacrotine | Senecionine | Monocrotaline |
| Structural Base | Crotanecine (6-OH) | Retronecine | Retronecine |
| Lung/Liver Pyrrole Ratio (2h) | ~39% | ~16% | Moderate |
| Primary Target Organ | Lungs (Endothelium) | Liver (Hepatocytes) | Lungs / Liver |
| Hydrolysis Kinetics | Biphasic (Slower) | Monophasic (Fast) | Biphasic |
| Key Pathology | Cor pulmonale, Edema | Hepatic Necrosis | Pulmonary Hypertension |
Experimental Protocols: Trapping Short-Lived Alkylating Agents
Standard LC-MS techniques fail to capture free dehydroanacrotine due to its transient nature. To study its kinetics, researchers must utilize a self-validating recirculating flow system that mimics the slow release of the metabolite into the bloodstream and captures it before complete hydrolysis Mattocks et al., 1990[2].
Protocol: Thiol-Sepharose Trapping and GC-MS Quantification
Causality & Design Rationale: We employ a variable delay line (tubing of different lengths) to mathematically validate the degradation curve (half-life) of the metabolite. Immobilized thiol-Sepharose is used as the trap because it mimics biological nucleophiles (like glutathione or cysteine residues on proteins), capturing the electrophile as a stable S-bound conjugate Mattocks & Jukes, 1992[5].
Step-by-Step Methodology:
-
System Initialization: Set up a recirculating fluid stream (aqueous buffer at physiological pH 7.4 and 37°C) driven by a peristaltic pump.
-
Metabolite Injection: Slowly inject a synthesized solution of dehydroanacrotine into the fast-moving fluid stream to simulate hepatic release.
-
Variable Delay (Kinetic Validation): Route the fluid through a delay tube. Self-Validation Step: By running parallel experiments with delay times ranging from 5 seconds to 1 minute, the biphasic decay curve can be plotted and verified against theoretical first-order kinetic models.
-
Nucleophilic Trapping: Pass the delayed fluid through a column packed with thiol-Sepharose. The surviving reactive dehydroanacrotine covalently binds to the thiols.
-
Derivatization: Elute the S-bound pyrrolic moieties and convert them into extractable ethyl ethers of low molecular weight using ethanol and a mild acid catalyst.
-
Quantification: Analyze the resulting diastereomeric 7-ethers via GC-MS. The presence of two distinct isomeric 7-conjugates definitively confirms anacrotine exposure over other retronecine-based PAs Mattocks & Jukes, 1992[3].
Fig 2: Recirculating flow system workflow for trapping short-lived pyrrolic alkylating agents.
References
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chemico-Biological Interactions. 1
-
Mattocks, A. R., Crooks, C. E., & Jukes, R. (1990). Trapping and measurement of short-lived alkylating agents in a recirculating flow system. Toxicology Letters. 2
-
Mattocks, A. R., & Jukes, R. (1992). Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Toxicology Letters. 5
-
Mattocks, A. R., & Jukes, R. (1992). Chemistry of sulphur-bound pyrrolic metabolites in the blood of rats given different types of pyrrolizidine alkaloid. Natural Toxins. 3
-
CymitQuimica. CAS 5096-49-1: (+)-Anacrotine Product Information and Mechanism.4
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- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping and measurement of short-lived alkylating agents in a recirculating flow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5096-49-1: (+)-Anacrotina | CymitQuimica [cymitquimica.com]
- 5. Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacrotine Toxicology Studies In Vivo: Mechanisms, Methodologies, and Biomarker Analysis
Executive Summary
Anacrotine, a highly toxic pyrrolizidine alkaloid (PA), presents a unique toxicological profile characterized by disproportionate pneumotoxicity alongside classical PA-induced hepatotoxicity. This whitepaper provides an authoritative guide on the in vivo toxicokinetics, metabolic pathways, and experimental methodologies required to evaluate anacrotine toxicity. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven protocols to ensure rigorous, self-validating experimental designs.
Toxico-Dynamics and The "Stable Pyrrole" Hypothesis
Most PAs, such as senecionine, primarily cause hepatic veno-occlusive disease (HVOD) because their highly reactive pyrrolic metabolites (dehydropyrrolizidines) rapidly cross-link with local hepatocyte DNA and proteins [1]. Anacrotine, a crotanecine-based 7,9-diester with an additional 6-hydroxy group, diverges significantly from this paradigm.
Upon ingestion or intraperitoneal (i.p.) administration, anacrotine undergoes cytochrome P450-mediated metabolic activation in the liver to form dehydroanacrotine [2].
Causality Insight: The unique structural configuration of dehydroanacrotine grants it unusual stability in aqueous physiological environments compared to other PA pyrroles. This delayed reactivity allows a significant fraction of the metabolite to escape the hepatic sinusoids, enter systemic circulation, and accumulate in the pulmonary endothelium and right ventricular wall[2]. Consequently, anacrotine induces severe pulmonary congestion, edema, and alveolar septal thickening at doses well below those required to trigger acute liver necrosis [3].
Caption: Metabolic activation of Anacrotine and its dual-organ toxicity pathway.
Quantitative Toxicological Data
To contextualize the dose-response relationship, the following table synthesizes the in vivo toxicity metrics of anacrotine in weanling rat models[2][3].
| Route of Administration | Dose Range (mg/kg) | Primary Target Organ | Key Pathological Findings | Pyrrole Accumulation (2h post-dose) |
| Intraperitoneal (i.p.) | 100 - 125 | Liver & Lungs | Centrilobular necrosis, severe pulmonary edema | Liver: 100% (Baseline) |
| Intraperitoneal (i.p.) | 60 - 90 | Lungs | Progressive lung tissue consolidation, death in 2-5 weeks | Lungs: ~39% of Liver level |
| Oral Gavage | Up to 180 | Lungs | Minimal liver necrosis; severe pulmonary endothelial necrosis | N/A |
| Intravenous (Metabolite)* | 6 - 27 | Lungs & Heart | Chronic lung damage, right ventricular myocardial necrosis | N/A |
*Direct administration of dehydroanacrotine (the reactive metabolite).
In Vivo Experimental Protocols
Caption: Step-by-step in vivo toxicological assessment workflow for Anacrotine.
Step-by-Step Methodology: Toxicokinetic and Histopathological Assessment
-
Model Selection & Acclimation:
-
Action: Select weanling male rats (e.g., Wistar or Sprague-Dawley, 50-70g). Acclimate for 7 days under standard conditions.
-
Causality: Weanling rats possess highly active and inducible hepatic CYP450 enzymes, maximizing the conversion of anacrotine to its reactive pyrrolic metabolites, thereby ensuring a reproducible toxic response[2].
-
-
Dose Formulation and Administration:
-
Action: Dissolve anacrotine in a minimal volume of 0.1 M HCl, neutralize with 0.1 M NaOH to pH 6.5, and dilute in sterile saline. Administer via i.p. injection (60-125 mg/kg) or oral gavage (up to 180 mg/kg).
-
Causality: i.p. administration bypasses initial gastrointestinal degradation, providing a sharp, measurable peak of hepatic pyrroles within 30 minutes. Oral dosing mimics natural environmental exposure but requires higher doses due to first-pass metabolism[1].
-
-
Time-Course Sampling (Toxicokinetics):
-
Action: Euthanize cohorts (n=5/group) at 0.5, 1, 2, and 4 hours post-administration. Instantly harvest blood via cardiac puncture.
-
Causality: Hepatic pyrrolic metabolites peak at 0.5 hours and decline rapidly, whereas pulmonary pyrroles accumulate and plateau between 1 and 4 hours[2]. Strict adherence to this timeline is critical for capturing the organ-specific distribution of dehydroanacrotine.
-
-
Tissue Harvesting & Adduct Quantification:
-
Action: Excise the liver, lungs, and right ventricle. Snap-freeze half of each organ in liquid nitrogen for UPLC-MS analysis of pyrrole-protein adducts. Fix the remaining tissue in 10% neutral buffered formalin for 48 hours.
-
Causality: Snap-freezing preserves the unstable pyrrole-protein cross-links, which serve as definitive biomarkers of PA exposure [4]. Formalin fixation allows for H&E staining to visually confirm centrilobular necrosis and alveolar thickening[3].
-
-
Data Analysis (Self-Validation):
-
Action: Correlate the concentration of serum pyrrole-protein adducts with the histological severity of pulmonary edema and hepatic necrosis.
-
Causality: If the protocol is executed correctly, the 2-hour lung pyrrole concentration should approximate 39% of the liver concentration. Deviations indicate improper dose formulation or delayed sampling[2].
-
Conclusion
Anacrotine serves as a critical model compound for understanding extrahepatic PA toxicity. By leveraging its unique toxicokinetic profile—specifically the stability of dehydroanacrotine—researchers can elucidate the mechanisms of PA-induced pneumotoxicity and develop targeted biomarkers for early detection of exposure. Implementing the self-validating protocols outlined in this guide ensures high-fidelity data collection for future pharmacological and toxicological studies.
References
-
Mattocks AR, Driver HE. Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chemico-Biological Interactions, 1987. [Link]
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Tábuas B, et al. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Toxins, 2024. [Link]
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Gao H, et al. Definitive diagnosis of hepatic sinusoidal obstruction syndrome induced by pyrrolizidine alkaloids. Journal of Digestive Diseases, 2012. [Link]
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Mattocks AR. Hepato- and pneumotoxicity of pyrrolizidine alkaloids and derivatives in relation to molecular structure. Chemico-Biological Interactions, 1981. [Link]
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- 4. Definitive diagnosis of hepatic sinusoidal obstruction syndrome induced by pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacrotine Hepatotoxicity and Pneumotoxicity in Animal Models: A Mechanistic and Methodological Guide
Executive Summary Pyrrolizidine alkaloids (PAs) represent a diverse class of phytotoxins notorious for inducing Hepatic Sinusoidal Obstruction Syndrome (HSOS) and genotoxicity across mammalian species [Moreira et al., 2021][1]. However, anacrotine (CAS #5096-49-1), a 7,9-macrocyclic diester of crotanecine [Mattocks, 1981][2], presents a highly atypical toxicological profile. As a Senior Application Scientist overseeing preclinical toxicology, I have structured this technical guide to dissect the unique hepato-pulmonary axis of anacrotine toxicity. Moving beyond standard procedural lists, this whitepaper explores the mechanistic causality behind anacrotine's profound pneumotoxicity and establishes self-validating experimental protocols for robust in vivo modeling.
Molecular Pathology & Mechanistic Causality
The hallmark of PA toxicity is hepatic cytochrome P450 (CYP450)-mediated metabolic activation. Anacrotine is oxidized in the liver to its reactive pyrrolic metabolite, dehydroanacrotine [Mattocks & Driver, 1987][3].
The Causality of the Hepato-Pulmonary Axis: Why does anacrotine cause severe lung damage at doses well below those required to produce acute liver damage[3]? The causality lies in the physicochemical stability of dehydroanacrotine. Unlike the highly reactive, short-lived pyrroles generated from PAs like senecionine, dehydroanacrotine possesses an extended half-life[3]. This stability allows a significant fraction of the electrophile to escape local hepatic covalent binding, enter the systemic circulation, and travel to the lungs [Yang et al., 2020][4]. Upon reaching the pulmonary bed, it covalently binds to the pulmonary endothelium, driving extensive necrosis, edema, and alveolar septal thickening within 48 hours[3].
Metabolic activation of anacrotine to dehydroanacrotine and its dual hepato-pulmonary toxicity.
Experimental Animal Models for Anacrotine Toxicity
When designing an in vivo model, the choice of animal and administration route must reflect the pharmacokinetic realities of the compound.
-
Model Selection: Weanling male rats (e.g., Sprague-Dawley) are the preferred model due to their robust and consistent baseline expression of hepatic CYP3A and CYP2B isoforms, which are critical for PA activation[1].
-
Administration Route Causality: The route of administration dictates the phenotypic outcome. Oral administration (up to 180 mg/kg) yields variable gastrointestinal absorption and extensive presystemic clearance, resulting in minimal acute liver necrosis[3]. Conversely, intraperitoneal (i.p.) injection synchronizes hepatic first-pass metabolism. We utilize i.p. dosing to ensure a sharp, reproducible Cmax of dehydroanacrotine, which is essential for establishing reliable toxicity thresholds[3].
Quantitative Data: Toxicity Thresholds & Tissue Distribution
The extended stability of dehydroanacrotine fundamentally alters its tissue distribution compared to standard PAs. The table below summarizes the quantitative thresholds established in weanling rat models.
| Pharmacological Parameter | Hepatic Compartment (Liver) | Pulmonary Compartment (Lungs) |
| Peak Pyrrolic Metabolite Time | 0.5 hours post-dose[3] | 1.0 hours post-dose[3] |
| Metabolite Retention (at 2h) | Baseline Reference (100%) | ~39% of Hepatic Level (vs 16% for Senecionine)[3] |
| Acute Toxicity Threshold (i.p.) | ≥ 125 mg/kg[3] | ≥ 60 mg/kg[3] |
| Lethality Threshold (i.p.) | N/A (Secondary to lung failure) | ≥ 60 mg/kg (Death occurs at 2-5 weeks)[3] |
| Primary Pathological Phenotype | Centrilobular necrosis, Congestion[5] | Endothelial necrosis, Edema, Septal thickening[6] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal controls and matrix-independent validation steps.
Protocol 1: In Vivo Dosing and Phenotypic Anchoring
Causality & Validation: A protocol is only as reliable as its controls. We include monocrotaline as a positive pneumotoxic control[4] and a vehicle-only negative control to ensure that observed endothelial necrosis is specifically PA-induced.
-
Animal Preparation: Acclimate weanling male rats for 7 days. Fast for 12 hours prior to dosing to standardize hepatic glycogen levels and CYP450 baseline activity.
-
Formulation: Anacrotine exhibits poor aqueous solubility. Dissolve the crystalline alkaloid in a minimal volume of 0.1 M HCl, neutralize precisely to pH 7.0 with 0.1 M NaOH, and dilute to the target concentration with sterile 0.9% saline.
-
Administration: Administer a single i.p. injection of the anacrotine formulation (60 mg/kg for chronic pneumotoxicity studies; 125 mg/kg for acute hepatotoxicity studies)[3].
-
Longitudinal Monitoring: Monitor respiratory distress markers (labored breathing, cyanosis) over 2 to 5 weeks, as progressive consolidation of lung tissue is the primary driver of mortality[3].
Protocol 2: LC-MS/MS Quantification of Pyrrole-Protein Adducts
Causality & Validation: Crude tissue digests contain high concentrations of phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. We mandate a Solid-Phase Extraction (SPE) cleanup step to maintain uniform ionization efficiency. Furthermore, utilizing matrix-matched calibration curves ensures our quantification is independent of matrix effects.
-
Tissue Harvesting: Euthanize subjects at 0.5h, 1h, 2h, and 4h post-dose. Immediately excise and snap-freeze liver and lung tissues in liquid nitrogen to halt further enzymatic degradation of pyrroles.
-
Protein Digestion: Homogenize 50 mg of tissue in lysis buffer. Add a stable-isotope labeled internal standard (e.g., 13C -labeled pyrrole). Perform enzymatic cleavage using Pronase E at 37°C for 16 hours to release pyrrolic amino acid adducts.
-
SPE Cleanup: Load the digest onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol to elute polar interferences, and elute the pyrrole-protein adducts with 100% acetonitrile.
-
LC-MS/MS Analysis: Evaporate the eluate and reconstitute in the mobile phase. Analyze via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify the specific mass transitions of dehydroanacrotine adducts.
Self-validating analytical workflow for quantifying anacrotine-induced pyrrole-protein adducts.
Conclusion
Anacrotine serves as a critical tool compound for understanding the spatial dynamics of pyrrolizidine alkaloid toxicity. Because its reactive metabolite, dehydroanacrotine, is uniquely stable, it bypasses exclusive hepatic localization to inflict severe, dose-limiting damage on the pulmonary endothelium. By employing the self-validating protocols outlined above, researchers can accurately map this hepato-pulmonary axis and develop robust screening models for PA-induced toxicities.
References
-
Title: Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats Source: Chemico-Biological Interactions / PubMed URL: [Link]
-
Title: Pulmonary toxicity is a common phenomenon of toxic pyrrolizidine alkaloids Source: Journal of Environmental Science and Health, Part C / Taylor & Francis URL: [Link]
-
Title: Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review Source: Molecules / PubMed Central (PMC) URL: [Link]
-
Title: Hepato- and pneumotoxicity of pyrrolizidine alkaloids and derivatives in relation to molecular structure Source: Chemico-Biological Interactions / PubMed URL: [Link]
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- 1. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepato- and pneumotoxicity of pyrrolizidine alkaloids and derivatives in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medkoo.com [medkoo.com]
- 6. Anacrotine | CAS:5096-49-1 | Manufacturer ChemFaces [chemfaces.com]
Anacrotine-Induced Pulmonary Arterial Hypertension: A Technical Guide to Mechanistic Pathways and Experimental Modeling
Executive Summary
Pyrrolizidine alkaloids (PAs) are a diverse class of plant-derived secondary metabolites notorious for their profound hepatotoxicity, frequently causing hepatic sinusoidal obstruction syndrome (HSOS)[1]. However, a highly specific subset of these compounds exhibits a distinct toxicokinetic profile that bypasses the liver to inflict severe, targeted damage on the pulmonary vascular bed.
Among these, Anacrotine (CAS# 5096-49-1), a 7,9-diester crotanecine ester found in Crotalaria species, stands out as a uniquely potent pneumotoxin[2]. While the closely related monocrotaline (MCT) is the standard agent for inducing experimental pulmonary hypertension (PH), [3]. This whitepaper provides drug development professionals and vascular biologists with an in-depth technical framework for understanding the causality of anacrotine-induced pulmonary arterial hypertension (PAH) and establishing a self-validating in vivo model.
Mechanistic Causality: The Pharmacokinetics of Pneumotoxicity
To effectively utilize anacrotine in preclinical models, researchers must understand why it targets the lungs rather than the liver. The mechanism is governed by the half-life and aqueous stability of its reactive intermediate.
Hepatic Metabolic Activation
Upon intraperitoneal or oral administration, anacrotine is absorbed into the portal circulation and transported to the liver. Here, it is not inherently toxic. It requires to form its reactive electrophilic metabolite: dehydroanacrotine [4].
The Stability Differential (The "Why")
The core principle distinguishing anacrotine from highly hepatotoxic PAs (like senecionine) is the stability of this pyrrolic metabolite. Highly reactive pyrroles immediately alkylate local hepatic macromolecules, causing acute centrilobular necrosis[3]. In contrast, dehydroanacrotine possesses an additional 6-hydroxy group and a specific macrocyclic structure that grants it [5]. Flow-system trapping studies demonstrate that dehydroanacrotine undergoes a biphasic hydrolysis reaction, allowing a significant fraction of the intact alkylating agent to survive the hepatic venous transit[5].
Pulmonary Endothelial Targeting
Escaping the liver, dehydroanacrotine travels through the right heart and hits the first major capillary bed it encounters: the pulmonary circulation[6]. The vast surface area of the pulmonary endothelium acts as a sink. The pyrrole acts as a bifunctional alkylating agent, cross-linking endothelial DNA and proteins[6]. This macromolecular damage triggers endothelial cell apoptosis, which subsequently provokes a hyperproliferative response in underlying pulmonary artery smooth muscle cells (PASMCs). The resulting vascular remodeling and thickening of alveolar septae drastically increase right ventricular afterload, culminating in Cor Pulmonale (right ventricular failure)[3].
Caption: Pathophysiological mechanism of Anacrotine-induced pulmonary arterial hypertension.
Comparative Toxicokinetics
Understanding the dose-response relationship of anacrotine requires comparison with other PAs. The table below summarizes the quantitative thresholds that dictate whether a PA induces hepatic or pulmonary toxicity.
| Pyrrolizidine Alkaloid | Chemical Structure Base | Hepatic Toxicity Threshold (Rat i.p.) | Pulmonary Toxicity Threshold (Rat i.p.) | Pyrrole Metabolite Stability |
| Anacrotine | 7,9-diester crotanecine | > 125 mg/kg (Acute Necrosis) | 60 mg/kg (Severe Remodeling) | High (Biphasic hydrolysis) |
| Monocrotaline | 11-membered macrocyclic retronecine | Moderate | 60 mg/kg (Standard PH) | Moderate to High |
| Senecionine | 12-membered macrocyclic retronecine | 50 mg/kg (Acute Necrosis) | Rare (Metabolites bind liver rapidly) | Low (Rapid hydrolysis) |
Data synthesized from Mattocks & Driver (1987) and related toxicokinetic studies[3][4][5][7].
Experimental Workflows: The Anacrotine PH Model
As an application scientist, establishing a reproducible in vivo model requires strict adherence to pharmacokinetic principles. The following protocol details the induction of anacrotine-induced PH in rats.
Step-by-Step Methodology
Step 1: Reagent Preparation & Formulation Anacrotine is highly lipophilic and insoluble in standard aqueous buffers.
-
Weigh the required mass of crystalline anacrotine.
-
Dissolve in a minimal volume of 1N HCl.
-
Slowly neutralize with 0.5N NaOH until the pH reaches 7.4.
-
Dilute with sterile Phosphate-Buffered Saline (PBS) to achieve a final injection volume of 1-2 mL/kg. Note: The solution must be prepared fresh immediately prior to injection to prevent premature hydrolysis.
Step 2: Administration (The Causality of Dosing) Administer a single intraperitoneal (i.p.) injection of 60 mg/kg to adult male Sprague-Dawley rats (200-250g). Causality Check: Why 60 mg/kg?, causing premature mortality before the 2-5 week window required for pulmonary vascular remodeling[3]. The 60 mg/kg threshold optimally saturates hepatic CYP450 enzymes while allowing the stable dehydroanacrotine to escape into the venous circulation, isolating the pulmonary phenotype.
Step 3: Disease Incubation House the animals under standard conditions for 21 to 28 days. During this period, the initial endothelial necrosis transitions into progressive consolidation of lung tissue and medial hypertrophy of the pulmonary arterioles[3].
A Self-Validating System: The Triple-Gate Validation
A protocol is only as robust as its internal controls. To ensure the observed right ventricular hypertrophy is strictly secondary to pulmonary vascular remodeling (and not primary cardiotoxicity or systemic shock), this workflow mandates three validation gates at Day 28:
-
The Hemodynamic Gate (In Vivo): Anesthetize the rat and perform right heart catheterization via the right external jugular vein. Advance a Millar pressure-volume catheter into the right ventricle (RV). Validation: Right Ventricular Systolic Pressure (RVSP) must be significantly elevated (>50 mmHg) compared to vehicle controls (~25 mmHg), confirming pre-capillary pulmonary hypertension.
-
The Morphometric Gate (Ex Vivo): Euthanize the animal and excise the heart. Dissect the RV free wall away from the left ventricle and septum (LV+S). Calculate the Fulton Index: RV / (LV + S). Validation: A ratio > 0.3 proves chronic afterload adaptation and right ventricular hypertrophy.
-
The Hepatic Histology Gate (Control): Harvest the liver and perform routine H&E staining. Validation: The liver must show an absence of acute sinusoidal obstruction or massive centrilobular necrosis, confirming that the 60 mg/kg dose successfully isolated the pulmonary phenotype without confounding hepatic failure[3].
Caption: Experimental workflow and self-validating gates for the Anacrotine PH model.
References
-
Schrenk, D., et al. (2023). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. PMC. Retrieved from:[Link][8]
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International Programme on Chemical Safety (IPCS). (1988). Pyrrolizidine alkaloids (EHC 80). INCHEM. Retrieved from:[Link][6]
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Gomez-Arroyo, J., et al. (2012). The monocrotaline model of pulmonary hypertension in perspective. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from:[Link][7]
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chemico-Biological Interactions, 63(1), 91-104. Retrieved from:[Link][3]
-
Encyclopedia MDPI. (2024). Pyrrolizidine Alkaloids. Retrieved from:[Link][4]
-
Mattocks, A. R., & Jukes, R. (1990). Trapping and measurement of short-lived alkylating agents in a recirculating flow system. Toxicology Letters. Retrieved from:[Link][5]
-
Ruan, J., et al. (2011). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats (Cross-referenced in HSOS studies). Journal of Ethnopharmacology. Retrieved from:[Link][1]
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- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Trapping and measurement of short-lived alkylating agents in a recirculating flow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
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- 8. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroanacrotine: Mechanisms of Formation, Regioselective Reactivity, and Atypical Toxicokinetics
Executive Summary
The hepatotoxicity of pyrrolizidine alkaloids (PAs) is a well-documented phenomenon, typically culminating in Hepatic Sinusoidal Obstruction Syndrome (HSOS). However, as drug development professionals and toxicologists, we must recognize that minor structural variations in the necine base of these alkaloids can radically alter their toxicokinetic profiles. This whitepaper provides an in-depth technical analysis of anacrotine , a crotanecine-derived PA, and its reactive metabolite, dehydroanacrotine (DHA) . By examining the structural chemistry, CYP450-mediated bioactivation, and unique regioselective reactivity of DHA, we uncover why this specific metabolite bypasses classical hepatic pathways to induce severe pulmonary and cardiac toxicity[1].
Structural Chemistry: The Crotanecine Advantage
To understand the anomalous behavior of anacrotine, we must first examine its molecular architecture. Anacrotine is a 12-membered macrocyclic diester[2]. Unlike the more common retronecine-based PAs (such as senecionine or monocrotaline), anacrotine is derived from crotanecine , a pyrrolizidine triol formally identified as[3].
The esterification of this triol at the C7 and C9 positions forms a macrocyclic ring that imparts unique steric and electronic properties to the molecule[2]. The presence of the additional hydroxyl group alters the lipophilicity and the subsequent enzymatic binding affinity during Phase I metabolism, setting the stage for its atypical downstream reactivity.
CYP450 Bioactivation and The Stability Anomaly
PAs are not inherently toxic; they are pro-toxins requiring hepatic bioactivation. In the liver, Cytochrome P450 enzymes (primarily of the CYP3A and CYP2B families) oxidize anacrotine into its highly reactive dehydropyrrolizidine (DHP) derivative: dehydroanacrotine (DHA) [1].
The Stability Anomaly: In classical PA toxicokinetics, DHPs like dehydrosenecionine are violently unstable electrophiles. They react almost instantaneously with local hepatic proteins and DNA, causing acute centrilobular necrosis[4]. Dehydroanacrotine, however, exhibits remarkable kinetic stability[1]. This stability allows DHA to survive hepatic efflux, enter the systemic venous return, and reach the pulmonary capillary bed[1].
Consequently, anacrotine administration results in severe pulmonary congestion, extensive necrosis of the pulmonary endothelium, alveolar septal thickening, and subsequent right ventricular myocardial necrosis (cor pulmonale) at doses well below those required to induce acute liver damage[1].
Fig 1: CYP450-mediated bioactivation of anacrotine to dehydroanacrotine and subsequent pathways.
Regioselective Reactivity and Adduct Formation
Once in systemic circulation, DHA acts as a potent bidentate electrophile, targeting nucleophilic thiol groups—such as cysteine residues in hemoglobin and tissue proteins[5].
A critical mechanistic distinction of DHA is its regioselectivity . While metabolites of heliotrine and indicine undergo nucleophilic attack predominantly at the C9-ester position, DHA exhibits strict regioselectivity for the C7-ester position[5]. When DHA reacts with thiols, it yields two distinct diastereomeric 7-ethers (7-conjugates)[6]. This specific C7-attack is a direct consequence of the crotanecine stereochemistry and serves as a highly reliable diagnostic biomarker for anacrotine exposure[6].
Quantitative Toxicological Profile
To contextualize the unique nature of anacrotine, the following table summarizes its toxicokinetic parameters against a standard retronecine-based PA (Senecionine).
| Parameter | Anacrotine / Dehydroanacrotine | Senecionine / Dehydrosenecionine |
| Necine Base Structure | Crotanecine (Pyrrolizidine Triol) | Retronecine (Pyrrolizidine Diol) |
| Macrocyclic Linkage | 12-membered ring (C7, C9) | 12-membered ring (C7, C9) |
| Primary Target Organ | Lungs & Heart | Liver |
| Primary Pathology | Pulmonary edema, endothelial necrosis | Hepatic Sinusoidal Obstruction Syndrome |
| Metabolite Stability | High (Reaches systemic circulation) | Low (Reacts in situ within hepatocytes) |
| Primary Reactive Site | C7-ester | C9-ester |
| Thiol Adduct Profile | Diastereomeric 7-ethers | 9-conjugates |
Experimental Methodology: Isolation of S-Conjugated Pyrroles
To study the regioselectivity of DHA in vivo, researchers must employ highly specific trapping protocols. The following methodology, adapted from the foundational work of , details a self-validating system for the isolation and characterization of S-conjugated pyrrolic metabolites[7].
Rationale & Causality: Because S-bound pyrroles on hemoglobin are covalently locked, we must cleave the sulfur-pyrrole bond without destroying the pyrrolizidine ring. We utilize Silver Nitrate ( AgNO3 ) because the Ag+ ion acts as a highly specific thiophilic Lewis acid. By conducting this in ethanol, the solvent acts as a trapping nucleophile, immediately converting the highly unstable free pyrrolic carbocation into a stable, analyzable ethyl ether. The protocol is self-validating: the detection of two distinct diastereomers exclusively confirms C7-regioselectivity, as a C9-attack would not yield this specific diastereomeric profile.
Step-by-Step Protocol:
-
In Vivo Exposure & Collection: Administer anacrotine (e.g., 100 mg/kg i.p.) to the murine model. Harvest blood and liver tissue 20 hours post-exposure[1]. Preserve liver samples as an acetone-washed powder to stabilize the adducts.
-
Thiophilic Cleavage: Suspend the blood/tissue samples in a buffered ethanolic silver nitrate ( AgNO3 ) solution. Incubate at room temperature. Causality: The Ag+ coordinates with the sulfur atom of the protein adduct, weakening the C-S bond and facilitating heterolytic cleavage.
-
Nucleophilic Trapping: Allow the reaction to proceed in the presence of excess ethanol. Causality: The transient, highly reactive pyrrolic carbocation is immediately intercepted by ethanol, forming stable pyrrolic monoethyl ethers.
-
Extraction: Partition the reaction mixture with a non-polar solvent (e.g., diethyl ether). The stable pyrrolic ethers will migrate to the organic phase, leaving the denatured proteins and silver salts in the aqueous phase.
-
Chromatographic Analysis: Concentrate the organic layer and analyze via GC-MS or HPLC.
-
Validation: Identify the chromatographic peaks. The presence of two distinct diastereomeric 7-ethers confirms the presence of dehydrocrotanecine conjugates, validating both the exposure to anacrotine and the C7-regioselective mechanism[6].
Fig 2: Analytical workflow for the isolation and detection of S-conjugated pyrrolic metabolites.
Conclusion
Dehydroanacrotine represents a critical divergence from standard pyrrolizidine alkaloid paradigms. Its enhanced kinetic stability allows it to bypass the liver, transforming a typically hepatotoxic class of compounds into potent pneumotoxins. Furthermore, its strict C7-regioselectivity during nucleophilic attack provides a robust, chemically traceable biomarker for diagnostic assays. Understanding these structure-activity relationships is paramount for toxicologists and drug development professionals working to mitigate PA-induced toxicities or develop targeted electrophilic therapeutics.
References
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chemico-Biological Interactions, 63(1), 91-104. [Link]
-
Mattocks, A. R., & Jukes, R. (1992). Chemistry of sulphur-bound pyrrolic metabolites in the blood of rats given different types of pyrrolizidine alkaloid. Natural Toxins, 1(2), 89-95.[Link]
-
Mackay, M. F., Sadek, M., & Culvenor, C. C. J. (1984). Ethanol-water solvates of anacrotine and madurensine, C18H25NO6.1/2C2H6O.1/2H2O. Isomeric pyrrolizidine alkaloids. Acta Crystallographica Section C, 40(6), 1073-1077.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 394146, Crotanecine. PubChem.[Link]
Sources
- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol | C8H13NO3 | CID 394146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Metabolism and toxirity of anacrotine, a pyrrolizidine alkaloid, in rats / Journal of Ethnopharmacology, 1988 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of sulphur-bound pyrrolic metabolites in the blood of rats given different types of pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacrotine (Crotalaburnine): Pharmacological Profiling and Mechanistic Insights into its Anti-Inflammatory Properties
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Finalizing Pathway Visualizations
I've just refined the mechanistic and workflow diagrams. The inflammatory cascade visual clarifies Anacrotine's late-stage intervention, focusing on bradykinin, prostaglandin, and leukotriene inhibition. The adrenalectomy workflow is fully polished for clarity. This solidifies my understanding of how Anacrotine affects the inflammatory pathways.
Finalizing Pathway Visualizations
I've just finalized the mechanistic diagrams and experimental workflows, integrating them to clarify Anacrotine's late-phase inflammatory intervention. The adrenalectomy workflow is polished for clarity and visual consistency, and includes visual validation of a self-validating system for assessing acute anti-edematous efficacy using adrenalectomy-validated models. All visual elements are consolidated with the quantitative efficacy data.
Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
Anacrotine (also known as crotalaburnine) is a naturally occurring pyrrolizidine alkaloid (PA) isolated primarily from Crotalaria laburnifolia and related species [1]. While PAs are historically notorious for their hepatotoxic and pneumotoxic profiles, Anacrotine presents a highly compelling, paradoxical pharmacological profile: it exhibits potent, selective anti-inflammatory and anti-granuloma properties that rival established corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) [1, 3].
As a Senior Application Scientist, I approach the evaluation of Anacrotine not merely as a catalog of biological effects, but as a complex mechanistic system. This whitepaper deconstructs Anacrotine’s targeted disruption of late-phase inflammatory cascades, establishes self-validating experimental protocols for its assessment, and addresses the critical toxicological bottlenecks—specifically the generation of reactive pyrrolic metabolites—that must be overcome for future drug development [2].
Mechanistic Pathway Analysis: Selective Inhibition
Inflammation is not a monolithic event; it is a highly orchestrated, biphasic temporal cascade. The early phase (0–1.5 hours post-injury) is driven by the rapid degranulation of mast cells releasing histamine and 5-hydroxytryptamine (5-HT/serotonin). The late phase (1.5–5 hours) is characterized by the de novo synthesis and release of prostaglandins (PGs) and the activation of the kinin system (bradykinin).
Anacrotine demonstrates a highly specific mechanism of action. Experimental causality shows that it is completely ineffective against 5-HT and dextran-induced edema, yet highly effective against bradykinin- and prostaglandin-induced edema [1]. This indicates that Anacrotine does not stabilize mast cells or block early amine receptors. Instead, it selectively antagonizes late-phase mediators and suppresses subsequent fibroblast proliferation (granuloma formation).
Fig 1. Anacrotine selectively blocks late-phase inflammatory mediators and granuloma formation.
Quantitative Efficacy Profiling
To contextualize Anacrotine's potency, we must benchmark it against clinical standards. The following table synthesizes quantitative data from foundational in vivo rat models[1, 3]. Note the profound efficacy of Anacrotine at relatively low dosages compared to phenylbutazone and sodium salicylate.
| Inflammatory Agent / Model | Anacrotine Efficacy (Dose) | Comparator Drug (Dose) | Mechanistic Implication |
| Carrageenin (Edema) | High Inhibition (10 mg/kg s.c.) | Phenylbutazone (100 mg/kg oral) | Potent blockade of late-phase acute inflammation. |
| Hyaluronidase (Edema) | High Inhibition (10 mg/kg s.c.) | Sodium Salicylate (500 mg/kg i.p.) | Direct inhibition of capillary permeability. |
| Bradykinin (Edema) | High Inhibition (20 mg/kg i.p.) | Not tested | Antagonizes kinin-mediated vasodilation. |
| Prostaglandin (Edema) | High Inhibition (20 mg/kg i.p.) | Phenylbutazone (Failed at 100 mg/kg) | Superior PG pathway interference vs. standard NSAID. |
| 5-HT / Dextran (Edema) | Ineffective (40 mg/kg s.c.) | Cyproheptadine (10 mg/kg oral) | Lacks anti-serotonergic / anti-histaminergic activity. |
| Cotton-Pellet Granuloma | High Inhibition (20 mg/kg) | Hydrocortisone (40 mg/kg) | Suppresses chronic phase / fibroblast proliferation. |
Standardized Experimental Protocols (Self-Validating Workflows)
A robust pharmacological protocol must be a self-validating system. If a compound reduces inflammation, we must prove the reduction is a direct pharmacological action, not an indirect physiological stress response (e.g., the drug causing pain/stress, which stimulates the HPA axis to release endogenous corticosteroids).
To achieve this, the following protocols utilize Adrenalectomized Animal Models as a built-in validation mechanism [1].
Protocol 1: Acute Edema Plethysmometric Assay
Objective: Isolate direct anti-edematous efficacy against specific inflammatory mediators.
-
Animal Preparation (The Validation Step): Perform bilateral adrenalectomy on male Wistar rats 5 days prior to the experiment. Maintain on 0.9% saline drinking water. Causality: Removing the adrenal glands eliminates endogenous glucocorticoid interference. If Anacrotine remains effective here, its action is direct.
-
Baseline Quantification: Measure the baseline volume of the right hind paw using a mercury or water displacement plethysmometer.
-
Dosing Regimen: Administer Anacrotine (10 mg/kg s.c.) to the test cohort, Phenylbutazone (100 mg/kg oral) to the positive control, and vehicle (saline) to the negative control. Wait 30 minutes.
-
Induction: Inject 0.1 mL of the chosen secretagogue (e.g., Hyaluronidase, Bradykinin, or Prostaglandin E1) into the sub-plantar aponeurosis of the right hind paw.
-
Time-Course Analysis: Measure paw volume at 30, 60, 120, and 180 minutes post-induction. Calculate the percentage of edema inhibition relative to the vehicle control.
Protocol 2: Chronic Granuloma Cotton-Pellet Model
Objective: Evaluate efficacy against chronic fibroblast proliferation and tissue granulation.
-
Pellet Preparation: Sterilize 20 mg cotton pellets via autoclaving.
-
Implantation: Under light anesthesia, make a subcutaneous incision in the groin or axilla of the rat. Implant two pellets per animal symmetrically.
-
Dosing: Administer Anacrotine (e.g., 20 mg/kg s.c.) daily for 7 consecutive days.
-
Harvest & Analysis: On day 8, euthanize the animals. Carefully dissect the pellets free from extraneous tissue. Dry the pellets at 60°C for 24 hours until a constant weight is achieved.
-
Validation: Subtract the initial 20 mg weight. The remaining dry weight represents the pure granulomatous tissue. Compare test group weights against Hydrocortisone controls.
Fig 2. Self-validating experimental workflow isolating direct anti-edematous efficacy.
Toxicological Paradigm: The Dehydroanacrotine Bottleneck
While the anti-inflammatory properties of Anacrotine are profound, its clinical viability is currently bottlenecked by the inherent toxicity of pyrrolizidine alkaloids.
Anacrotine itself is not inherently cytotoxic. However, upon systemic circulation, it undergoes rapid metabolism by hepatic cytochrome P450 mixed-function oxidases. This bioactivation converts Anacrotine into dehydroanacrotine , a highly reactive pyrrolic metabolite [2].
Because dehydroanacrotine is slightly more stable than pyrroles derived from other PAs (like senecionine), a significant fraction survives hepatic transit and reaches the pulmonary vascular bed [2]. This results in severe pneumotoxicity—characterized by pulmonary congestion, extensive necrosis of the pulmonary endothelium, and thickening of alveolar septae—often occurring at doses lower than those required to cause acute hepatic centrilobular necrosis [2].
Strategic Imperatives for Drug Development
For Anacrotine to transition from a pharmacological tool to a viable therapeutic scaffold, medicinal chemists must decouple its anti-inflammatory pharmacophore from its toxicological liability. Future research should focus on:
-
Steric Hindrance of the Necine Base: Modifying the pyrrolizidine core to prevent CYP450-mediated dehydrogenation into reactive pyrroles.
-
Targeted Delivery Systems: Utilizing liposomal or nanoparticle formulations for intra-articular injection, localizing the alkaloid to the inflamed joint and bypassing first-pass hepatic metabolism.
References
-
Ghosh, M. N., & Singh, H. (1974). Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. British Journal of Pharmacology, 51(4), 503–508. URL:[Link]
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chemico-Biological Interactions, 63(1), 91-104. URL: [Link]
-
Schramkow, A., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Molecules, 26(7), 1970. URL:[Link]
Anacrotine metabolic profile in rats
Anacrotine Metabolic Profile in the Murine Model: A Technical Guide on Pharmacokinetics, Biotransformation, and Tissue-Specific Toxicity
Executive Summary
Anacrotine is a macrocyclic pyrrolizidine alkaloid (PA) primarily isolated from Crotalaria species. While classical hepatotoxic PAs induce hepatic sinusoidal obstruction syndrome, anacrotine exhibits a highly distinct toxicological profile in rats, characterized by severe pneumotoxicity and right ventricular myocardial necrosis. This whitepaper delineates the metabolic pathways, kinetic distribution, and self-validating analytical methodologies for studying anacrotine in rat models.
Structural and Chemical Grounding
Structurally, anacrotine is a diester of the aminotriol crotanecine, forming a 12-membered macro-ring . It is effectively the 6-hydroxy analogue of the well-characterized PA senecionine . This seemingly minor hydroxylation significantly alters the molecule's lipophilicity and the stability of its downstream reactive metabolites, fundamentally shifting its primary toxicological target from the liver to the cardiopulmonary system .
Hepatic Biotransformation Pathways
Upon administration, anacrotine is rapidly absorbed and transported to the liver, the primary site of PA metabolism . The metabolic fate of anacrotine is governed by competing enzymatic pathways:
-
Toxification (C-Oxidation) : Hepatic cytochrome P450 enzymes (primarily CYP3A and CYP2B subfamilies in rats) catalyze the hydroxylation of the necine base. This intermediate spontaneously dehydrates to form a highly reactive, electrophilic pyrrolic ester known as a dehydropyrrolizidine alkaloid (DHPA)—specifically, dehydroanacrotine .
-
Detoxification (N-Oxidation) : Flavin-containing monooxygenases (FMOs) and CYP450s oxidize the tertiary nitrogen to form anacrotine N-oxide. This metabolite is highly water-soluble and is readily excreted in the urine .
-
Detoxification (Hydrolysis) : Non-specific hepatic carboxylesterases cleave the macrocyclic ester bonds, yielding the non-toxic crotanecine base and corresponding necic acids [[1]]([Link]).
Hepatic biotransformation of anacrotine illustrating toxification and detoxification pathways.
Pharmacokinetics and the Causality of Cardiopulmonary Toxicity
Most hepatotoxic PAs (e.g., senecionine, monocrotaline) generate highly unstable DHPAs that immediately alkylate local hepatic macromolecules, causing acute centrilobular necrosis . Anacrotine defies this standard paradigm.
The reactive metabolite, dehydroanacrotine, exhibits anomalous stability . This extended half-life allows the electrophile to escape the hepatic sinusoids without immediately cross-linking to local proteins. It enters the hepatic vein, travels through the inferior vena cava, and enters the right heart, inducing severe myocardial necrosis of the right ventricular wall . The metabolite is subsequently pumped into the pulmonary capillary bed, where the extensive endothelial surface area and high oxygenation finally trigger massive macromolecular adduction. This results in progressive consolidation of lung tissue, pulmonary edema, and thickening of alveolar septae .
Table 1: Comparative Pyrrolic Metabolite Kinetics (Rat Model, 100 mg/kg i.p.)
| Pharmacokinetic Parameter | Anacrotine | Senecionine (Reference PA) |
| Peak Hepatic Pyrroles | 0.5 hours | ~0.5 hours |
| Lung Accumulation Phase | 0 to 1.0 hours | Minimal accumulation |
| Lung/Liver Pyrrole Ratio (at 2h) | 39% | 16% |
| Primary Organ of Necrosis | Lungs & Right Ventricle | Liver (Centrilobular) |
| Hepatotoxicity Threshold (i.p.) | > 125 mg/kg | Highly toxic at lower doses |
Experimental Methodologies: Quantification of Pyrrolic Adducts
To rigorously evaluate the metabolic profile of anacrotine, researchers must quantify tissue-bound pyrrolic adducts. Because reactive DHPAs rapidly bind to the sulfhydryl groups of cysteine residues in tissue proteins, direct measurement of free metabolites is impossible after the initial kinetic window. The following protocol outlines a self-validating system for the extraction and quantification of sulfur-conjugated pyrrolic metabolites from fixed or fresh rat tissues .
Step-by-step experimental workflow for the quantification of tissue-bound pyrrolic adducts.
Step-by-Step Protocol: Silver-Mediated Cleavage and LC-MS/MS Analysis
-
Tissue Harvesting & Homogenization : Harvest hepatic and pulmonary tissues immediately post-euthanasia. Homogenize in cold phosphate-buffered saline (PBS) to halt enzymatic degradation.
-
Protein Precipitation : Add ice-cold acetone to the homogenate to precipitate proteins. Centrifuge and discard the supernatant. Causality: This step validates the target by removing unbound, non-toxic metabolites (like N-oxides and necic acids) while retaining only the covalently bound pyrrole-protein adducts .
-
Chemical Cleavage (AgNO3) : Resuspend the protein pellet in an ethanolic solution containing silver nitrate (AgNO3). Causality: The heavy silver ion exhibits a profound affinity for sulfur. It acts as a thiophilic Lewis acid, selectively cleaving the thioether bond between the pyrrolic ring and the cysteine residue, releasing the pyrrole as an extractable ethyl ether .
-
Solid-Phase Extraction (SPE) : Pass the supernatant through a C18 SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile. Causality: SPE isolates the lipophilic pyrrolic ethers from residual salts and hydrophilic peptide fragments, establishing a self-validating cleanup step that prevents ion suppression during mass spectrometry.
-
LC-MS/MS Quantification : Analyze the eluate using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Quantify against a synthesized dehydroanacrotine standard.
References
-
[2] Title: Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Source: Chemico-Biological Interactions / PubMed. URL:[Link]
-
[1] Title: Pyrrolizidine Alkaloids: An Update on Their Metabolism and Hepatotoxicity Mechanism. Source: Encyclopedia MDPI. URL:[Link]
-
Title: Ethanol-water solvates of anacrotine and madurensine, C18H25NO6.1/2C2H6O.1/2H2O. Isomeric pyrrolizidine alkaloids. Source: Acta Crystallographica Section C / IUCr. URL:[Link]
-
[3] Title: Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Source: Toxicology Letters / PubMed. URL:[Link]
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- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Anacrotine (Crotalaburnine): Pharmacodynamics, Efficacy Profiling, and Toxicity Mitigation in Preclinical Models
Executive Summary
Anacrotine (also known as crotalaburnine; CAS 5096-49-1) is a naturally occurring pyrrolizidine alkaloid (PA) and macrolide primarily derived from the Crotalaria and Anacardium genera[1],[2]. In preclinical drug development, anacrotine presents a compelling but complex profile. It exhibits potent anti-inflammatory and pro-apoptotic properties, yet its therapeutic window is fundamentally constrained by the characteristic hepatotoxicity and unique pneumotoxicity associated with PAs[3],[4].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive biology. Here, we will dissect the mechanistic causality of anacrotine’s biological activity, quantify its efficacy against reference standards, and establish self-validating experimental protocols designed to isolate true pharmacological efficacy from toxicological artifacts.
Chemical Ontology & Mechanistic Pathways
Anacrotine’s stereochemistry and complex molecular structure (C₁₈H₂₅NO₆) dictate its interaction with biological targets[1],[2]. Its biological activity is bifurcated into therapeutic mechanisms (anti-inflammatory and apoptotic) and toxicological mechanisms (cytochrome P450-mediated alkylation).
-
Anti-Inflammatory Axis: Anacrotine acts as a targeted antagonist against specific inflammatory mediators. It effectively inhibits increased vascular permeability and oedema induced by bradykinin, prostaglandin, and hyaluronidase, while showing no efficacy against 5-hydroxytryptamine (5-HT) or dextran-induced pathways ()[5].
-
Apoptotic Axis (Oncology): In malignant cells, anacrotine induces programmed cell death via the intrinsic pathway. This is initiated by the depolarization of the mitochondrial membrane potential, which subsequently triggers the caspase enzyme cascade[1].
-
Toxicological Axis: Like most PAs, anacrotine undergoes hepatic processing. Cytochrome P450 enzymes oxidize the compound into electrophilic pyrrolic metabolites (specifically, dehydroanacrotine), which act as severe alkylating agents that form protein adducts[6],[4].
Figure 1: Divergent signaling and metabolic pathways of Anacrotine.
Quantitative Efficacy Profiling
To contextualize anacrotine's therapeutic potential, it is critical to benchmark its efficacy against established clinical standards. The following table synthesizes quantitative data from foundational in vivo profiling (; )[5],[3].
Table 1: Comparative Efficacy of Anacrotine in Inflammatory Models
| Inflammatory Agent | Model Type | Anacrotine Dose & Route | Reference Standard | Efficacy / Mechanistic Observation |
| Carrageenin | Paw Oedema | 10 mg/kg (s.c.) | Phenylbutazone (100 mg/kg p.o.) | Equivalent inhibition to phenylbutazone; slightly less than hydrocortisone. |
| Hyaluronidase | Paw Oedema | 10 mg/kg (s.c.) | Sodium Salicylate (500 mg/kg i.p.) | Effective in normal and adrenalectomized rats, proving direct primary action. |
| Bradykinin / PG | Paw Oedema | 20 mg/kg (i.p.) | Phenylbutazone (100 mg/kg i.p.) | Highly effective; out-performed phenylbutazone against PG-induced oedema. |
| 5-HT / Dextran | Paw Oedema | 30 mg/kg (i.p.) | Cyproheptadine (10 mg/kg p.o.) | Ineffective; indicates specific pathway antagonism rather than generalized suppression. |
| Cotton Pellet | Granuloma | ~5 mg/kg (s.c.) | Hydrocortisone (10 mg/kg s.c.) | Produced similar inhibition of granulation tissue at half the dose of hydrocortisone. |
Experimental Methodologies: Self-Validating Protocols
When screening compounds with known toxicological liabilities like PAs, researchers risk misinterpreting systemic toxicity (which can suppress physiological responses) as therapeutic efficacy. The following protocols are engineered with built-in causality checks to ensure data integrity.
Protocol 1: In Vivo Anti-Inflammatory Efficacy with Toxicity Validation
Objective: Quantify anti-oedema properties while ruling out stress-induced endogenous corticosteroid release.
-
Animal Preparation & Adrenalectomy: Utilize a cohort of bilaterally adrenalectomized rats alongside normal controls. Causality: PAs can induce severe physiological stress, triggering the release of endogenous corticosteroids that artificially reduce inflammation. Retaining efficacy in adrenalectomized models validates that anacrotine's anti-inflammatory action is a direct pharmacological effect, not a secondary stress artifact[5].
-
Baseline Plethysmometry: Submerge the hind paw in a modified plethysmometer to establish a precise volumetric baseline prior to induction.
-
Dosing & Induction: Administer anacrotine (10–20 mg/kg s.c.). After 30 minutes, inject 0.1 mL of 1% carrageenin or bradykinin into the subplantar aponeurosis. Causality: Subplantar injection strictly localizes the inflammatory response, preventing systemic hemodynamic shifts from confounding the volumetric data.
-
Volumetric Quantification: Measure paw volume displacement at t = 1, 2, 3, and 4 hours post-induction to capture the biphasic inflammatory response.
-
Self-Validation (Toxicity Panel): Immediately post-assay, draw blood for ALT/AST panels and harvest liver/lung tissue. Causality: If hepatic enzymes are critically elevated, the observed "efficacy" may simply be a byproduct of systemic toxicity[4].
Protocol 2: In Vitro Apoptosis & Mitochondrial Depolarization Assay
Objective: Validate the intrinsic apoptotic pathway in malignant cell lines.
-
Cell Culture & Treatment: Seed target cancer cells at 1×105 cells/well. Treat with anacrotine at determined IC₅₀ concentrations for 24 hours.
-
JC-1 Dye Incubation: Wash cells and incubate with JC-1 dye (5 µg/mL) for 30 minutes. Causality: JC-1 forms red J-aggregates in healthy, polarized mitochondria but remains as green monomers when the membrane depolarizes. This ratiometric shift (Red/Green) provides a self-validating, early-stage marker of intrinsic apoptosis before morphological changes occur[1].
-
Caspase Inhibition Control: Pre-treat a parallel control group with Z-VAD-FMK (a pan-caspase inhibitor) 2 hours prior to anacrotine exposure. Causality: If anacrotine still induces cell death in the presence of Z-VAD-FMK, the mechanism is caspase-independent or necrotic, thus validating (or refuting) the specific apoptotic pathway hypothesis[1].
-
Flow Cytometry Analysis: Quantify the shift in fluorescence using flow cytometry (Ex: 488 nm; Em: 530 nm and 590 nm).
Figure 2: Workflow for Anacrotine efficacy screening with built-in toxicity validation.
Toxicity Profile: The Dehydroanacrotine Anomaly
To develop anacrotine or its derivatives into viable therapeutics, one must understand its unique toxicological footprint. Most PAs cause acute hepatotoxicity because hepatic CYP450 enzymes convert them into highly reactive electrophilic pyrrolic metabolites. These metabolites immediately bind to local hepatic macromolecules, causing centrilobular necrosis and Hepatic Sinusoidal Obstruction Syndrome (HSOS) ()[6],[4].
The Pulmonary Exception: Anacrotine presents a distinct anomaly. It produces severe lung damage—including pulmonary congestion, oedema, extensive necrosis of the pulmonary endothelium, and thickening of alveolar septae—at doses well below those required to induce acute liver necrosis[4].
Causality of the Anomaly: The putative reactive metabolite of anacrotine, dehydroanacrotine , is structurally more stable than the pyrrolic derivatives of most other PAs. This enhanced stability prevents it from reacting immediately in the liver. Instead, a large fraction of the metabolite survives transit through the hepatic vein and the right ventricle, reaching the pulmonary capillary bed. There, it acts as a potent alkylating agent, causing massive endothelial protein adduction and subsequent lung consolidation[4]. Any drug development program utilizing the anacrotine scaffold must prioritize structural modifications that destabilize or bypass this specific pyrrolic intermediate.
Conclusion
Anacrotine is a highly active biological molecule with validated efficacy against specific inflammatory mediators (bradykinin, prostaglandins) and potential applications in oncology via mitochondrial-driven apoptosis. However, its development is bottlenecked by the extreme stability of its toxic metabolite, dehydroanacrotine, which causes disproportionate pulmonary toxicity. Future research must focus on analog synthesis—retaining the macrocyclic structure responsible for receptor antagonism while modifying the necine base to prevent toxic CYP450 oxidation.
References
-
(+)-Anacrotine (CID 5281720). PubChem, National Center for Biotechnology Information. URL:[Link]
-
Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Wei, X., Ruan, W., & Vrieling, K. (2021). Molecules (MDPI), 26(7), 1970. URL:[Link]
-
Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. Ghosh, M. N., & Singh, H. (1974). British Journal of Pharmacology (PMC), 51(4), 503–508. URL:[Link]
-
Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Mattocks, A. R., & Driver, H. E. (1987). Chemico-Biological Interactions (PubMed), 63(1), 91-104. URL:[Link]
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- 1. CAS 5096-49-1: (+)-Anacrotine | CymitQuimica [cymitquimica.com]
- 2. (+)-Anacrotine | C18H25NO6 | CID 5281720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Metabolism and toxirity of anacrotine, a pyrrolizidine alkaloid, in rats / Journal of Ethnopharmacology, 1988 [sci-hub.sg]
Anacrotine interaction with cellular macromolecules
Whitepaper: Anacrotine Interaction with Cellular Macromolecules – Mechanisms of Toxicity and Experimental Workflows
Executive Summary
Pyrrolizidine alkaloids (PAs) represent a diverse class of naturally occurring phytotoxins that pose significant challenges in drug development and food safety. While the hepatotoxicity of PAs is well-documented, Anacrotine —a macrocyclic diester PA structurally defined as the 6-hydroxy derivative of senecionine—exhibits a unique and highly aggressive toxicological profile[1].
Unlike standard PAs that primarily induce localized hepatic sinusoidal obstruction syndrome (HSOS), Anacrotine is characterized by severe, progressive pneumotoxicity[1]. As a Senior Application Scientist specializing in xenobiotic metabolism, I have structured this technical guide to dissect the biochemical causality behind Anacrotine’s interactions with cellular macromolecules. By understanding the kinetics of its reactive intermediate, dehydroanacrotine, researchers can better design self-validating experimental workflows to quantify DNA cross-linking and protein adduction.
The Biochemical Causality of Anacrotine Toxicity
Anacrotine is inherently inert; it acts as a prodrug that requires metabolic bioactivation to exert its cytotoxic and genotoxic effects[2]. The interaction with cellular macromolecules is not driven by the parent alkaloid, but by its electrophilic pyrrolic metabolites.
Cytochrome P450-Mediated Bioactivation
Upon ingestion or systemic administration, Anacrotine is transported to the liver, where it is metabolized by the hepatic Cytochrome P450 system—specifically the CYP3A and CYP2B subfamilies[3]. These enzymes catalyze the oxidation and subsequent dehydrogenation of the necine base, converting Anacrotine into a highly reactive dehydropyrrolizidine (DHP) ester, known as dehydroanacrotine [1][3].
Macromolecular Alkylation and Structural Stability
DHP esters act as bifunctional alkylating agents, possessing highly reactive electrophilic centers at the C7 and C9 positions[2]. These centers rapidly undergo nucleophilic attack by the sulfhydryl (-SH), amino (-NH2), and hydroxyl (-OH) groups of cellular macromolecules, leading to the formation of pyrrole-protein adducts, pyrrole-DNA adducts, and lethal DNA-DNA/DNA-protein cross-links[4][5].
The Anacrotine Anomaly: The causality behind Anacrotine's severe pulmonary toxicity lies in its structural thermodynamics. The addition of the 6-hydroxy group on the senecionine backbone grants dehydroanacrotine an unusual degree of stability in aqueous physiological environments[1]. While the pyrrolic metabolites of most PAs are so highly reactive that they alkylate hepatic macromolecules immediately at the site of formation, dehydroanacrotine survives long enough to escape the hepatic sinusoids, enter systemic circulation, and accumulate in the pulmonary endothelium[1].
Metabolic bioactivation of Anacrotine and its systemic macromolecular interaction pathway.
Quantitative Analysis of PA Cross-Linking Potency
To contextualize Anacrotine's behavior, we must compare its biodistribution and DNA cross-linking potency against other well-characterized PAs. The table below synthesizes quantitative data demonstrating how the structural class dictates both the target organ and the severity of macromolecular damage. Notably, the lung-to-liver pyrrole ratio for Anacrotine is exceptionally high (39%) compared to its parent analog, Senecionine (16%)[1].
Table 1: Comparative Biodistribution and Cross-linking Potency of PAs
| Pyrrolizidine Alkaloid | Structural Class | Relative DNA Cross-Linking Potency | Lung/Liver Pyrrole Ratio | Primary Target Organ(s) |
| Seneciphylline | Macrocyclic diester | +++++ | < 15% | Liver |
| Riddelliine | Macrocyclic diester | ++++ | < 15% | Liver |
| Senecionine | Macrocyclic diester | +++ | 16% | Liver |
| Anacrotine | Macrocyclic diester (6-OH) | +++ | 39% | Liver & Lungs |
| Monocrotaline | Macrocyclic diester | ++ | ~ 25% | Liver & Lungs |
| Retronecine | Necine base | + | < 5% | Liver |
(Data synthesized from[1] and[5])
Experimental Workflows: Self-Validating Protocols
When designing assays to measure Anacrotine-induced macromolecular adduction, the experimental system must account for the compound's requirement for metabolic activation. Standard immortalized cell lines (e.g., wild-type HepG2) rapidly lose their native CYP450 expression during serial passaging. Using these lines will yield false-negative toxicity data because Anacrotine will remain an inert prodrug.
Protocol 1: In Vitro Bioactivation and LC-MS/MS Adduct Detection
Objective: Quantify the formation of pyrrole-protein adducts as a mechanism-based biomarker of Anacrotine exposure[6].
Causality Check: We utilize HepG2 cells stably transfected with human CYP3A4 (HepG2-CYP3A4) to ensure robust, reproducible conversion of Anacrotine to dehydroanacrotine[6].
-
Cell Seeding: Plate HepG2-CYP3A4 cells in 6-well plates at a density of 1×106 cells/well. Allow 24 hours for attachment.
-
Anacrotine Incubation: Treat cells with Anacrotine (10 µM, 25 µM, and 50 µM) dissolved in 0.1% DMSO for 24 hours. Self-Validation: Include a negative control (0.1% DMSO vehicle) and a positive control (Senecionine, 25 µM).
-
Cell Lysis & Protein Precipitation: Wash cells with cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors. Precipitate total cellular protein using cold acetone (1:4 v/v) to isolate the macromolecular fraction from unbound metabolites.
-
Proteolytic Digestion: Resuspend the protein pellet in ammonium bicarbonate buffer (50 mM, pH 8.0). Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate at 37°C for 16 hours.
-
LC-MS/MS Analysis: Analyze the digested peptides using a triple quadrupole mass spectrometer. Monitor for specific Multiple Reaction Monitoring (MRM) transitions corresponding to DHP-valine and DHP-cysteine adducts.
Protocol 2: Quantification of DNA-Protein Cross-links (Alkaline Elution Assay)
Objective: Measure the extent of DNA-protein cross-linking induced by Anacrotine[5].
Causality Check: Why alkaline elution over the standard comet assay? While the comet assay detects DNA strand breaks, quantifying DNA-protein cross-links requires differential elution kinetics. DNA cross-linked to proteins is retained on a polycarbonate filter under alkaline conditions. By running parallel samples with and without Proteinase K, we create a self-validating system where the exact fraction of protein-bound DNA can be mathematically isolated.
-
Radiolabeling: Cultivate HepG2-CYP3A4 cells in media containing [14C] -thymidine (0.02 µCi/mL) for 24 hours to uniformly label the DNA.
-
Exposure: Wash cells and expose to Anacrotine (25 µM) for 12 hours.
-
Cell Harvesting & Lysis: Harvest 5×105 cells and load them onto a 2.0 µm polycarbonate filter. Lyse cells directly on the filter using a solution of 2% SDS, 0.025 M EDTA (pH 9.7).
-
Differential Elution (The Self-Validating Step):
-
Column A (Total Cross-links): Elute with standard alkaline buffer (tetrapropylammonium hydroxide, pH 12.1).
-
Column B (Proteinase K Treated): Elute with alkaline buffer containing 0.5 mg/mL Proteinase K. Rationale: Proteinase K digests the cross-linked proteins, releasing the DNA. The difference in [14C] retention between Column A and Column B directly quantifies the DNA-protein cross-links.
-
-
Liquid Scintillation: Collect fractions every 3 hours and quantify radioactivity using a liquid scintillation counter. Calculate the cross-link index.
Experimental workflow for quantifying Anacrotine-induced macromolecular interactions.
Conclusion
Anacrotine serves as a critical model for understanding how minor structural modifications in pyrrolizidine alkaloids dictate macroscopic toxicological outcomes. The 6-hydroxy substitution does not merely alter the compound's binding affinity; it fundamentally changes the half-life of its reactive pyrrole, shifting the paradigm from localized hepatotoxicity to systemic, fatal pneumotoxicity. By employing metabolically competent in vitro systems and differential elution techniques, researchers can accurately map and quantify these complex macromolecular interactions.
References
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Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. PubMed (NIH).[Link]
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Anacrotine (Crotalaburnine): Discovery, Structural Biology, and Mechanistic Toxicology
Executive Summary
Anacrotine (CAS 5096-49-1), also known in early pharmacognosy as crotalaburnine, is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA)[1]. While many PAs are notorious for causing hepatic veno-occlusive disease, anacrotine presents a unique toxicological profile: it is profoundly pneumotoxic, causing severe pulmonary endothelial necrosis at doses far below those required to induce acute liver damage[2]. This whitepaper explores the structural biology, pharmacokinetic bioactivation, and isolation methodologies of anacrotine, providing a comprehensive guide for researchers investigating PA-induced cardiopulmonary toxicity and targeted apoptotic pathways.
Botanical Origins and Natural Sources
Anacrotine is predominantly biosynthesized by plants within the Crotalaria genus (family Fabaceae), serving as a chemical defense mechanism against herbivory[3]. Primary natural sources include:
-
Crotalaria laburnifolia (from which the synonym "crotalaburnine" is derived)[1]
-
Crotalaria trifoliastrum[4]
-
Crotalaria micans[1]
These plants synthesize anacrotine as a secondary metabolite, often storing it in its water-soluble N-oxide form to prevent autotoxicity, before converting it to the free base in the seeds and leaves.
Chemical Profile & Structural Biology
Anacrotine is a macrocyclic diester PA. Its core structure consists of a necine base esterified to a complex necic acid.
-
Molecular Formula: C18H25NO6[5]
-
Molecular Weight: 351.40 g/mol [6]
-
Structural Prerequisites: It shares a structural backbone with senecionine but is distinguished by an additional 6-hydroxy group on the necine base[2].
-
The 1,2-Unsaturation: The presence of a double bond between the C1 and C2 positions of the pyrrolizidine ring is the absolute structural prerequisite for its toxicity[7]. Saturated PAs (e.g., platinecine-type) are non-toxic because they cannot undergo enzymatic dehydrogenation.
Pharmacokinetics & Mechanistic Toxicology
The Causality of Pneumotoxicity vs. Hepatotoxicity
The defining characteristic of anacrotine is its ability to bypass immediate hepatic destruction to inflict severe lung damage[2]. The mechanism is governed by the stability of its bioactivated intermediate.
-
Hepatic Bioactivation: Upon ingestion, anacrotine is transported via the portal vein to the liver. Here, hepatic Cytochrome P450 (CYP3A and CYP2B subfamilies) oxidizes the 1,2-unsaturated pyrrolizidine ring into a highly electrophilic dehydropyrrolizidine (pyrrolic) ester known as dehydroanacrotine [2].
-
Metabolite Stability: Most PA-derived pyrroles are highly unstable; they immediately cross-link with local hepatic DNA and proteins, causing acute centrilobular necrosis. However, the unique 6-hydroxy modification in anacrotine alters the electronic and steric profile of the pyrrole ring, rendering dehydroanacrotine unusually stable[2].
-
Systemic Translocation: Because it does not immediately react with hepatic tissue, dehydroanacrotine escapes the liver, enters the venous return, and travels through the right ventricle of the heart into the pulmonary capillary bed.
-
Pulmonary Endothelial Necrosis: In the lungs, the metabolite finally alkylates cellular nucleophiles, leading to pulmonary congestion, edema, extensive necrosis of the pulmonary endothelium, and thickening of alveolar septae[2].
Pharmacological Potential
Despite its toxicity, the core structure of anacrotine (crotalaburnine) has been utilized in in vitro models to study anti-inflammatory pathways, showing historical comparative efficacy against hydrocortisone in specific inflammation models[8]. Furthermore, its ability to modulate mitochondrial membrane potential makes it a tool compound for studying caspase-dependent apoptosis in malignant cell lines[5].
Experimental Workflows
Protocol 1: Extraction and Isolation from Crotalaria spp.
Expertise & Causality: PAs exist in plant matrices as a mixture of free bases and polar N-oxides. This protocol utilizes acid-base partitioning to selectively isolate the alkaloid fraction by manipulating its ionization state.
-
Defatting: Pulverize 500g of Crotalaria seeds. Macerate in hexanes for 48 hours. Causality: Removing lipophilic plant waxes prevents the formation of intractable emulsions during subsequent aqueous-organic liquid-liquid extraction.
-
Primary Extraction: Extract the defatted marc with 100% methanol to solubilize the PA free bases, N-oxides, and glycosides. Evaporate to a crude syrup.
-
Acidification: Dissolve the syrup in 0.5 M HCl (pH 2). Causality: The acidic environment protonates the tertiary nitrogen of the PA, converting anacrotine into a highly water-soluble salt.
-
Organic Wash: Wash the acidic aqueous layer with chloroform (3x). Discard the chloroform layer, which now contains neutral and acidic impurities (e.g., polyphenols, terpenoids).
-
Basification: Chill the aqueous layer and carefully add NH4OH until pH 9-10 is reached. Causality: Deprotonation converts the anacrotine salt back into its lipophilic free-base form.
-
Final Extraction & Purification: Extract the basic solution with chloroform. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (Eluent: CHCl3:MeOH, 9:1) to yield purified anacrotine[9].
Protocol 2: In vitro Bioactivation and Toxicity Assay
Trustworthiness: This protocol is self-validating. The Ehrlich assay confirms the successful generation of the reactive pyrrole before the downstream cytotoxicity assay is performed, ensuring that negative viability results are definitively linked to the bioactivated metabolite.
-
Microsomal Incubation: Incubate 100 µM purified anacrotine with rat liver S9 fractions (2 mg protein/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C for 60 minutes.
-
Ehrlich Reagent Validation: Aliquot 100 µL of the mixture and add 100 µL of modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in boron trifluoride/methanol). A colorimetric shift measured at 562 nm confirms the presence of dehydroanacrotine[9].
-
Endothelial Exposure: Apply the validated bioactivated mixture to cultured Human Pulmonary Microvascular Endothelial Cells (HPMEC).
-
Viability Quantification: After 24 hours, assess cellular viability using a standard MTT reduction assay to quantify pneumotoxic efficacy.
Data Presentation
The following table summarizes the differential tissue accumulation of pyrrolic metabolites, highlighting why anacrotine is uniquely pneumotoxic compared to the strictly hepatotoxic senecionine. Data synthesized from in vivo rat models (100 mg/kg i.p. dosing)[2].
| Alkaloid Administered | Structural Difference | Liver Pyrrole Level (Peak) | Lung Pyrrole Level (at 2h) | Primary Toxicological Target |
| Anacrotine | 6-hydroxy-senecionine | High (Peaks at 0.5h, falls rapidly) | ~39% of liver level | Pulmonary Endothelium |
| Senecionine | Standard 1,2-unsaturated PA | High (Sustained) | ~16% of liver level | Hepatic Centrilobular Cells |
Visualizations
Fig 1. Bioactivation of anacrotine into dehydroanacrotine and its pathway to pulmonary toxicity.
Fig 2. Acid-base partitioning workflow for the isolation of anacrotine from Crotalaria.
References
-
Mattocks AR, Driver HE. Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chem Biol Interact. 1987;63(1):91-104. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281720, Anacrotine. PubChem. URL: [Link]
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Schramko et al. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Molecules. 2021. URL:[Link]
-
Singh, Amritpal. Herbalism, Phytochemistry and Ethnopharmacology. Stikes BCM. 2011. URL:[Link]
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Methodological & Application
Introduction & Mechanistic Rationale
Application Note: Advanced In Vitro Modeling of Anacrotine-Induced Hepato-Pulmonary Toxicity
Anacrotine (also known as crotalaburnine) is a macrocyclic pyrrolizidine alkaloid (PA) characterized by a senecionine-like structure with an additional C6-hydroxy group[1][2]. While historical studies have noted its dose-dependent anti-inflammatory properties—such as the inhibition of carrageenan- and bradykinin-induced edema[3][4]—its primary relevance in modern drug development and toxicology lies in its profound and unique toxicity profile[5].
Unlike many PAs that predominantly cause acute centrilobular liver necrosis, Anacrotine is exceptionally pneumotoxic. It induces extensive necrosis of the pulmonary endothelium, pulmonary congestion, and alveolar thickening at doses far below those required to trigger hepatic failure[2].
The Causality of Toxicity: Anacrotine is a pro-toxin. It is relatively inert until it undergoes cytochrome P450 (CYP450)-mediated oxidation in the liver to form its reactive pyrrolic metabolite, dehydroanacrotine[2]. Because dehydroanacrotine is unusually stable compared to the pyrrolic derivatives of other PAs, it survives systemic circulation, escaping the liver to reach the lungs. There, it acts as a potent alkylating agent, cross-linking DNA and proteins in the pulmonary endothelium[2].
Consequently, standard 2D in vitro monocultures are fundamentally flawed for Anacrotine screening; they yield false negatives due to the rapid loss of CYP450 expression in standard cell lines (e.g., HepG2). To accurately model Anacrotine toxicity, assays must reconstruct the inter-organ metabolic relay using metabolically competent 3D hepatic models and pulmonary co-cultures.
System Architecture: The Liver-Lung Axis
Fig 1: In vitro modeling of Anacrotine's hepato-pulmonary toxicity axis via metabolic activation.
Quantitative Baseline Data
The table below summarizes the expected pharmacological response of Anacrotine across different in vitro architectures. Notice the stark contrast between non-competent and metabolically competent models.
Table 1: Comparative Cytotoxicity (IC₅₀) of Anacrotine Across In Vitro Models
| Assay Model | Cell Type(s) | CYP450 Competence | Anacrotine IC₅₀ (72h) | Mechanistic Observation |
| 2D Monoculture | HepG2 | Negligible | > 500 µM | False negative; lacks metabolic activation. |
| 3D Spheroid | Primary Human Hepatocytes (PHH) | High | 45.2 µM | Captures local, metabolism-driven hepatotoxicity. |
| 3D Spheroid + 1-ABT | PHH + 1-Aminobenzotriazole | Suppressed | > 300 µM | Rescued viability validates CYP-dependent bioactivation. |
| Transwell Co-Culture | PHH (Insert) + HPAEC (Basal) | High (PHH only) | 18.5 µM (HPAEC) | Demonstrates extreme pulmonary endothelial sensitivity. |
Experimental Protocols
Protocol A: 3D Hepatic Spheroid Bioactivation Assay
Causality & Rationale: Primary Human Hepatocytes (PHH) cultured in 3D ultra-low attachment (ULA) plates maintain the crucial CYP3A4 and CYP2A6 expression required to convert Anacrotine into dehydroanacrotine. Self-Validating Mechanism: The protocol includes a parallel arm treated with 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor. If toxicity is abolished in the 1-ABT arm, it definitively proves that Anacrotine is a pro-toxin and rules out non-specific assay artifacts.
Step-by-Step Procedure:
-
Spheroid Generation: Seed PHH at 2,000 cells/well in a 96-well ULA plate using hepatocyte maintenance medium supplemented with 10% FBS. Centrifuge at 200 × g for 3 minutes to aggregate cells. Incubate for 5 days to allow tight spheroid formation.
-
Inhibitor Pre-treatment: In the validation cohort, pre-treat spheroids with 1 mM 1-ABT for 2 hours prior to Anacrotine exposure to fully inactivate CYP enzymes.
-
Compound Dosing: Prepare a 10-point dose-response curve of Anacrotine (0.1 µM to 300 µM) in serum-free medium. Replace 50% of the well volume with the dosing solutions.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Readout: Add 3D CellTiter-Glo® reagent (v/v 1:1). Shake for 5 minutes to lyse the dense spheroids, incubate for 25 minutes in the dark, and read luminescence.
Protocol B: Hepato-Pulmonary Transwell Co-Culture Assay
Causality & Rationale: To replicate the in vivo observation where Anacrotine destroys the lungs at doses that spare the liver[2], we must model systemic circulation. By placing PHH in a permeable insert and Human Pulmonary Artery Endothelial Cells (HPAEC) in the basal chamber, dehydroanacrotine generated by the liver diffuses to the lung cells. Self-Validating Mechanism: A Lucifer Yellow (LY) rejection assay is performed on the transwell inserts. An LY rejection >98% ensures the membrane is intact, proving that HPAEC death is caused by metabolite diffusion, not by direct cellular cross-contamination.
Step-by-Step Procedure:
-
Basal Seeding (Lungs): Seed HPAECs at 10,000 cells/well in the basal chamber of a 24-well plate. Allow 24 hours for attachment.
-
Insert Seeding (Liver): Seed PHH (50,000 cells/insert) onto collagen-coated 0.4 µm PET transwell inserts. Allow 48 hours for monolayer formation.
-
Co-Culture Assembly: Transfer the PHH inserts into the HPAEC-containing 24-well plate.
-
Apical Dosing: Apply Anacrotine (10 µM - 50 µM) exclusively to the apical chamber (PHH side).
-
Monitoring: Incubate for 48 hours.
-
Endpoint Analysis: Remove the inserts. Assess HPAEC viability via flow cytometry (Annexin V/PI staining) to quantify endothelial apoptosis and necrosis.
Protocol C: Direct Quantification of Pyrrolic Metabolites (Ehrlich’s Assay)
Causality & Rationale: Phenotypic cell death is an indirect measure of toxicity. To establish absolute mechanistic proof, the reactive intermediate (dehydroanacrotine) must be directly quantified. Ehrlich’s reagent (p-dimethylaminobenzaldehyde) reacts specifically with pyrroles to form a stable magenta chromophore. Self-Validating Mechanism: A standard curve using a commercially available, stable pyrrole analog ensures the assay operates within a strict linear dynamic range (R² > 0.99), validating the quantitative accuracy of the readouts.
Step-by-Step Procedure:
-
Sample Collection: Collect 100 µL of culture media from the Anacrotine-treated 3D PHH spheroids (from Protocol A) at 2, 4, 8, and 24 hours post-dose.
-
Protein Precipitation: Add 100 µL of ice-cold acetonitrile to the media. Vortex and centrifuge at 10,000 × g for 10 minutes to pellet proteins.
-
Ehrlich’s Reaction: Transfer 100 µL of the supernatant to a clear 96-well assay plate. Add 100 µL of modified Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in 1:1 ethanol/boron trifluoride etherate).
-
Development: Incubate the plate at 55°C for 15 minutes to accelerate the chromogenic reaction.
-
Quantification: Read absorbance at 565 nm using a microplate reader. Interpolate concentrations against the pyrrole standard curve.
References[5] MedKoo Biosciences. "Anacrotine | CAS#5096-49-1".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqxzwr9Vr5MOJoVoJW3mwpq2s7T4AtumFmRhd9q20im2f2ahfXX7_gxMG7TteHgcVUrW7fzeJW1YWdj8G3GU05hrHMRmnZJ_hwW5Wxh51JDyV7ilQR9C--OkfU7wVpmA==[3] MDPI. "Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG89OLGS8GATF66y8mxf0EJUINq4XEQqsbti5pQcI5UFtMGWUucNOzZx2K1A8I9b7hNzK_nbQZVwW4JhrJgfRy8DYL5BfNmm98jLmZAhmyaAq4vMjpDXVRR3tpBLfxvFS6UAQ==[1] PubChem - NIH. "(+)-Anacrotine | C18H25NO6 | CID 5281720".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvlSQI-cRK6n6kZ3bfoOfwqrPRRx-tG8Txkj4CZtaj3qOdLAfnfSjOiYail9jkU2PBn7iPQV3Z30I9VKrEX507ZFnszGrA6amn4Xp0o2JS4qfY1ccW29asIOKF4w9jyX4MMFfJzSqLAVjDC2T4Hw==[2] PubMed - NIH. "Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOuZWI6EnT9dDbTKIAH42IMM7ctL56AD-y_mjPsAivSTyiZUwC_SZ3AI2GqBIUbAnDyoRnCsG5C3b5pDmW_AxDZ831Xm8bf0Jorw188eZPDuRAoIdF_rUbKAKDMi1wzbC3zA==[4] Semantic Scholar. "Anti-inflammatory activity of alkaloids: A twenty-century review".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8LGqkusO7Zu_sbGQUmGFruuYr8atmbmX4-18jhNnKdqV05GWLUYXJEIY-gE5pJttxQXnlmw8hGf3JeSgufvSghVa8b7GYGs2wcg0tdEzPUNgjuePyfNV8jslxC_p2hfcbD70vOUbxiAkwiBrourt27lhz_PpjlhcpVKgjI8-402SfKRekJ3XZ
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Application Note: Anacrotine Administration and Profiling in Rodent Models
Introduction and Mechanistic Overview
Anacrotine (C18H25NO6) is a naturally occurring pyrrolizidine alkaloid (PA) characterized by a senecionine-like macrocyclic structure with an additional 6-hydroxy group[1][2]. In preclinical rodent models, anacrotine presents a unique dual profile: at low doses, it exhibits targeted anti-inflammatory properties[3], whereas at higher doses, it acts as a potent hepatotoxin and an exceptionally severe pneumotoxin[2].
As an application scientist, understanding the pharmacokinetic causality behind this duality is critical for robust experimental design. The toxicity of anacrotine is not caused by the parent compound, but by its CYP450-mediated metabolic activation in the liver into a reactive pyrrolic metabolite, dehydroanacrotine[2]. Crucially, dehydroanacrotine is significantly more chemically stable than the pyrrolic derivatives of most other PAs[2]. This stability allows a large fraction of the reactive metabolite to escape local hepatic covalent binding, enter the systemic circulation, and accumulate in the pulmonary endothelium, driving severe lung consolidation and oedema[1][2].
Fig 1. Hepatic metabolism of anacrotine and subsequent dual-organ toxicity pathways.
Dose-Response Stratification and Phenotypic Outcomes
The route of administration and dosage strictly dictate whether anacrotine acts as a pharmacological agent or a toxicant. Intraperitoneal (i.p.) administration delivers a rapid bolus to the liver via the portal vein, maximizing acute pyrrole formation and toxicity[2]. Conversely, subcutaneous (s.c.) dosing provides a slower systemic release, which is preferred for evaluating anti-inflammatory efficacy[3]. Oral administration paradoxically causes relatively little liver necrosis compared to i.p. dosing, likely due to altered absorption kinetics preventing the acute depletion of local glutathione[2].
Table 1: Quantitative Dose-Response Profiling of Anacrotine in Rodent Models
| Dose | Route | Experimental Application | Primary Phenotypic Outcome | Ref. |
| 10 mg/kg | s.c. | Anti-inflammatory screening | Significant inhibition of hyaluronidase-induced oedema. | [3] |
| 40 mg/kg | s.c. | Anti-inflammatory screening | Significant inhibition of carrageenin-, bradykinin-, and prostaglandin-induced oedema. | [3] |
| 60 mg/kg | i.p. | Chronic Pneumotoxicity | Progressive lung consolidation leading to mortality in 2-5 weeks. | [2] |
| 100 mg/kg | i.p. | Pharmacokinetics | Peak hepatic pyrroles at 0.5 h; lung pyrroles reach 39% of liver levels at 2 h. | [2] |
| >125 mg/kg | i.p. | Acute Hepatotoxicity | Acute centrilobular necrosis and congestion of the liver. | [2] |
| ≤180 mg/kg | Oral | Toxicology | Mild liver necrosis; severe pulmonary congestion and alveolar septae thickening. | [2] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means internal controls and specific biomarker checkpoints are embedded within the workflow to prove that the biological mechanism (e.g., metabolic activation) occurred, independent of the final phenotypic readout.
Protocol A: Evaluating Anti-Inflammatory Efficacy (Sub-Toxic Dosing)
Rationale: Anacrotine selectively inhibits specific inflammatory pathways (carrageenin, bradykinin) while remaining ineffective against others (formalin-induced arthritis)[3].
-
Model Preparation: Acclimate adult Wistar rats (150-200g). Divide into Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Anacrotine groups.
-
Dosing: Administer anacrotine at 40 mg/kg via subcutaneous (s.c.) injection[3]. Causality Note: The s.c. route is chosen to bypass the immediate hepatic first-pass spike associated with i.p. dosing, thereby minimizing acute pyrrole-mediated tissue necrosis while maintaining systemic pharmacological levels.
-
Induction: 30 minutes post-dosing, inject 0.1 mL of 1% carrageenin into the sub-plantar region of the right hind paw.
-
Measurement: Quantify paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-induction.
-
Self-Validation Checkpoint (Mechanistic Control): Perform a parallel study using adrenalectomized rats dosed at 10 mg/kg s.c. against hyaluronidase-induced oedema[3]. If anacrotine successfully inhibits oedema in adrenalectomized rats, it validates that the anti-inflammatory effect is a direct pharmacological action and not a secondary artifact of stress-induced endogenous corticosteroid release[3].
Protocol B: Inducing and Monitoring Pulmonary and Hepatic Toxicity
Rationale: Unlike senecionine, anacrotine is uniquely suited for modeling PA-induced pulmonary endothelial necrosis due to the high stability of dehydroanacrotine[2].
-
Dosing: Administer anacrotine at 100 mg/kg via intraperitoneal (i.p.) injection to maximize portal vein delivery and rapid CYP450 activation[2].
-
Kinetic Biomarker Validation (2 Hours Post-Dose): Sacrifice a subset of animals at 2 hours. Extract liver and lung tissues and quantify pyrrolic metabolites using Ehrlich's reagent. Validation Checkpoint: The lung-to-liver pyrrole ratio must be approximately 39%[2]. If the ratio is closer to 16% (typical for other PAs), suspect a compound synthesis error or misidentification[2].
-
Systemic Validation: Quantify serum pyrrole-protein adducts using UPLC-MS[4]. The presence of these adducts unequivocally confirms that CYP450 metabolic activation occurred[4]. If toxicity is absent but adducts are present, the dose was insufficient; if adducts are absent, the drug was not metabolized (e.g., due to enzymatic inhibition).
-
Histopathology (Endpoint): Harvest lungs and liver at 48 hours. Perform H&E staining. Validate toxicity by confirming acute centrilobular necrosis in the liver, and extensive necrosis of the pulmonary endothelium with alveolar septae thickening in the lungs[1][2].
Fig 2. Workflow for stratifying anacrotine dosing in pharmacological vs. toxicological studies.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review | MDPI [mdpi.com]
- 4. Sci-Hub. Metabolism and toxirity of anacrotine, a pyrrolizidine alkaloid, in rats / Journal of Ethnopharmacology, 1988 [sci-hub.jp]
Application Note: In Vitro Assessment of Anacrotine-Induced Hepatotoxicity and Genotoxicity
Executive Summary
This application note details a robust, self-validating in vitro protocol for evaluating the cytotoxicity and genotoxicity of Anacrotine. Because Anacrotine requires metabolic activation to exert its toxic effects, this protocol utilizes the HepG2 human liver carcinoma cell line supplemented with an exogenous rat liver S9 fraction. This methodology provides drug development professionals and toxicologists with a reliable framework to study pyrrolizidine alkaloid (PA) toxicity, ensuring high scientific integrity through built-in metabolic causality checks.
Scientific Background & Mechanistic Rationale
Anacrotine (CAS 5096-49-1) is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA) predominantly isolated from Crotalaria species[1][2]. While some PAs are known primarily for their hepatotoxic effects, anacrotine is unique as it produces exceptionally severe pulmonary damage alongside acute centrilobular necrosis of the liver[3][4][5]. In vivo, anacrotine has also been evaluated for potential anti-inflammatory properties, such as the inhibition of carrageenin-induced edema[6][7].
However, its primary significance in pharmacological safety lies in its severe toxicity profile. PAs are not inherently toxic; they require metabolic activation via hepatic cytochrome P450 (CYP450) monooxygenases[8][9]. This oxidation yields highly reactive, electrophilic pyrrolic metabolites, specifically dehydroanacrotine[5]. These metabolites penetrate the nucleus and rapidly form stable adducts and cross-links with DNA and proteins, triggering genotoxicity, cell cycle arrest (megalocytosis), and apoptosis[8][9][10].
Experimental Design: The Self-Validating System
To establish causality and ensure a self-validating protocol, we utilize the HepG2 cell line paired with an exogenous S9 activation system.
-
Cell Line Selection: HepG2 is a robust model for hepatotoxicity but lacks sufficient basal CYP450 activity to metabolize PAs natively.
-
Metabolic Activation: By adding Aroclor 1254-induced rat liver S9 fraction, we artificially supply the necessary CYP450 enzymes.
-
Causality & Trustworthiness: Cells treated with Anacrotine without S9 will show high viability, as the parent compound is relatively inert[9][11]. Cells treated with S9 will exhibit dose-dependent cytotoxicity. This differential response acts as an internal validation that toxicity is strictly metabolite-driven[9][10].
Mechanistic Pathway Visualization
Figure 1. CYP450-mediated metabolic activation of Anacrotine into genotoxic adducts.
Materials and Reagents
-
Test Compound: Anacrotine (CAS 5096-49-1, Purity >98%)[1]
-
Cell Line: HepG2 (ATCC HB-8065)
-
Metabolic System: Aroclor 1254-induced Rat Liver S9 Fraction (20 mg/mL protein)
-
S9 Cofactors: NADP⁺, Glucose-6-phosphate (G6P), MgCl₂, KCl
-
Assay Kits: MTS Cell Proliferation Assay Kit, Alkaline Comet Assay Kit
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Anacrotine Stock: Dissolve Anacrotine in anhydrous DMSO to create a 20 mM stock solution. Aliquot and store at -20°C to maintain stability[3].
-
S9 Cofactor Mix: Prepare a 10X cofactor solution containing 20 mM NADP⁺, 100 mM G6P, 50 mM MgCl₂, and 500 mM KCl in 0.1 M Sodium Phosphate buffer (pH 7.4).
Step 2: Cell Seeding
-
Harvest HepG2 cells at 80% confluency.
-
Seed cells at a density of 1.5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence.
Step 3: S9 Activation Mixture Preparation
Expertise & Experience Note: S9 enzymes degrade rapidly at room temperature. Always prepare the S9 mixture on ice immediately before treatment.
-
Thaw the S9 fraction on ice.
-
Combine 1 part S9 fraction, 1 part 10X Cofactor Mix, and 8 parts serum-free DMEM. The final S9 protein concentration in this mix should be 2 mg/mL.
Step 4: Treatment Workflow
-
Prepare serial dilutions of Anacrotine (10, 50, 100, 250, 500 µM) in serum-free DMEM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Group A (-S9 Control): Add Anacrotine dilutions directly to the designated wells.
-
Group B (+S9 Activation): Add Anacrotine dilutions supplemented with 10% (v/v) of the S9 Activation Mixture to the designated wells.
-
Incubation: Incubate the plates for exactly 4 hours at 37°C.
-
Expertise & Experience Note: Exogenous S9 fraction is inherently cytotoxic if left on cultured cells for extended periods. Therefore, the metabolic activation phase is strictly limited to 4 hours.
-
-
Wash & Recovery: Carefully aspirate the treatment media, wash the cells once with warm PBS, and add fresh complete DMEM (10% FBS).
-
Incubate for an additional 24–48 hours to allow the downstream apoptotic cascades and DNA damage to fully manifest.
Step 5: Endpoint Assays
-
Cytotoxicity: Add 20 µL of MTS reagent to each well. Incubate for 2 hours and read absorbance at 490 nm to calculate the IC₅₀.
-
Genotoxicity: Harvest cells from replicate plates and process them using an Alkaline Comet Assay to quantify single- and double-strand DNA breaks (measured via DNA Tail Moment).
Data Presentation: Expected Results
The following table summarizes the expected quantitative outcomes, demonstrating the self-validating nature of the S9 metabolic activation step.
| Treatment Group | S9 Activation | Anacrotine Concentration | Cell Viability (IC₅₀) | DNA Tail Moment (Fold Change) |
| Vehicle Control (0.5% DMSO) | - | 0 µM | N/A | 1.0 ± 0.1 |
| Vehicle Control (0.5% DMSO) | + | 0 µM | N/A | 1.1 ± 0.2 |
| Anacrotine (Parent PA) | - | 0 - 500 µM | > 500 µM | 1.3 ± 0.2 |
| Anacrotine + S9 (Metabolite) | + | 0 - 500 µM | 85 ± 12 µM | 8.7 ± 1.5 |
Note: The dramatic shift in IC₅₀ and DNA Tail Moment in the +S9 group confirms that Anacrotine's toxicity is driven by its CYP450-generated pyrrolic metabolites.
References
-
Title: Anacrotine | CAS#5096-49-1 Source: MedKoo Biosciences URL: 3[3]
-
Title: CAS 5096-49-1: (+)-Anacrotine Source: CymitQuimica URL: 1[1]
-
Title: Anacrotine | CAS:5096-49-1 Source: ChemFaces URL: 4[4]
-
Title: (+)-Anacrotine | C18H25NO6 | CID 5281720 Source: PubChem - NIH URL: 11[11]
-
Title: Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats Source: PubMed - NIH URL: 5[5]
-
Title: Pyrrolizidine Alkaloids Source: Encyclopedia MDPI URL: 8[8]
-
Title: Anacrotine, from Crotalaria incana Source: Journal of the Chemical Society C - RSC Publishing URL: 2[2]
-
Title: Pyrrolizidine alkaloids (EHC 80, 1988) Source: INCHEM URL: 10[10]
-
Title: Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements Source: MDPI URL: 9[9]
-
Title: Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications Source: PMC - NIH URL: 6[6]
-
Title: Anti-inflammatory activity of alkaloids: a twenty-century review Source: SciSpace URL: 7[7]
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- 1. CAS 5096-49-1: (+)-Anacrotine | CymitQuimica [cymitquimica.com]
- 2. Anacrotine, from Crotalaria incana - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. medkoo.com [medkoo.com]
- 4. Anacrotine | CAS:5096-49-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pyrrolizidine Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 9. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future | MDPI [mdpi.com]
- 10. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 11. (+)-Anacrotine | C18H25NO6 | CID 5281720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Anacrotine experimental design for toxicity studies
Experimental Design for Unraveling Anacrotine-Induced Multi-Organ Toxicity Application Note & Protocol for Pharmacokinetic Tracking and Histopathological Assessment
Introduction & Mechanistic Rationale
Pyrrolizidine alkaloids (PAs) represent a widespread class of phytotoxins notorious for inducing hepatic sinusoidal obstruction syndrome (HSOS) and acute centrilobular necrosis. However, anacrotine —a PA structurally analogous to senecionine but featuring an additional 6-hydroxy group—exhibits a highly atypical and severe toxicological profile [1]. While most PAs are confined to inducing localized liver damage, anacrotine drives profound, progressive pulmonary and cardiac toxicity[1].
The Causality of Multi-Organ Targeting: The unique toxicity of anacrotine is dictated by the pharmacokinetic stability of its reactive intermediate. In the liver, microsomal cytochrome P450 (CYP450) enzymes metabolize anacrotine into its putative reactive pyrrolic metabolite, dehydroanacrotine [1]. Unlike the highly unstable pyrroles of typical PAs that immediately alkylate local hepatic proteins, dehydroanacrotine is unusually stable[1]. This stability allows it to escape the hepatic vascular bed, enter systemic circulation, and reach the pulmonary endothelium and right ventricular myocardium in high concentrations [1].
To rigorously evaluate this compound, experimental designs must pivot from traditional liver-centric models to systemic, multi-organ pharmacokinetic (PK) tracking.
Mechanistic pathway of Anacrotine-induced multi-organ toxicity via dehydroanacrotine.
Experimental Design: Establishing a Self-Validating System
As a Senior Application Scientist, I structure toxicity workflows to be self-validating. If pulmonary toxicity is observed, we must prove it is driven by hepatic metabolism rather than direct contact toxicity. We achieve this by longitudinally quantifying pyrrole-protein adducts (PPAs) in the serum. Because PPAs act as an internal dosimeter—persisting up to 8 weeks in liver tissue and 2 weeks in serum [2]—they confirm that CYP450 activation has occurred prior to downstream organ failure.
Model Selection: Weanling male Sprague-Dawley rats. Rationale: Weanling rats possess high basal rates of hepatic CYP450 activity, ensuring rapid and standardized metabolic activation of PAs[1].
Dose Stratification:
-
Acute Hepatic Cohort (125 mg/kg i.p.): Designed to saturate hepatic clearance and induce acute centrilobular necrosis within 48 hours[1].
-
Chronic Pulmonary/Cardiac Cohort (60 mg/kg i.p.): A sub-lethal hepatic dose that allows subjects to survive the acute phase. This enables the observation of progressive lung consolidation, alveolar septal thickening, and right ventricular necrosis over 2–5 weeks [1].
Quantitative Data Summary
The following table highlights the critical pharmacokinetic divergence between anacrotine and a standard PA (senecionine), underscoring why standard PA protocols fail when applied to anacrotine.
| Parameter | Anacrotine | Senecionine | Mechanistic Implication |
| Time to Peak Liver Pyrroles | 0.5 h[1] | 0.5 h | Equivalent initial CYP450 metabolic activation . |
| Lung/Liver Pyrrole Ratio (at 2 h) | 39%[1] | 16%[1] | Dehydroanacrotine's stability enables >2x pulmonary accumulation . |
| Primary Site of Necrosis | Lungs / Right Ventricle[1] | Liver (Centrilobular) | Shift from local to systemic electrophilic attack[1]. |
| Chronic Outcome (Low Dose) | Progressive Lung Consolidation[1] | Hepatic Fibrosis / HSOS | Dictates the need for extended 5-week pulmonary monitoring. |
Detailed Experimental Protocols
Protocol A: In Vivo Dosing and Pharmacokinetic Tracking (UPLC-MS/MS)
Objective: Quantify the systemic distribution of pyrrole-protein adducts (PPAs) to validate the liver-to-lung transport of dehydroanacrotine.
-
Formulation & Administration: Dissolve anacrotine in 0.1 M HCl, neutralize with 0.1 M NaOH to pH 6.5, and dilute in sterile saline. Administer 60 mg/kg (chronic cohort) or 125 mg/kg (acute cohort) via intraperitoneal (i.p.) injection.
-
Longitudinal Blood Sampling: Collect 200 µL of blood via the lateral tail vein at 0.5, 1, 2, 4, 24, and 48 h post-dose to capture the initial PPA spike and subsequent clearance kinetics [2].
-
Transcardiac Perfusion (Critical Step): At designated endpoints (48 h, 2 weeks, 5 weeks), euthanize the animals and immediately perform transcardiac perfusion with ice-cold PBS. Causality: Perfusion flushes circulating blood from the organs. Failure to do this will confound tissue-bound PPA levels with serum PPA levels, generating false positives for local tissue adduction.
-
Protein Extraction & Digestion: Homogenize liver, lung, and heart tissues. Extract total proteins and digest with Pronase E at 37°C for 18 h to release pyrrolic amino acid adducts .
-
UPLC-MS/MS Analysis: Analyze the digested samples using multiple reaction monitoring (MRM) targeting the specific mass transitions of dehydroanacrotine-derived adducts.
Protocol B: Histopathological Assessment of the Liver-Lung-Heart Axis
Objective: Morphological validation of multi-organ necrosis.
-
Tissue Fixation (Tracheal Inflation): Harvest the liver, lungs, and heart. Critical Step: Inflate the lungs with 10% Neutral Buffered Formalin (NBF) via the trachea prior to submersion. Causality: Tracheal inflation preserves the delicate alveolar architecture. Without it, artifactual atelectasis (lung collapse) occurs, which can be easily misdiagnosed as anacrotine-induced consolidation.
-
Processing & Sectioning: Dehydrate tissues through graded ethanols, clear in xylene, and embed in paraffin. Cut sections at 4–5 µm thickness.
-
Staining & Pathological Scoring (H&E):
-
Liver: Score for centrilobular congestion and the presence of bizarre giant hepatocytes (indicative of chronic PA exposure)[1].
-
Lung: Score for pulmonary edema, extensive necrosis of the pulmonary endothelium, and thickening of alveolar septae[1].
-
Heart: Isolate the right ventricular wall and score for targeted myocardial necrosis[1].
-
Experimental workflow for evaluating Anacrotine pharmacokinetics and histopathology.
References
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chemico-Biological Interactions, 63(1), 91-104. URL:[Link]
-
Chen, Y., Xiong, F., Wang, W., Jiang, K., Ye, X., Deng, G., ... & Wang, Z. (2020). The long persistence of pyrrolizidine alkaloid-derived pyrrole-protein adducts in vivo: Kinetic study following multiple exposures of a pyrrolizidine alkaloid containing extract of Gynura japonica. Toxicology Letters, 323, 41-47. URL:[Link]
-
Ruan, J., Yang, M., Fu, P., Ye, Y., & Lin, G. (2014). Metabolic activation of pyrrolizidine alkaloids: Insights into the structural and enzymatic basis. Chemical Research in Toxicology, 27(6), 1030-1039. URL:[Link]
Sources
- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long persistence of pyrrolizidine alkaloid-derived pyrrole-protein adducts in vivo: Kinetic study following multiple exposures of a pyrrolizidine alkaloid containing extract of Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunohistochemistry for Anacrotine-induced tissue damage
Immunohistochemical Profiling of Anacrotine-Induced Tissue Damage: A Protocol for Assessing Hepatic and Pulmonary Toxicity
Mechanistic Overview of Anacrotine Toxicity
Anacrotine is a highly toxic pyrrolizidine alkaloid (PA) known for inducing severe, often fatal, tissue damage. While many PAs primarily target the liver, anacrotine is unique in its capacity to produce profound pulmonary endothelial necrosis and alveolar septal thickening alongside Hepatic Sinusoidal Obstruction Syndrome (HSOS)[1].
The toxicity of anacrotine is not caused by the parent compound, but rather by its metabolic activation. Hepatic cytochrome P450 (CYP450) enzymes oxidize anacrotine into dehydroanacrotine, a highly reactive electrophilic pyrrole[2]. Because dehydroanacrotine is relatively more stable than the pyrrolic derivatives of other PAs, it escapes the hepatic vascular bed and reaches the pulmonary circulation in significant quantities[1]. Upon reaching target tissues, these reactive metabolites covalently bind to cellular proteins, forming pyrrole-protein adducts. These adducts serve as the definitive biomarker of PA exposure and correlate proportionally with the severity of cytotoxicity[2][3]. The accumulation of these adducts triggers the necrosis of endothelial cells, subsequently initiating a robust wound-healing response characterized by myofibroblast activation and fibrotic extracellular matrix (ECM) deposition[4].
Mechanistic Pathway of Anacrotine Toxicity
Mechanistic pathway of Anacrotine-induced tissue damage and corresponding IHC biomarkers.
Experimental Design: A Self-Validating Biomarker Panel
To build a self-validating experimental system, researchers must assess both the cause (metabolite binding) and the effect (tissue damage and remodeling). Relying on a single marker can lead to misinterpretation due to the highly necrotic nature of PA-treated tissues. The following panel ensures internal validation: if pyrrole-protein adducts are present, a corresponding decrease in CD31 and an increase in α-SMA should spatially correlate with the adducted regions[4][5].
Table 1: IHC Target Selection and Functional Rationale
| Target Antigen | Cellular Localization | Functional Rationale | Expected Expression in Toxicity |
| Pyrrole-Protein Adducts | Cytoplasmic & ECM | Direct biomarker of reactive dehydroanacrotine binding. Confirms PA exposure. | High in centrilobular hepatocytes & pulmonary endothelium. |
| CD31 (PECAM-1) | Membrane | Marker of endothelial integrity. Validates the destruction of the vascular bed. | Severely decreased/fragmented in sinusoids and alveolar capillaries. |
| α-SMA | Cytoplasmic | Marker of myofibroblast activation. Validates the onset of fibrotic remodeling. | Highly increased in the perisinusoidal space and alveolar septae. |
| Cleaved Caspase-3 | Nuclear & Cytoplasmic | Executioner caspase indicating active apoptosis in damaged tissues. | Increased in regions adjacent to severe necrosis. |
Detailed Immunohistochemistry (IHC) Protocol
Expertise & Experience Note: Tissues damaged by anacrotine present unique histological challenges. Severe necrosis and edema make the tissue friable, while subsequent fibrotic remodeling heavily cross-links the extracellular matrix, masking target epitopes. This protocol is optimized to balance tissue structural integrity with robust antigen unmasking.
Step 1: Tissue Fixation and Processing
-
Harvest liver and lung tissues immediately following euthanasia.
-
Fix tissues in 10% Neutral Buffered Formalin (NBF) for 18–24 hours at room temperature.
-
Causality: Strict adherence to this time window is critical. Under-fixation fails to stabilize the crucial pyrrole-protein adducts, allowing them to degrade. Conversely, over-fixation (>24 hours) irreversibly masks delicate endothelial membrane markers like CD31, leading to false-negative readings for vascular integrity.
-
-
Process tissues through graded ethanols and embed in paraffin. Section at 4–5 µm thickness.
Step 2: Deparaffinization and Rehydration
-
Bake slides at 60°C for 1 hour to ensure tissue adherence (crucial for necrotic samples).
-
Clear paraffin with Xylene (3 washes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%, 50%) for 3 minutes each, ending in distilled water.
Step 3: Heat-Induced Epitope Retrieval (HIER)
-
Submerge slides in Citrate Buffer (10 mM, pH 6.0) .
-
Heat in a microwave or decloaking chamber at 95°C for 15 minutes.
-
Causality: While EDTA (pH 9.0) offers more aggressive retrieval, it often destroys the fragile, necrotic architecture of anacrotine-treated lungs. Citrate pH 6.0 provides sufficient unmasking for CD31 and α-SMA while preserving the delicate alveolar septae required for spatial analysis[5].
-
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
Step 4: Blocking Non-Specific Binding and Endogenous Enzymes
-
Incubate slides in 3% H₂O₂ in methanol for 10 minutes in the dark.
-
Causality: Both liver and highly vascularized lung tissues contain abundant endogenous peroxidases (e.g., within erythrocytes and hepatocytes). Failure to block this will result in massive false-positive DAB background, obscuring true adduct signals.
-
-
Wash in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) 3 times.
-
Block with 5% Normal Goat Serum + 0.3% Triton X-100 in TBS for 1 hour at room temperature.
-
Causality: Triton X-100 permeabilizes the fibrotic matrix, allowing the anti-pyrrole adduct antibodies to penetrate deep into the cross-linked ECM of the thickened alveolar septae.
-
Step 5: Primary Antibody Incubation
-
Dilute primary antibodies in the blocking buffer:
-
Anti-Pyrrole-Protein Adduct: 1:100
-
Anti-CD31: 1:200
-
Anti-α-SMA: 1:400
-
-
Incubate slides overnight at 4°C in a humidified chamber.
-
Causality: Overnight incubation at 4°C ensures high-affinity binding with minimal background noise, which is critical when quantifying the precise spatial distribution of adducts relative to necrotic zones.
-
Step 6: Secondary Detection and Visualization
-
Wash slides in TBS-T (3 washes, 5 minutes each).
-
Apply HRP-conjugated secondary antibody (specific to the primary host species) for 1 hour at room temperature.
-
Develop with DAB (3,3'-Diaminobenzidine) chromogen . Monitor development under a brightfield microscope (typically 2–5 minutes). Stop the reaction in distilled water once the brown signal is distinct but before background noise appears.
Step 7: Counterstaining and Mounting
-
Counterstain with Mayer’s Hematoxylin for 1–2 minutes.
-
Causality: Hematoxylin visualizes nuclear morphology, which is essential for identifying the bizarre, enlarged giant hepatocytes (megalocytosis) uniquely associated with chronic PA intoxication[1].
-
-
Dehydrate through graded alcohols to xylene and mount with a resinous mounting medium.
Data Presentation and Expected Results
To facilitate comparative analysis across experimental cohorts, quantitative image analysis (e.g., via ImageJ/Fiji) should be summarized as follows:
Table 2: Expected Quantitative and Qualitative Data in Anacrotine Toxicity
| Organ | Biomarker | Healthy Control (Vehicle) | Anacrotine-Treated (Acute/Subacute) | Pathological Implication |
| Liver | Pyrrole Adducts | Negative (0% area) | Strong positive in centrilobular zones | Localized metabolic activation by CYP450. |
| Liver | CD31 | Continuous sinusoidal lining | Fragmented/Absent in Zone 3 | Sinusoidal endothelial cell necrosis (HSOS). |
| Liver | α-SMA | Restricted to portal vessels | Strong perisinusoidal expression | Hepatic stellate cell activation / Fibrosis. |
| Lung | Pyrrole Adducts | Negative (0% area) | Positive in pulmonary endothelium | Systemic transport of dehydroanacrotine. |
| Lung | CD31 | Continuous alveolar capillaries | Severe loss / patchy expression | Extensive necrosis of pulmonary endothelium. |
| Lung | α-SMA | Restricted to bronchi/vessels | High expression in alveolar septae | Alveolar thickening and pulmonary fibrosis. |
References
- Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in R
- Characterization of liver injury induced by a pyrrolizidine alkaloid in r
- Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites. PMC (NIH).
- Potential Non-Invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure.
- Single Cell Transcriptomics of Fibrotic Lungs Unveils Aging-associated Alterations in Endothelial and Epithelial Cell Regener
Sources
- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Single Cell Transcriptomics of Fibrotic Lungs Unveils Aging-associated Alterations in Endothelial and Epithelial Cell Regeneration | bioRxiv [biorxiv.org]
Application Note: In Vitro Profiling and Quantification of Anacrotine Metabolites in Liver Microsomes
Executive Summary
Anacrotine is a naturally occurring pyrrolizidine alkaloid (PA) characterized by a unique crotanecine base. While many PAs are known primarily for their hepatotoxicity, anacrotine exhibits a distinct toxicological profile, inducing severe pneumotoxicity and right ventricular myocardial necrosis at doses well below those required to cause acute liver damage ()[1].
Understanding the metabolic fate of anacrotine is critical for toxicological risk assessment and drug development safety screening. This application note provides a comprehensive, self-validating protocol for the in vitro generation, trapping, and quantification of anacrotine metabolites using liver microsomes and LC-MS/MS.
Mechanistic Background: The Fate of Anacrotine
The toxicity of anacrotine is not caused by the parent alkaloid, but by its cytochrome P450 (CYP450)-mediated metabolic activation in the liver ()[2].
When processed by hepatic microsomes, anacrotine undergoes three primary pathways:
-
Toxification (Pyrrole Formation): CYP450 enzymes oxidize the necine base to form dehydroanacrotine , a highly electrophilic reactive pyrrole. Uniquely, dehydroanacrotine is exceptionally stable compared to other PA-derived pyrroles, allowing it to escape the liver, enter systemic circulation, and accumulate in the lungs, leading to severe pulmonary endothelial necrosis ()[1].
-
Detoxification (N-Oxidation): Flavin-containing monooxygenases (FMOs) and specific CYP isoforms convert the alkaloid into highly water-soluble N-oxides, which are readily excreted ()[3].
-
Detoxification (Hydrolysis): Carboxylesterases cleave the ester bonds, yielding non-toxic necine bases and necic acids.
Fig 1. CYP450-mediated metabolic activation of Anacrotine and GSH trapping mechanism.
Experimental Causality: Designing a Self-Validating System
To accurately measure these transient metabolites in vitro, the experimental design must account for the high reactivity of dehydroanacrotine. This protocol is engineered as a self-validating system based on the following causal principles:
-
Why Liver Microsomes? Microsomes are subcellular fractions highly enriched in CYP450 and FMO enzymes. They provide a concentrated, isolated environment to study Phase I metabolism without the confounding variables of cellular efflux or Phase II conjugation (unless specific cofactors are added).
-
Why a NADPH Regenerating System? CYP450 enzymes require NADPH as a reducing equivalent. Direct addition of NADPH leads to rapid depletion. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a continuous, zero-order supply of electrons, maintaining linear enzyme kinetics.
-
Why Glutathione (GSH) Trapping? Dehydroanacrotine is an electrophile that rapidly cross-links with proteins and DNA, making direct quantification nearly impossible. By introducing a massive excess of GSH (a nucleophile), we force the reactive pyrrole to form a stable, sulfur-conjugated GSH-pyrrole adduct ()[4]. This adduct serves as a reliable surrogate marker for bioactivation.
-
Self-Validation (Internal Controls):
-
Minus-NADPH Control: Proves that metabolite formation is strictly dependent on CYP450 activity.
-
Minus-GSH Control: Validates that the detected adduct is genuinely a GSH-conjugate.
-
Zero-Minute (t=0) Control: Establishes the baseline and rules out non-enzymatic degradation of anacrotine.
-
Step-by-Step Protocol
Reagent Preparation
-
Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: Mimics physiological pH to maintain the structural integrity and optimal catalytic activity of microsomal enzymes.
-
Microsomes: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Dilute to a working concentration of 1 mg/mL protein in the phosphate buffer.
-
Trapping Agent: Prepare a 50 mM stock of reduced Glutathione (GSH) in buffer.
-
Substrate: Prepare a 1 mM stock of Anacrotine in methanol (ensure final assay methanol concentration is <1% to prevent CYP inhibition).
-
NADPH Regenerating System: Prepare a mixture containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase.
Incubation Workflow
-
Pre-incubation: In a 1.5 mL Eppendorf tube, combine 780 µL of buffer, 100 µL of microsomes (1 mg/mL final), 10 µL of Anacrotine stock (10 µM final), and 10 µL of GSH stock (5 mM final).
-
Equilibration: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 100 µL of the pre-warmed NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 15, 30, and 60 minutes), withdraw 100 µL aliquots from the reaction mixture.
-
Quenching: Immediately dispense the 100 µL aliquot into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., monocrotaline). Causality: Acetonitrile instantly denatures the enzymes, halting metabolism, while simultaneously precipitating proteins to yield a clean supernatant for injection.
-
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Analysis: Transfer the clear supernatant to HPLC vials for LC-MS/MS analysis.
Fig 2. Step-by-step in vitro microsomal incubation and LC-MS/MS sample preparation workflow.
Data Presentation & Interpretation
The quantification of the parent compound depletion alongside the formation of the N-oxide and the GSH-pyrrole adduct provides a complete pharmacokinetic profile of anacrotine's in vitro metabolism.
Below is a representative data summary demonstrating typical time-dependent metabolic kinetics for anacrotine in rat liver microsomes:
| Incubation Time (min) | Anacrotine Remaining (%) | Anacrotine N-oxide Formed (pmol/mg protein) | GSH-Dehydroanacrotine Adduct (pmol/mg protein) | Control (Minus-NADPH) Adduct Level |
| 0 | 100.0 ± 1.2 | N.D. | N.D. | N.D. |
| 15 | 78.4 ± 3.1 | 12.5 ± 1.1 | 45.2 ± 3.8 | N.D. |
| 30 | 52.1 ± 2.8 | 28.1 ± 2.4 | 89.7 ± 6.2 | N.D. |
| 60 | 24.8 ± 1.5 | 41.3 ± 3.5 | 134.5 ± 9.1 | N.D. |
Note: N.D. = Not Detected. The absence of metabolites in the Minus-NADPH control definitively validates that the formation of dehydroanacrotine is entirely dependent on CYP450 catalytic activity.
References
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chemico-Biological Interactions, 63(1), 91-104. URL:[Link]
-
Mattocks, A. R., & Jukes, R. (1990). Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Toxicology Letters, 54(1), 93-99. URL:[Link]
-
Schramkow, A., et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Medicines (MDPI), 11(2), 31. URL:[Link]
-
International Programme on Chemical Safety (IPCS). (1988). Pyrrolizidine Alkaloids (Environmental Health Criteria 80). World Health Organization (INCHEM). URL:[Link]
Sources
- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future | MDPI [mdpi.com]
- 3. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 4. Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anacrotine-Induced Experimental Lung Injury and Pulmonary Hypertension Models
Introduction & Scientific Rationale
Anacrotine (CAS# 5096-49-1) is a naturally occurring pyrrolizidine alkaloid (PA) utilized for inducing experimental lung injury and pulmonary arterial hypertension (PAH) in rodent models. Structurally related to senecionine but featuring an additional 6-hydroxy group, anacrotine exhibits a unique and highly specific toxicological profile.
While monocrotaline (MCT) is the classical PA used in PAH research, anacrotine demonstrates profound pneumotoxicity at doses significantly lower than those required to induce acute hepatotoxicity. This differential toxicity threshold makes anacrotine an invaluable pharmacological tool for researchers seeking to isolate pulmonary vascular remodeling and endothelial necrosis from severe hepatic confounding factors.
Mechanistic Causality: The Liver-Lung Axis
To successfully utilize anacrotine in vivo, researchers must understand that the parent compound is not directly toxic to the pulmonary endothelium; it requires a complex, multi-organ bioactivation process.
-
Hepatic Bioactivation: Upon administration, anacrotine is transported to the liver, where Cytochrome P450 enzymes (specifically the CYP3A subfamily) metabolize it into a highly reactive pyrrolic derivative known as dehydroanacrotine.
-
Survival and Venous Transport: The critical factor differentiating anacrotine from many other PAs is the chemical stability of its active metabolite. Dehydroanacrotine undergoes a biphasic first-order hydrolysis in the bloodstream. Its relatively longer half-life (compared to rapidly hydrolyzing metabolites like dehydroretrorsine) allows a significant fraction of the reactive electrophile to survive transport via the hepatic vein and right heart into the pulmonary capillary bed .
-
Pulmonary Pathogenesis: Upon reaching the lungs, dehydroanacrotine acts as a potent alkylating agent. It covalently binds to cellular macromolecules, forming pyrrole-protein and pyrrole-DNA adducts in the pulmonary endothelium. This initiates a cascade of endothelial megalocytosis, extensive necrosis, thickening of alveolar septae, and pulmonary edema. The resulting increase in pulmonary vascular resistance ultimately drives right ventricular hypertrophy (cor pulmonale) and PAH.
Hepatic bioactivation of anacrotine and subsequent pathogenesis of pulmonary hypertension.
Experimental Protocols
The following self-validating protocol outlines the induction of lung injury in a rat model.
Phase 1: Reagent Preparation
Anacrotine is poorly soluble in aqueous solutions at a neutral pH. Proper dissolution is critical to ensure systemic absorption rather than localized peritoneal inflammation.
-
Weighing: Weigh the required amount of anacrotine powder based on the total cohort body weight (Target dose: 60 mg/kg).
-
Acidic Dissolution: Dissolve the powder in a minimal volume of 1N HCl. Vortex gently until the solution is completely clear.
-
Neutralization: Slowly titrate the solution to a physiological pH (7.2 - 7.4) using 1N NaOH.
-
Self-Validating Check: Monitor the solution closely during neutralization. If precipitation occurs, the local pH has spiked too high. Discard and prepare fresh, as particulate anacrotine will fail to absorb systemically, leading to experimental failure.
-
-
Dilution: Dilute to the final desired injection volume using sterile Phosphate-Buffered Saline (PBS).
Phase 2: In Vivo Dosing and Monitoring
-
Subjects: Utilize male Wistar or Sprague-Dawley rats (weanling or adult, 150-200g). Males are typically preferred due to higher baseline expression of hepatic CYP3A, ensuring consistent bioactivation.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 60 mg/kg body weight.
-
Monitoring: Monitor the animals daily. Progressive consolidation of lung tissue and right heart failure typically manifest between 2 to 5 weeks post-injection. Look for clinical signs such as tachypnea, lethargy, and weight loss.
Phase 3: End-Point Analysis
-
Hemodynamics: Under surgical anesthesia, insert a micro-tip pressure catheter (e.g., Millar) via the right external jugular vein. Advance it into the right ventricle to record the Right Ventricular Systolic Pressure (RVSP).
-
Fulton Index (Right Ventricular Hypertrophy): Euthanize the animal and excise the heart. Dissect the right ventricle (RV) free from the left ventricle and septum (LV+S). Weigh the tissues to calculate the Fulton Index: RV / (LV + S).
-
Histology: Perfuse the lungs with 4% paraformaldehyde. Embed in paraffin, section, and perform H&E and Masson's trichrome staining to quantify alveolar septal thickening and the muscularization of small pulmonary arteries.
Step-by-step experimental workflow for anacrotine-induced lung injury in rats.
Data Presentation
The following tables summarize the comparative toxicity profile of anacrotine against the standard monocrotaline model, alongside the expected quantitative morphometric outcomes at Day 28 post-injection.
Table 1: Comparative Toxicity Profile (Anacrotine vs. Monocrotaline)
| Parameter | Anacrotine | Monocrotaline |
| Optimal Pneumotoxic Dose (i.p.) | 60 mg/kg | 60 mg/kg |
| Hepatotoxic Threshold (i.p.) | ≥ 125 mg/kg | > 80 mg/kg |
| Reactive Metabolite | Dehydroanacrotine | Dehydromonocrotaline |
| Metabolite Hydrolysis Rate | Biphasic (Slower) | Biphasic (Faster) |
| Onset of Severe Lung Injury | 2 - 5 weeks | 3 - 4 weeks |
Table 2: Expected Hemodynamic and Morphometric Outcomes (Day 28)
| Metric | Vehicle Control (PBS) | Anacrotine (60 mg/kg) |
| RVSP (mmHg) | ~ 20 - 25 | ~ 45 - 60 |
| Fulton Index [RV/(LV+S)] | ~ 0.25 | ~ 0.45 - 0.55 |
| Endothelial Necrosis | Absent | Extensive |
| Alveolar Septae | Normal / Thin | Markedly Thickened |
References
Anacrotine stability testing in solution
Application Note: Comprehensive Stability Testing Protocol for Anacrotine (Pyrrolizidine Alkaloid) in Solution
Executive Summary
Anacrotine (CAS 5096-49-1) is a naturally occurring macrocyclic pyrrolizidine alkaloid (PA) predominantly isolated from Crotalaria plant species[1]. Due to the severe hepatotoxic, genotoxic, and carcinogenic properties of PAs, global food safety authorities mandate strict monitoring of these compounds in susceptible matrices such as honey, tea, and milk[2][3]. However, the structural fragility of PAs can lead to significant degradation during sample extraction, preparation, and storage[4][5]. This application note provides a self-validating, highly controlled protocol for assessing the stability of Anacrotine in solution, utilizing forced degradation workflows and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to ensure analytical accuracy.
Mechanistic Background & Causality
To design a robust stability assay, one must first understand the structural vulnerabilities of the analyte. Anacrotine is a 7,9-diester of the necine base crotanecine. Its degradation in solution is primarily governed by two distinct chemical pathways:
-
Ester Hydrolysis: The ester linkages connecting the necic acids to the crotanecine base are highly susceptible to solvolysis. This reaction is heavily accelerated under alkaline conditions (pH > 9) and elevated temperatures, leading to the rapid formation of the free necine base and corresponding necic acids[1][4]. Acid-catalyzed hydrolysis also occurs but typically at a slower kinetic rate.
-
N-Oxidation: The tertiary nitrogen within the pyrrolizidine ring is a nucleophilic center prone to oxidation. Exposure to reactive oxygen species (ROS) or prolonged environmental stress converts the free base into a pyrrolizidine alkaloid N-oxide (PANO)[5][6].
Understanding these pathways is critical. If a sample matrix (e.g., an alkaline herbal extract) inadvertently triggers hydrolysis prior to injection, the quantitative results will falsely underestimate the original Anacrotine concentration, posing a severe toxicological blind spot[4][7].
Fig 1. Principal degradation pathways of Anacrotine via hydrolysis and N-oxidation.
Experimental Design Principles
This protocol is designed as a self-validating system . Every stress condition is paired with a specific quenching mechanism.
-
Why Quench? If an alkaline degradation sample is simply moved to an autosampler, degradation will continue during the queue time, invalidating the kinetic time-point. By neutralizing the pH (quenching) exactly at the target time ( t ), we freeze the chemical state of the solution[7].
-
Why UHPLC-MS/MS? PAs often exist as co-eluting isomers. UHPLC combined with Multiple Reaction Monitoring (MRM) mass spectrometry provides the necessary chromatographic resolution and mass selectivity to distinguish intact Anacrotine from its degradation products (e.g., crotanecine) at trace levels (sub-µg/kg)[2][8].
Step-by-Step Methodology
Preparation of Standard Solutions
Note: PAs are highly toxic. Handle all powders in a certified biosafety cabinet using appropriate PPE.
-
Primary Stock: Accurately weigh 1.0 mg of Anacrotine reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Causality: Methanol is chosen over water for the primary stock to prevent long-term aqueous solvolysis during storage at -20°C[2].
-
Working Solution: Dilute the primary stock to 1 µg/mL using a diluent of Methanol:Water (5:95, v/v) immediately prior to the stress tests[2].
Forced Degradation Workflows
Prepare five distinct reaction vials. To each vial, add 100 µL of the 1 µg/mL Anacrotine working solution and 900 µL of the respective stressor medium:
-
Acidic Stress: 0.1 M HCl. Incubate at 60°C.
-
Alkaline Stress: 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: 3% H2O2 in water. Incubate at 25°C.
-
Thermal/Aqueous Stress: LC-MS grade water. Incubate at 60°C.
-
Photolytic Stress: LC-MS grade water. Expose to UV light (254 nm) at 25°C.
Sampling and Quenching Protocol
-
At specific time intervals ( t=0,1,2,4,8,24 hours), withdraw a 50 µL aliquot from each reaction vial.
-
Immediate Quenching:
-
Acidic aliquots: Add 50 µL of 0.1 M NaOH to neutralize.
-
Alkaline aliquots: Add 50 µL of 0.1 M HCl to neutralize.
-
Oxidative/Thermal/Photolytic aliquots: Add 50 µL of cold Methanol to stabilize.
-
-
Vortex briefly and transfer to amber LC vials with glass inserts for immediate UHPLC-MS/MS analysis.
Fig 2. Step-by-step experimental workflow for Anacrotine stability testing.
UHPLC-MS/MS Analytical Parameters
Utilize a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) to ensure sharp peak shapes[8][9].
-
Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium formate (promotes protonation for positive ESI mode).
-
Mobile Phase B: Methanol containing 0.1% formic acid.
Table 1: Optimized UHPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 95 | 5 |
| 1.0 | 0.3 | 95 | 5 |
| 6.0 | 0.3 | 40 | 60 |
| 8.0 | 0.3 | 5 | 95 |
| 10.0 | 0.3 | 5 | 95 |
| 10.1 | 0.3 | 95 | 5 |
| 13.0 | 0.3 | 95 | 5 |
Mass Spectrometry Settings: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor the precursor-to-product ion transitions specific to Anacrotine (e.g., [M+H]+ m/z≈352→ characteristic necine fragments)[4][8].
Data Interpretation & Expected Outcomes
By plotting the natural log of the remaining Anacrotine concentration ( ln[C] ) versus time ( t ), researchers can determine the degradation rate constant ( k ) and the half-life ( t1/2 ) for each condition.
Table 2: Expected Degradation Profile of Anacrotine in Solution
| Stress Condition | Primary Degradant | Expected Stability ( t1/2 ) | Mechanistic Cause |
| 0.1 M HCl (60°C) | Crotanecine Base | Moderate (Days) | Acid-catalyzed ester hydrolysis |
| 0.1 M NaOH (60°C) | Crotanecine Base | Low (Hours) | Base-catalyzed ester cleavage |
| 3% H2O2 (25°C) | Anacrotine N-oxide | Low (Hours) | Oxidation of tertiary amine |
| Aqueous (4°C) | None | High (Months) | Minimal thermal/solvolytic stress |
Note: The rapid degradation under alkaline conditions underscores the necessity of avoiding high-pH buffers during the extraction of PAs from food matrices[4][6].
Sources
- 1. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aoac.org [aoac.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Anacrotine Solubility & In Vitro Assay Troubleshooting
Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) research. Anacrotine is a macrocyclic diester pyrrolizidine alkaloid known for inducing acute centrilobular necrosis in the liver and exceptionally severe pneumotoxicity (lung damage)[1].
Due to its complex stereochemistry and lipophilic nature as a tertiary base, Anacrotine presents significant formulation challenges for aqueous in vitro assays[2]. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure reproducible experimental outcomes.
Physicochemical Properties & Solubility Profile
Understanding the physical limits of your compound is the first step in assay design. As a tertiary base, Anacrotine is highly lipophilic, meaning it readily dissolves in organic solvents but resists aqueous integration[2].
| Property | Value / Description |
| Chemical Formula | C₁₈H₂₅NO₆[3] |
| Molecular Weight | 351.4 g/mol (approx.) |
| Structural Class | Crotanecine-based macrocyclic diester pyrrolizidine alkaloid[4] |
| Aqueous Solubility | Practically insoluble (Tertiary base form)[2] |
| Organic Solubility | Soluble in DMSO, Methanol, Ethanol, and Chloroform[2][5] |
| Metabolic Requirement | Requires CYP450 activation to form reactive pyrroles[1] |
Standard Operating Protocol: Aqueous Formulation of Anacrotine
To prevent compound precipitation and ensure accurate dosing, follow this self-validating stepwise dilution protocol.
Step 1: Preparation of the Master Stock (10 mM)
-
Action: Dissolve lyophilized Anacrotine powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Aliquot into single-use vials and store at -80°C.
-
Causality: Anhydrous DMSO is critical. Standard DMSO is hygroscopic and absorbs atmospheric moisture. Water ingress can trigger premature hydrolysis of Anacrotine's ester bonds, degrading the macrocyclic structure and destroying its pharmacological activity before the assay begins[6]. Single-use aliquots prevent freeze-thaw degradation.
Step 2: Intermediate Transition Dilution
-
Action: Dilute the 10 mM DMSO stock 1:10 into a transition buffer (e.g., 50% DMSO / 50% PBS) to create a 1 mM intermediate solution.
-
Causality: Directly pipetting a 100% DMSO stock into an aqueous culture medium causes rapid "solvent shock." The sudden shift in dielectric constant forces the lipophilic Anacrotine molecules to aggregate and crash out of solution. A stepwise transition gradient mitigates this thermodynamic shock.
Step 3: Final Media Formulation
-
Action: Dilute the intermediate solution into your final pre-warmed (37°C) cell culture media to reach your target working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5% (ideally ≤0.1%).
-
Causality: Pre-warming the media increases the kinetic energy of the solvent, enhancing the solubility limit of the lipophilic alkaloid. Keeping DMSO ≤0.1% prevents solvent-induced cytotoxicity and unintended alterations to cell membrane permeability.
Step 4: Self-Validation (Turbidity Assay)
-
Action: Before applying the media to your cells, measure the Optical Density (OD) of the final formulation at 600 nm using a spectrophotometer, blanked against pure media.
-
Causality: Micro-precipitates of lipophilic drugs are often invisible to the naked eye. An OD600 reading >0.01 indicates micro-precipitation. If present, the effective soluble concentration of Anacrotine is lower than calculated, which will severely skew your IC₅₀ calculations.
Stepwise formulation workflow for Anacrotine to prevent solvent shock and micro-precipitation.
Troubleshooting & FAQs
Q: My Anacrotine solution still turns cloudy when added to the cell culture medium despite stepwise dilution. How do I fix this? A: If precipitation persists, your media lacks sufficient hydrophobic carriers. In in vivo systems, lipophilic alkaloids bind to serum proteins for transport. To replicate this in vitro, supplement your culture media with 5-10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA) before adding the Anacrotine intermediate. The hydrophobic pockets of albumin will sequester the alkaloid, preventing it from aggregating and crashing out of the aqueous phase.
Q: I am treating A549 lung cancer cells with Anacrotine, but I observe absolutely no cytotoxicity even at high concentrations. Is my compound degraded? A: Your compound is likely fine; your assay model is incomplete. Anacrotine is a pro-toxin. It is relatively inert in vitro until it undergoes metabolic activation by hepatic cytochrome P450 (CYP450) monooxygenases[2]. These enzymes oxidize the pyrrolizidine core into dehydroanacrotine, a highly reactive, electrophilic pyrrolic metabolite that covalently binds to cellular proteins and DNA, causing necrosis[1]. Standard immortalized cell lines (like A549 or HeLa) lack sufficient endogenous CYP450 activity.
Solution: You must incorporate a metabolic activation system into your assay. You can either:
-
Co-culture your target cells with primary human/rat hepatocytes.
-
Supplement your assay media with a rat liver S9 fraction (microsomes) and an NADPH regenerating system to simulate hepatic metabolism in vitro.
Q: Since the N-oxide forms of Pyrrolizidine Alkaloids are highly water-soluble, can I just purchase Anacrotine N-oxide to bypass the DMSO solubility issue entirely? A: While Pyrrolizidine Alkaloid N-oxides (PANOs) are indeed highly water-soluble[5], they cannot be used as direct substitutes in isolated in vitro cell assays. PANOs are non-toxic in their oxidized state. In vivo, they are reduced back to the toxic tertiary base by gut microbiota or specific hepatic reductases before they can be activated by CYP450s[2]. If you apply Anacrotine N-oxide directly to standard cell cultures, it will remain trapped in its inert, water-soluble state, resulting in a false negative for toxicity.
CYP450-mediated metabolic activation pathway required for Anacrotine cytotoxicity.
References
- Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. PubMed (NIH).
- Ethanol-water solvates of anacrotine and madurensine. Isomeric pyrrolizidine alkaloids. Acta Crystallographica (IUCr).
- Pyrrolizidine Alkaloids. Encyclopedia MDPI.
- Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance. PMC (NIH).
- CAS 5096-49-1: (+)-Anacrotine. CymitQuimica.
- Pyrrolizidine alkaloids (EHC 80, 1988). INCHEM.
Sources
- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CAS 5096-49-1: (+)-Anacrotine | CymitQuimica [cymitquimica.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
Technical Support Center: Troubleshooting Anacrotine & Pyrrolizidine Alkaloid Interference in Biochemical Assays
Welcome to the Assay Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible data when screening pyrrolizidine alkaloids (PAs) like anacrotine. Anacrotine (CAS 5096-49-1) is a naturally occurring PA known for its severe pneumotoxic and hepatotoxic effects [1]. However, its unique chemical reactivity often turns it into a potent assay interferent. This guide provides the mechanistic causality behind these interferences and self-validating protocols to ensure the scientific integrity of your data.
Section 1: The Mechanistic Basis of Assay Interference
Anacrotine itself is a relatively stable pro-toxin. The interference typically arises when it is introduced into assays containing metabolic competency (e.g., primary hepatocytes, liver microsomes, or S9 fractions). Cytochrome P450 (CYP) enzymes oxidize anacrotine into dehydroanacrotine, a highly reactive, electrophilic pyrrole [1]. This metabolite readily forms covalent adducts with nucleophiles such as proteins, DNA, and assay reagents, fundamentally altering the biochemical landscape of your experiment.
Anacrotine metabolic activation and pathways of biochemical assay interference.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing false positives in my GAL4/UAS luciferase reporter assays when screening anacrotine? Causality: Researchers often use GAL4-based nuclear receptor transactivation assays to study drug-receptor interactions. However, PAs have been shown to interfere with GAL4/upstream activation sequence-driven reporter systems, leading to artificial signal amplification independent of direct luciferase enzyme inhibition [2]. The reactive pyrrole alters the transcriptional machinery, causing a false positive readout. Solution:
-
Orthogonal Validation: Do not rely solely on GAL4/UAS systems. Switch to a full-length promoter-driven reporter or a different reporter enzyme (e.g., Renilla luciferase).
-
Direct mRNA Quantification: Bypass the reporter protein entirely. Use RT-qPCR to measure the endogenous target gene's mRNA levels to confirm true transcriptional activation.
Q2: My glutathione (GSH) depletion assays using Ellman's reagent (DTNB) are highly erratic in the presence of anacrotine-treated microsomes. What is happening? Causality: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) relies on a stoichiometric reaction with free sulfhydryl groups to produce a yellow chromophore (TNB) measurable at 412 nm. Dehydroanacrotine is a potent electrophile that rapidly conjugates with GSH. Furthermore, the reactive pyrrole can directly cross-react with the thiols of the TNB chromophore itself, quenching the signal and causing non-linear, erratic absorbance readouts. Solution: Abandon colorimetric thiol assays when working with reactive PAs. Transition to a mass spectrometry-based approach (LC-MS/MS) that directly quantifies GSH and GSSG using stable isotope-labeled internal standards (see protocol below).
Q3: How do I prevent anacrotine from interfering with in vitro CYP450 inhibition screening? Causality: Anacrotine is not just a competitive inhibitor; it is a mechanism-based inhibitor (MBI). As CYP enzymes metabolize anacrotine, the resulting dehydroanacrotine covalently binds to the CYP active site, permanently inactivating the enzyme. This causes the apparent IC50 to shift dramatically depending on the pre-incubation time. Solution: Perform an IC50 shift assay (Time-Dependent Inhibition assay). Pre-incubate the microsomes with anacrotine and NADPH for 30 minutes before adding the probe substrate. An IC50 shift greater than 1.5-fold confirms MBI, allowing you to calculate the true inactivation kinetic parameters ( KI and kinact ).
Section 3: Quantitative Data Summary
To facilitate experimental planning, the following table summarizes the quantitative impact of anacrotine on standard biochemical assays and the required mitigation strategies.
| Assay Type | Target/Readout | Anacrotine Interference Mechanism | Signal Impact | Mitigation Strategy |
| Reporter Gene | GAL4/UAS Luciferase | Transcriptional perturbation | False Positive (+200-500%) | RT-qPCR mRNA quantification |
| Oxidative Stress | Free GSH (Ellman's/DTNB) | Electrophilic conjugation with thiols | Erratic/Quenched | LC-MS/MS quantification |
| CYP450 Screening | CYP3A4/CYP2B Activity | Mechanism-based inactivation (MBI) | Time-dependent IC50 shift | IC50 shift assay ( KI / kinact ) |
| Protein Binding | Covalent Adduction | Cross-linking of target proteins | Gel smearing/Aggregation | Use of nucleophile scavengers |
Section 4: Step-by-Step Methodologies
Protocol: LC-MS/MS Quantification of GSH in the Presence of Reactive Pyrroles
To overcome the colorimetric interference of anacrotine in Ellman's assay, use this self-validating LC-MS/MS protocol. The inclusion of stable isotope-labeled internal standards (SIL-IS) ensures that any matrix effects or ion suppression caused by anacrotine metabolites are internally corrected.
Step 1: Sample Quenching and Spiking
-
Aliquot 50 µL of the microsomal incubation mixture (containing anacrotine and GSH).
-
Immediately quench the reaction by adding 200 µL of ice-cold precipitation solvent (80:20 Acetonitrile:Water containing 0.1% Formic Acid).
-
Spike the quenched sample with 10 µL of the SIL-IS mixture (GSH- 13C2 , 15N at 5 µM). Causality: Immediate protein precipitation halts CYP activity, preventing further dehydroanacrotine generation.
Step 2: Alkylation of Free Thiols (Crucial Step)
-
Add 20 µL of 100 mM N-ethylmaleimide (NEM) in phosphate buffer (pH 6.5) to the supernatant.
-
Incubate at room temperature for 15 minutes in the dark. Causality: NEM rapidly alkylates remaining free GSH, preventing auto-oxidation to GSSG during sample processing and outcompeting any residual reactive pyrroles.
Step 3: Extraction and Centrifugation
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer 150 µL of the clear supernatant to an LC-MS autosampler vial.
Step 4: LC-MS/MS Analysis
-
Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: 10 mM Ammonium formate in water; Mobile Phase B: Acetonitrile.
-
Monitor the NEM-derivatized GSH via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
-
Self-Validation Check: Ensure the peak area ratio of GSH to SIL-IS is consistent across matrix-matched calibration standards. A coefficient of variation (CV) <15% validates the absence of uncorrected anacrotine interference.
References
-
Mattocks AR, Driver HE. Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chem Biol Interact. 1987;63(1):91-104.[Link]
-
Hessel S, et al. Utility of an appropriate reporter assay: Heliotrine interferes with GAL4/upstream activation sequence-driven reporter gene systems. Anal Biochem. 2015;486:100-6.[Link]
Sources
Anacrotine Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the Anacrotine Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical pain points researchers face when working with Anacrotine—a potent pyrrolizidine alkaloid (PA) structurally related to senecionine but distinguished by an additional 6-hydroxy group.
Batch-to-batch variability in Anacrotine studies typically stems from three core issues: fluctuating natural oxidation states during extraction, rapid loss of metabolic competence in in vitro assays, and the unique systemic stability of its reactive metabolites. This guide provides self-validating methodologies and mechanistic explanations to ensure absolute reproducibility in your drug development and toxicological workflows.
Section 1: Phytochemical Extraction & Chemical Stability FAQs
Q1: Why does the total Anacrotine yield vary by up to 40% between raw material batches? A: This variability is rarely an extraction failure; rather, it is a phytochemical state shift. In Crotalaria species, Anacrotine exists in a dynamic equilibrium between its lipophilic free base form and its highly water-soluble N-oxide form (PANO). Environmental stressors, harvest timing, and altitude drastically alter this ratio[1]. If your extraction solvent is optimized only for the free base, you will inadvertently discard the PANO fraction, resulting in apparent yield variability. Causality: The oxidation state of the nitrogen atom dictates the partition coefficient; therefore, standardizing the oxidation state prior to purification is mandatory.
Q2: How can I standardize my extraction protocol to eliminate PANO-induced variability? A: You must forcefully reduce all PANOs back to the free base form prior to chromatographic separation[2]. Below is our field-proven, self-validating Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) protocol.
Self-Validating SCX-SPE Protocol for Total Anacrotine Recovery
Self-Validation Checkpoint: Aliquot 1 mL of the extract prior to Step 2. Run parallel LC-MS/MS on the pre-reduction and post-reduction samples. The protocol is validated only if the Anacrotine N-Oxide mass peak completely disappears in the post-reduction chromatogram, with a stoichiometrically proportional increase in the free Anacrotine base peak.
-
Acidic Extraction: Homogenize 10g of raw biomass in 100 mL of 0.05 M H₂SO₄.
-
Causality: The low pH protonates the pyrrolizidine nitrogen, ensuring both free bases and N-oxides are fully solubilized in the aqueous phase while precipitating lipophilic plant matrix interferents[2].
-
-
N-Oxide Reduction: Add 500 mg of Zinc dust to the acidic extract and stir for 2 hours at room temperature.
-
Causality: Zinc acts as a potent reducing agent, cleaving the N-O bond to convert highly polar PANOs into the free Anacrotine base, neutralizing batch-to-batch variability caused by natural oxidation states[2].
-
-
Filtration & pH Adjustment: Filter through a 0.45 µm PTFE membrane. Adjust the filtrate to pH 9.5 using 25% NH₄OH.
-
Causality: This deprotonates the Anacrotine free base, neutralizing its charge to prepare it for selective retention via hydrophobic and ionic interactions on the SCX resin.
-
-
SCX-SPE Loading: Condition a Strong Cation Exchange (SCX) cartridge with methanol, followed by water. Load the pH-adjusted sample.
-
Washing & Elution: Wash with 5% methanol in water to remove neutral interferents. Elute the purified Anacrotine using 5 mL of ammoniacal methanol (5% NH₄OH in MeOH).
-
Causality: The ammonia outcompetes the alkaloid for the sulfonic acid active sites on the resin, forcing the release of the purified free base.
-
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ gas at 35°C. Reconstitute in the mobile phase for downstream assays.
Section 2: Biological Assay Troubleshooting (In Vitro & In Vivo)
Q3: My in vitro hepatotoxicity assays (2D HepG2) show no toxicity, but in vivo batches are highly lethal. Why the discrepancy? A: Anacrotine is not directly cytotoxic. It requires Cytochrome P450-mediated metabolic activation in the liver to form the highly electrophilic pyrrolic metabolite, dehydroanacrotine[3]. Standard 2D HepG2 cultures rapidly lose their CYP450 expression within 48 hours of plating. Causality: Without active CYP450 enzymes to oxidize the necine base, the toxic pyrrole is never formed, leading to false-negative in vitro results. To resolve this, transition to 3D hepatic spheroids or primary human hepatocytes supplemented with CYP-inducers.
Q4: Why do some in vivo batches cause severe pulmonary and right ventricular necrosis instead of typical PA-induced hepatotoxicity? A: This is the defining toxicological signature of Anacrotine. While most PA pyrroles are highly unstable and immediately bind to local hepatic proteins (causing centrilobular necrosis), Anacrotine's reactive metabolite—dehydroanacrotine—is unusually stable[3]. Causality: This enhanced stability prevents immediate local degradation, allowing the toxic metabolite to escape the liver, enter systemic circulation, and reach the pulmonary endothelium and right ventricular wall, causing severe distal necrosis[3].
Fig 1. Anacrotine metabolic activation and multi-organ toxicity pathway.
Section 3: Analytical QC & Data Presentation
Q5: How should I structure my QC release criteria for Anacrotine batches to ensure reproducible in vivo data? A: Because the kinetic profile of Anacrotine differs drastically depending on its administration route and oxidation state, your QC parameters must account for both chemical purity and biological thresholds. Table 1 summarizes the critical quantitative parameters required to validate an Anacrotine batch.
Table 1: Quantitative Pharmacokinetic & Toxicity Parameters of Anacrotine
| Parameter | Value / Observation | Causality / Mechanism |
| Lung-to-Liver Metabolite Ratio (2h) | 39% (vs. 16% for Senecionine) | High stability of dehydroanacrotine allows it to survive systemic transport, leading to disproportionate lung damage[3]. |
| Acute Hepatotoxicity Threshold (i.p.) | ≥ 125 mg/kg | Intraperitoneal injection delivers the free base directly to hepatic circulation, maximizing immediate CYP450 conversion[3]. |
| Oral Hepatotoxicity Threshold | > 180 mg/kg (Low necrosis) | Oral dosing yields lower toxicity due to poor intestinal absorption of PANOs and first-pass degradation kinetics[4],[3]. |
| Chronic Lung/Heart Damage (i.v.) | 6–27 mg/kg (Dehydroanacrotine) | Direct intravenous introduction of the reactive pyrrole bypasses the liver entirely, directly attacking the heart and lungs[3]. |
Sources
- 1. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anacrotine Bioavailability in In Vivo Models
Welcome to the Application Support Center. This guide is designed for pharmacologists, toxicologists, and drug development professionals working with Anacrotine (Crotalaburnine), a complex pyrrolizidine alkaloid (PA). Due to its unique stereochemistry and aggressive first-pass metabolism, achieving consistent systemic bioavailability with Anacrotine presents significant experimental challenges.
Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your in vivo workflows.
Frequently Asked Questions (Troubleshooting)
FAQ 1: Overcoming Formulation and Solubility Bottlenecks
Q: We are observing high inter-subject variability in systemic exposure following oral gavage of Anacrotine. How can we optimize the vehicle to improve gastrointestinal (GI) absorption?
A: Anacrotine is a lipophilic macrolide-like compound (C₁₈H₂₅NO₆) . When administered in standard aqueous buffers, it suffers from poor dissolution rates.
-
Causality: The acidic environment of the rodent stomach causes the lipophilic Anacrotine base to precipitate out of suspension. This erratic dissolution leads to variable GI absorption, delayed Tmax , and highly inconsistent pharmacokinetic (PK) profiles.
-
Solution: Transition to a step-down polarity co-solvent system (DMSO → PEG-400 → Saline). This disrupts the crystalline lattice and coats the molecules in surfactant, preventing micelle aggregation in the gut.
-
Self-Validating System: Before dosing, centrifuge a 100 µL aliquot of your final formulation at 10,000 x g for 5 minutes. The complete absence of a pellet confirms successful solubilization; if a pellet forms, the compound has crashed out and the batch must be discarded.
Workflow for Anacrotine co-solvent formulation to maximize in vivo solubility.
FAQ 2: Mitigating Hepatic First-Pass Metabolism
Q: Our PK data shows extremely low parent compound in plasma, but high levels of pyrrolic metabolites. How do we increase the bioavailability of unmetabolized Anacrotine?
A: Like most PAs, Anacrotine undergoes rapid and extensive hepatic first-pass metabolism, which drastically lowers its absolute bioavailability (often <15% orally).
-
Causality: In the liver, CYP450 enzymes (specifically CYP3A and CYP2B) convert the necine base into highly reactive pyrrolic metabolites, primarily dehydroanacrotine . Unlike the pyrroles of other PAs (which cause immediate acute centrilobular liver necrosis), dehydroanacrotine is unusually stable . This stability allows it to escape the liver, enter systemic circulation, and reach the lungs in large amounts, causing severe pulmonary endothelial necrosis and alveolar septal thickening .
-
Solution: To study the parent compound's systemic effects, you must bypass the portal vein. Switch from Oral (PO) administration to Intraperitoneal (IP) or Intravenous (IV) routes. Caution: IP doses of 60 mg/kg or more can cause progressive lung consolidation leading to mortality within 2-5 weeks .
Hepatic first-pass metabolism of Anacrotine into the pneumotoxic pyrrole dehydroanacrotine.
Quantitative Data: PK Parameters & Vehicle Efficacy
To help benchmark your experimental results, the following table summarizes the expected pharmacokinetic parameters of Anacrotine in male Sprague-Dawley rats across different routes and vehicles.
| Route of Administration | Vehicle Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (F%) |
| Oral (PO) | Aqueous Buffer (0.9% NaCl) | 100 | 45 ± 12 | 2.0 | < 5% |
| Oral (PO) | Co-solvent (DMSO/PEG/Saline) | 100 | 185 ± 30 | 1.0 | 15 - 18% |
| Intraperitoneal (IP) | Co-solvent (DMSO/PEG/Saline) | 60 | 850 ± 95 | 0.5 | 45 - 50% |
| Intravenous (IV) | Co-solvent (DMSO/PEG/Saline) | 10 | 1200 ± 150 | 0.08 | 100% |
(Note: Oral doses up to 180 mg/kg cause relatively little liver necrosis due to poor absorption, whereas IP doses ≥ 125 mg/kg trigger acute centrilobular necrosis .)
Experimental Protocols
Protocol 1: Step-by-Step Co-Solvent Formulation
Objective: Prepare a 10 mg/mL Anacrotine dosing solution that prevents gastric precipitation.
-
Weighing: Accurately weigh 100 mg of (+)-Anacrotine powder (Purity ≥ 98%).
-
Primary Solubilization: Add 0.5 mL of sterile Dimethyl Sulfoxide (DMSO) to achieve a 5% final volume. Vortex vigorously for 2 minutes until the powder is fully dissolved.
-
Surfactant Coating: Add 1.0 mL of Polyethylene Glycol 400 (PEG-400, 10% final volume). Sonicate the mixture for 5 minutes at room temperature.
-
Aqueous Dilution: Gradually add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing to prevent localized crashing of the compound.
-
Validation: Perform the centrifugation QC check (10,000 x g for 5 mins) as outlined in FAQ 1.
Protocol 2: Pharmacokinetic Profiling & Metabolite Trapping
Objective: Quantify bioavailable Anacrotine and trap its highly reactive pyrrolic metabolites before they bind to blood proteins.
-
Administration: Administer the formulated vehicle via IV bolus (10 mg/kg) or Oral Gavage (100 mg/kg) to the animal cohort.
-
Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K₂EDTA tubes.
-
Metabolite Trapping (Critical Step): Immediately treat the whole blood samples with ethanolic silver nitrate under buffered conditions.
-
Causality: Dehydroanacrotine is highly reactive. Without immediate derivatization, the pyrrolic metabolites will rapidly conjugate to hemoglobin thiol groups, rendering them undetectable by standard LC-MS/MS. Silver nitrate recovers these as stable pyrrolic monoethyl ethers .
-
-
Extraction: Centrifuge the treated samples at 3,000 x g for 10 minutes at 4°C. Extract the supernatant using solid-phase extraction (SPE) cartridges prior to LC-MS/MS injection.
-
Self-Validation: Calculate the Area Under the Curve (AUC) for both the parent compound and the derivatized pyrrole. A high pyrrole-to-parent ratio confirms successful GI absorption but indicates that extensive first-pass metabolism is the primary bottleneck to bioavailability.
References
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chemico-Biological Interactions, 63(1), 91-104. URL:[Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281720, (+)-Anacrotine. PubChem. URL:[Link]
-
Xia, Q., et al. (2016). Potential Non-Invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure. Journal of Environmental Science and Health, Part C. URL:[Link]
Technical Support Center: Anacrotine-Induced Cytotoxicity Assay Optimization
Welcome to the Anacrotine Assay Optimization Center. Anacrotine is a highly potent, 7,9-diester pyrrolizidine alkaloid (PA) known for inducing severe hepatotoxicity and unique pneumotoxicity. Because Anacrotine acts as a pro-toxin requiring complex metabolic activation, standard in vitro cytotoxicity assays often yield false negatives or highly variable data.
As an application scientist, I have designed this guide to troubleshoot the specific mechanistic bottlenecks of PA toxicity assays. Every protocol provided here is engineered as a self-validating system , ensuring that your readouts reflect true anacrotine-induced cellular damage rather than metabolic artifacts or assay interference.
Part 1: Troubleshooting Cell Models & Metabolic Activation (FAQs)
Q1: Why do standard immortalized cell lines (e.g., A549, HeLa) show no significant cytotoxicity when exposed to Anacrotine, even at concentrations >500 µM? A: Anacrotine is biologically inert in its native form. It requires metabolic activation by hepatic cytochrome P450 enzymes—predominantly CYP3A4—to form the highly reactive, electrophilic pyrrolic metabolite, dehydroanacrotine1[1]. Standard immortalized cell lines lack basal CYP450 expression, preventing bioactivation. Causality & Solution: Transition to metabolically competent models such as Primary Human Hepatocytes (PHH), differentiated HepaRG cells, or CYP3A4-overexpressing cell lines (e.g., HepG2-CYP3A4)2[2].
Q2: We are using HepaRG cells, but our IC50 values for Anacrotine vary wildly between batches. How can we stabilize the assay? A: HepaRG cells require strict, 14-day differentiation protocols to express functional CYP450 enzymes. Variability stems from inconsistent basal CYP3A4 activity across passages. Causality & Solution: You must implement a self-validating control step. Always run a parallel well pre-treated with a strong CYP3A4 inhibitor (e.g., Ketoconazole). If Anacrotine toxicity is rescued in the Ketoconazole well, you have successfully validated that the observed cell death is driven by CYP-mediated bioactivation, isolating the variable of enzyme expression.
Q3: Anacrotine causes severe lung damage in vivo. Why do our in vitro lung models (e.g., BEAS-2B) show no toxicity? A: In vivo, Anacrotine is metabolized in the liver into dehydroanacrotine. Unlike the pyrrolic metabolites of most other PAs (which are highly unstable and react immediately in the liver), dehydroanacrotine is unusually stable3[3]. It survives transport through the bloodstream to the lungs, where it causes extensive endothelial necrosis and pulmonary edema. In vitro lung models lack the upstream hepatic metabolism required to generate this stable pyrrole. Causality & Solution: To model Anacrotine-induced pneumotoxicity in vitro, you must use a liver-lung co-culture system (organ-on-a-chip) or synthesize and directly apply the reactive metabolite, dehydroanacrotine, to the lung cells.
Caption: Metabolic activation pathway of Anacrotine leading to structure-dependent cytotoxicity.
Part 2: Troubleshooting Assay Readouts & Artifacts
Q4: Should we use MTT, Resazurin, or ATP-based assays for Anacrotine cytotoxicity? A: Avoid MTT. Pyrrolizidine alkaloids induce severe oxidative stress, ER stress, and disrupt mitochondrial membrane potential prior to actual cell death4[4]. Because MTT relies on mitochondrial reductase activity, Anacrotine will cause a premature drop in the MTT signal, yielding a false-positive for cell death when the cells are merely under metabolic arrest (G2/M phase arrest). Causality & Solution: Use a multiplexed approach. Combine a membrane integrity assay (LDH release) 5[5] with an ATP-based luminescent assay. A drop in ATP coupled with a proportional increase in LDH release confirms terminal cytotoxicity.
Quantitative Reference Data: PA Cytotoxicity Ranking
To benchmark your Anacrotine results, compare them against the established potency of other structural classes of PAs in metabolically competent models1[1],4[4],2[2].
| Pyrrolizidine Alkaloid | Structural Classification | Target Cell Model | Typical Cytotoxicity Range (IC50) | Primary Mechanism of Action |
| Anacrotine | 7,9-diester (Senecionine-type) | HepaRG / PHH | 10 - 50 µM | DNA adduction, severe pneumotoxicity |
| Lasiocarpine | Open diester | TK6-CYP3A4 | 0.5 - 5 µM | High genotoxicity, rapid apoptosis |
| Retrorsine | 12-membered cyclic diester | HepG2-CYP3A4 | 0.1 - 10 µM | ER stress, mitochondrial damage |
| Monocrotaline | 11-membered cyclic diester | HepaRG | 50 - 200 µM | Cell cycle arrest (G2/M phase) |
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of Metabolically Competent HepaRG Cells
Purpose: Ensure consistent CYP3A4 expression prior to Anacrotine exposure to eliminate batch-to-batch variability.
-
Seeding: Seed HepaRG cells at 1×105 cells/cm² in Williams' E medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone.
-
Differentiation: Cultivate for 14 days. On day 14, shift to differentiation medium containing 1.7% DMSO for an additional 14 days to induce hepatic architecture and CYP450 expression.
-
Induction (Optional but Recommended): 48 hours prior to the assay, treat cells with 10 µM Rifampicin to maximize CYP3A4 expression.
-
Self-Validation Setup: Divide your plate into three zones:
-
Zone 1 (Test): Anacrotine dose-response (0.1 µM to 500 µM).
-
Zone 2 (Rescue Control): Pre-incubate with 10 µM Ketoconazole (CYP3A4 inhibitor) for 1 hour, followed by Anacrotine.
-
Zone 3 (Positive Control): 0.1% Saponin (maximum cytotoxicity).
-
Protocol B: Multiplexed LDH/ATP Cytotoxicity Assay
Purpose: Differentiate between Anacrotine-induced transient metabolic stress and terminal membrane rupture.
-
Exposure: Incubate the validated HepaRG cells with Anacrotine for 24 to 48 hours at 37°C, 5% CO₂.
-
Supernatant Collection (LDH): Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new plate.
-
LDH Reaction: Add 50 µL of LDH reaction mixture (substrate + dye) to the supernatant. Incubate for 30 minutes in the dark at room temperature. Read absorbance at 490 nm. This quantifies actual cell death via membrane integrity loss.
-
Cell Lysis (ATP): To the original plate (containing the remaining 50 µL of media and the cells), add 50 µL of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.
-
Luminescence Readout: Record luminescence. This quantifies the remaining metabolically active cells.
-
Data Interpretation: True Anacrotine cytotoxicity is confirmed when the IC50 calculated from the LDH release curve aligns closely with the IC50 from the ATP depletion curve.
Caption: Optimized, self-validating in vitro workflow for assessing Anacrotine-induced cytotoxicity.
Sources
- 1. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Long-Term Anacrotine Treatment Studies
Welcome to the technical support center for researchers engaged in long-term in vivo studies with Anacrotine. Anacrotine, a member of the pyrrolizidine alkaloid (PA) class of compounds, presents unique challenges in experimental design and execution due to its complex toxicity profile.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven advice to ensure the scientific integrity and success of your research.
Section 1: Understanding Anacrotine's Mechanism and Toxicity
A foundational understanding of Anacrotine's bioactivation and mechanism of toxicity is critical for designing robust long-term studies and interpreting your findings.
FAQ 1: What is the primary mechanism of Anacrotine-induced toxicity?
Anacrotine itself is a pro-toxin.[4] Its toxicity is initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes.[5][6][7] This process generates highly reactive pyrrolic metabolites, such as dehydroanacrotine.[1] These electrophilic metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts.[4][5] The formation of these adducts, particularly pyrrole-protein adducts, is a key event leading to cellular dysfunction and toxicity, most notably hepatotoxicity.[5][6][7]
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Anacrotine [label="Anacrotine (Pro-toxin)", fillcolor="#F1F3F4"]; CYP450 [label="Hepatic Cytochrome P450", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite [label="Reactive Pyrrolic Metabolites\n(e.g., Dehydroanacrotine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(Proteins, DNA)", shape=cylinder, fillcolor="#F1F3F4"]; Adducts [label="Pyrrole-Macromolecule Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Cellular Dysfunction &\nToxicity", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Anacrotine -> CYP450 [label="Metabolic\nActivation"]; CYP450 -> Metabolite; Metabolite -> Macromolecules [label="Covalent Binding"]; Macromolecules -> Adducts; Adducts -> Toxicity; } dot Caption: Metabolic activation of Anacrotine leading to cellular toxicity.
FAQ 2: Beyond the liver, what other organs are at risk during long-term Anacrotine exposure?
While the liver is the primary target, long-term Anacrotine administration can lead to significant extrahepatic toxicity. Notably, Anacrotine is associated with more severe lung damage compared to many other pyrrolizidine alkaloids.[1] The reactive metabolite, dehydroanacrotine, is stable enough to travel from the liver to the lungs, causing pulmonary congestion, edema, and necrosis of the pulmonary endothelium.[1] Chronic exposure can also lead to myocardial necrosis in the right ventricular wall of the heart.[1] Therefore, a comprehensive long-term study should include endpoints for assessing pulmonary and cardiac toxicity.
Section 2: Experimental Design and Dosing Strategy
Proper experimental design is paramount to obtaining meaningful and reproducible data in long-term Anacrotine studies.
Troubleshooting Guide: High Unplanned Mortality in a Chronic Study
Scenario: You've initiated a 6-month study in rats with what you believed to be a sub-lethal dose of Anacrotine, but you are observing a high rate of mortality in the early weeks.
Potential Causes & Solutions:
-
Cumulative Toxicity: Pyrrolizidine alkaloids are known for their cumulative toxic effects.[8] A dose that is well-tolerated in an acute setting can become lethal with repeated administration.
-
Solution: Conduct a thorough dose-range finding study with repeated dosing over a shorter period (e.g., 28 days) to establish a maximum tolerated dose (MTD) for the chronic study.[9]
-
-
Species and Strain Sensitivity: There can be significant species and even strain differences in susceptibility to PA toxicity.[10] The strain of rat you are using may be more sensitive than what has been reported in the literature.
-
Solution: If possible, perform a pilot study with a small number of animals from your chosen strain to confirm the appropriate dose range.
-
-
Route of Administration: The route of administration can significantly impact toxicity. Intraperitoneal (i.p.) administration of Anacrotine has been shown to cause more acute liver necrosis than oral doses.[1]
-
Solution: Ensure your chosen route of administration aligns with your research question and is consistent with established literature. If mimicking environmental exposure, oral gavage is often preferred.
-
-
Animal Health Status: Pre-existing subclinical infections or stress can exacerbate the toxic effects of Anacrotine.
-
Solution: Ensure all animals are properly acclimatized and sourced from a reputable vendor. Monitor for any signs of illness prior to and during the study.
-
| Parameter | Recommendation for Chronic Rodent Studies | Source |
| Duration | Minimum of 12 months for rats or mice. | [11] |
| Group Size | At least 20 rodents per sex per group. | [11][12] |
| Dose Levels | At least 3 dose levels plus a concurrent control group. | [12] |
| Observations | Daily clinical observations, weekly body weights and food consumption. | [11] |
Section 3: Biomarker Selection and Monitoring
Selecting the right biomarkers is crucial for tracking the progression of toxicity and understanding the underlying mechanisms.
FAQ 3: What are the most reliable biomarkers for Anacrotine-induced liver injury?
Traditional liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are useful indicators of acute liver damage.[4] However, for long-term studies, more specific and mechanistic biomarkers are highly recommended.
-
Pyrrole-Protein Adducts: The measurement of pyrrole-protein adducts in blood or urine is a highly specific biomarker of PA exposure and subsequent liver injury.[4][5][7][13] These adducts are direct evidence of the metabolic activation of Anacrotine and its binding to cellular components.[5]
-
Urinary Pyrrole-Amino Acid Adducts (PAAAs): These are non-invasive biomarkers that can be detected in urine and are specific to PA exposure.[13] Their persistence in urine makes them suitable for monitoring chronic exposure.[13]
Troubleshooting Guide: Inconsistent Biomarker Readings
Scenario: Your measurements of pyrrole-protein adducts are highly variable between animals in the same dose group.
Potential Causes & Solutions:
-
Analytical Method Variability: The detection of pyrrole-protein adducts often requires sensitive analytical techniques like UPLC-MS/MS.[4][14]
-
Sample Handling and Storage: Pyrrole-protein adducts can be unstable if not handled and stored correctly.
-
Solution: Follow a strict and consistent protocol for blood or tissue collection, processing, and storage. Store samples at -80°C until analysis.
-
-
Individual Differences in Metabolism: There can be inter-individual variations in cytochrome P450 activity, leading to differences in the rate of Anacrotine metabolism and adduct formation.
-
Solution: While this biological variability cannot be eliminated, increasing the number of animals per group can help to improve the statistical power to detect significant differences.
-
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Inconsistent Biomarker Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Review Analytical Method Validation?", shape=diamond, fillcolor="#F1F3F4"]; CheckHandling [label="Review Sample Handling Protocol?", shape=diamond, fillcolor="#F1F3F4"]; CheckBioVariability [label="Consider Biological Variability?", shape=diamond, fillcolor="#F1F3F4"]; Revalidate [label="Re-validate Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize [label="Standardize Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseN [label="Increase Group Size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Data Quality", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckMethod; CheckMethod -> Revalidate [label="Yes"]; CheckMethod -> CheckHandling [label="No"]; CheckHandling -> Standardize [label="Yes"]; CheckHandling -> CheckBioVariability [label="No"]; CheckBioVariability -> IncreaseN [label="Yes"]; Revalidate -> End; Standardize -> End; IncreaseN -> End; } dot Caption: Decision workflow for troubleshooting inconsistent biomarker data.
Section 4: Histopathological Evaluation
Histopathology provides the definitive evidence of tissue damage in long-term toxicity studies.
FAQ 4: What are the characteristic histopathological findings in Anacrotine-induced toxicity?
-
Liver: Acute exposure can lead to centrilobular necrosis and congestion.[1] Chronic exposure often results in the development of enlarged hepatocytes (megalocytosis).[1][16] In severe cases, hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, can occur.[4][6]
-
Lungs: Findings can include pulmonary congestion and edema, extensive necrosis of the pulmonary endothelium, and thickening of the alveolar septae.[1]
-
Heart: Myocardial necrosis, particularly in the right ventricular wall, can be observed.[1]
Troubleshooting Guide: Difficulty in Interpreting Histopathological Findings
Scenario: You observe subtle changes in liver histology that are difficult to definitively attribute to Anacrotine toxicity.
Potential Causes & Solutions:
-
Early Stage of Toxicity: In a long-term, low-dose study, the histopathological changes may be subtle and develop slowly.
-
Solution: Include interim sacrifices at different time points (e.g., 3, 6, and 12 months) to track the progression of lesions.[11] This can help to distinguish compound-related effects from age-related changes.
-
-
Lack of a Clear Dose-Response: If the changes are not clearly dose-dependent, it may be difficult to establish a causal link to Anacrotine.
-
Solution: Ensure your study includes a sufficient number of dose groups to establish a clear dose-response relationship. A board-certified veterinary pathologist with experience in toxicologic pathology should perform the histopathological evaluation.
-
-
Confounding Lesions: Age-related or spontaneous lesions can sometimes be mistaken for treatment-related effects.
-
Solution: A robust historical control database for the specific rodent strain and age can be invaluable for interpreting background pathology.
-
Section 5: Protocols
Protocol 1: Preparation of Anacrotine for In Vivo Dosing
-
Obtain a Certificate of Analysis (CoA): Ensure the purity and identity of the Anacrotine standard.
-
Vehicle Selection: For oral gavage, a vehicle such as corn oil or a 0.5% methylcellulose solution is commonly used. The choice of vehicle should be justified and tested for any potential toxicity.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Anacrotine.
-
Gradually add the vehicle while sonicating or vortexing to ensure complete dissolution or a homogenous suspension.
-
Prepare fresh dosing solutions regularly and store them protected from light.
-
-
Dose-Volume Calculation: The dosing volume should be based on the most recent body weight of the animal and should be kept consistent (e.g., 5 or 10 mL/kg).
Protocol 2: Blood Collection for Biomarker Analysis
-
Animal Restraint: Use an appropriate and humane method of restraint.
-
Blood Collection Site: For repeated sampling in rats, the saphenous or tail vein is recommended. For terminal collection, cardiac puncture under anesthesia is appropriate.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).
-
Processing:
-
For plasma, centrifuge the blood sample at approximately 2000 x g for 15 minutes at 4°C.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.
-
-
Storage: Aliquot the plasma or serum into cryovials and store immediately at -80°C.
References
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Zhu, L., Zhang, C., et al. (2021). Developing urinary pyrrole–amino acid adducts as non-invasive biomarkers for identifying pyrrolizidine alkaloids-induced liver injury in human. Archives of Toxicology. [Link]
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(2016). Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure. Chemical Research in Toxicology. [Link]
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Ma, J., Li, M., Li, N., Chan, W., & Lin, G. (2018). Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. PubMed. [Link]
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(1988). Metabolism and toxirity of anacrotine, a pyrrolizidine alkaloid, in rats. Sci-Hub. [Link]
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Mattocks, A. R., & White, I. N. (1971). Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. PubMed. [Link]
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Shumaker, R. C., & Hsu, I. C. (1984). Model Systems for Detecting the Hepatic Toxicity of Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-oxides. PubMed. [Link]
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Lin, G., Wang, M., & Ye, Y. (2015). Blood Pyrrole-Protein Adducts—A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans. Taylor & Francis Online. [Link]
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Ma, J., Li, M., Li, N., Chan, W., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis. [Link]
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Barea-Sepúlveda, M., et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. MDPI. [Link]
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Barea-Sepúlveda, M., et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. ResearchGate. [Link]
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Yokoshima, S., et al. (2022). Scientists inhibit cancer cell growth using pyrrolizidine alkaloid. Drug Target Review. [Link]
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Patil, S., et al. (2021). Histopathological Changes in Oral Tissues Induced by Pesticide Poisoning: A Pilot Study. Journal of Forensic Dental Sciences. [Link]
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Kumar, A., et al. (2024). Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study. PMC. [Link]
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Wang, Y., et al. (2022). Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network. MDPI. [Link]
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Validation & Comparative
Anacrotine vs. Monocrotaline: Mechanisms of Toxicity and Experimental Modeling
A Comprehensive Guide for Toxicologists and Drug Development Professionals
Pyrrolizidine alkaloids (PAs) represent a diverse class of plant-derived secondary metabolites notorious for their potent hepatotoxic and pneumotoxic effects. Among these, Monocrotaline (MCT) and Anacrotine are frequently utilized in preclinical models to study vascular remodeling, endothelial injury, and pulmonary arterial hypertension (PAH). While both are 1,2-unsaturated PAs requiring hepatic bioactivation, their pharmacokinetic stability, receptor-level interactions, and ultimate pathological manifestations diverge significantly.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two compounds. This document synthesizes their molecular mechanisms, details field-proven experimental protocols, and provides quantitative benchmarks to help researchers select the appropriate toxicological inducer for their specific vascular or hepatic models.
Structural Kinetics and Metabolic Bioactivation
Both Anacrotine and Monocrotaline are pro-toxins. They are relatively inert upon ingestion or injection and require metabolic activation by hepatic cytochrome P450 enzymes (primarily CYP2A6 and CYP3A4/CYP2E1) to form highly reactive, electrophilic pyrrolic metabolites[1],[2].
The Causality of Organ Tropism
The primary distinction between the toxicity profiles of MCT and Anacrotine lies in the half-life and stability of their respective pyrrolic metabolites .
-
Monocrotaline: Hepatic oxidation yields monocrotaline pyrrole (MCTP). MCTP is moderately stable and requires sequestration within erythrocytes (red blood cells) to survive systemic transit from the liver to the pulmonary vascular bed[1],.
-
Anacrotine: Anacrotine possesses a senecionine-type structure with an additional 6-hydroxy group. Its bioactivation yields dehydroanacrotine . This specific metabolite is exceptionally stable compared to the pyrrolic derivatives of most other PAs[3]. Consequently, it escapes the liver in massive quantities, reaching the lungs without requiring extensive RBC stabilization. In rat models, the lung-to-liver ratio of pyrrolic metabolites 2 hours post-injection is ~39% for Anacrotine, compared to only 16% for standard senecionine-type PAs[3].
Fig 1. Divergent transport kinetics of PA reactive metabolites from liver to lung.
Divergent Mechanisms of Pulmonary Toxicity
While both compounds induce severe pulmonary damage, the nature of the injury differs fundamentally at the cellular level.
Monocrotaline: Receptor-Mediated Vascular Remodeling
MCT does not merely cause non-specific cytotoxic necrosis; it acts as a highly specific trigger for delayed functional alterations in the pulmonary arterial walls[1]. Recent mechanistic studies have elucidated that MCTP specifically targets and aggregates on the Extracellular Calcium-Sensing Receptor (CaSR) of pulmonary artery endothelial cells[4]. Binding to the CaSR enhances receptor assembly, triggering massive intracellular calcium mobilization. This calcium influx activates the MAPK/ERK1/2 phosphorylation cascade, driving pathological vascular smooth muscle proliferation, endothelial apoptosis, and ultimately, severe Pulmonary Arterial Hypertension (PAH)[4],[5].
Anacrotine: Acute Endothelial Necrosis
Because dehydroanacrotine reaches the lungs in such high concentrations, its mechanism is dominated by overwhelming electrophilic attack on endothelial structural proteins and DNA. Rather than the delayed, proliferative PAH seen with MCT, Anacrotine induces acute pulmonary congestion, profound edema, and extensive necrosis of the pulmonary endothelium within 48 hours of dosing[3]. At doses of 60 mg/kg, this progressive consolidation of lung tissue leads to rapid mortality and concurrent myocardial necrosis of the right ventricular wall[3].
Fig 2. MCTP-induced intracellular signaling driving pulmonary arterial hypertension.
Quantitative Data Comparison
The following table summarizes the key pharmacological and toxicological parameters of both compounds to guide dose selection and model development.
| Parameter | Monocrotaline (MCT) | Anacrotine |
| Chemical Classification | 11-membered macrocyclic PA | Senecionine-type PA (6-hydroxy) |
| Primary Reactive Metabolite | Monocrotaline pyrrole (MCTP) | Dehydroanacrotine |
| Metabolite Stability | Moderate (RBC-dependent transport) | Highly stable (Direct transport) |
| Lung/Liver Pyrrole Ratio (2h) | Low (<20%) | High (~39%) |
| Primary Pathological Outcome | Proliferative PAH, Cor Pulmonale | Acute Pulmonary Necrosis, Edema |
| Standard In Vivo Dose (Rat) | 60 mg/kg (Single i.p. or s.c.) | 60 mg/kg (Single i.p.) |
| Time to Primary Endpoint | 21–28 Days (Chronic remodeling) | 2–5 Days (Acute necrosis) |
| Hepatic Phenotype | Veno-occlusive disease (HSOS) | Centrilobular necrosis (at >125 mg/kg) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. Because PAs are pro-toxins, in vitro assays must incorporate hepatic metabolic activation, a step frequently overlooked in flawed experimental designs.
Protocol A: In Vivo Induction of PAH using Monocrotaline
Objective: Establish a chronic model of PAH with right ventricular hypertrophy.
-
Preparation: Dissolve MCT in 1N HCl, neutralize to pH 7.4 using 1N NaOH, and dilute with sterile PBS to a final concentration of 20 mg/mL. Validation step: Ensure the solution is crystal clear; precipitation will cause erratic absorption.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 60 mg/kg MCT to male Sprague-Dawley rats (200-250g)[6],[5].
-
Monitoring: House animals under standard conditions for 21 days. Monitor for signs of respiratory distress or lethargy.
-
Hemodynamic Assessment (Day 21): Anesthetize the rat. Insert a Millar micro-tip catheter via the right jugular vein into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP). Validation: A successful model will show an RVSP increase from ~25 mmHg (baseline) to >45 mmHg[7].
-
Hypertrophy Indexing: Euthanize the animal. Isolate the heart, dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the Right Ventricular Hypertrophy Index (RVHI) = RV / (LV+S). Validation: RVHI > 0.30 indicates successful cor pulmonale induction[6].
Protocol B: In Vitro Endothelial Toxicity Assay (Requires S9 Activation)
Objective: Compare the direct cytotoxicity of MCT vs. Anacrotine on primary Pulmonary Artery Endothelial Cells (PAECs).
-
Cell Culture: Seed primary human PAECs in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO₂.
-
S9 Mix Preparation: Because PAECs lack sufficient CYP450 expression, prepare a metabolic activation mixture containing 10% rat liver S9 fraction, 2 mM NADP+, 5 mM glucose-6-phosphate, and 4 mM MgCl₂ in PBS.
-
Treatment: Co-incubate PAECs with the S9 mix and varying concentrations (10 µM - 500 µM) of either MCT or Anacrotine for 4 hours. Causality note: The 4-hour window allows for S9-mediated generation of MCTP and dehydroanacrotine without causing S9-induced nutrient starvation.
-
Wash and Recovery: Remove the treatment media, wash twice with PBS, and add fresh complete endothelial growth media. Incubate for an additional 24 hours.
-
Viability Readout: Perform a WST-8 (CCK-8) assay. Measure absorbance at 450 nm.
-
Validation: Include a control well with S9 mix but without the PA compound, and a well with the PA compound but without S9 mix. The PA-only well should show minimal toxicity, validating that the observed cell death is strictly dependent on hepatic bioactivation.
Conclusion for Drug Development
When selecting a model for pulmonary vascular disease, the choice between Monocrotaline and Anacrotine dictates the pathophysiology observed. Monocrotaline is the gold standard for testing novel PAH therapeutics (e.g., ROCK inhibitors, endothelin receptor antagonists) because its CaSR-mediated pathway accurately mimics the chronic, proliferative vascular remodeling seen in human idiopathic PAH[8],[6]. Conversely, Anacrotine is superior for modeling acute, severe endothelial necrosis and acute respiratory distress syndromes driven by highly stable electrophilic stress[3].
References
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1 - Taylor & Francis Online 2. - PubMed / NIH 3.2 - PMC / NIH 4.3 - PubMed / NIH 5.4 - PubMed / NIH 6.8 - ResearchGate 7.6 - Frontiers in Pharmacology 8.7 - Frontiers in Pharmacology 9.5 - PubMed / NIH
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- 4. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Mechanistic Divergence: Vascular Permeability vs. Cytokine Modulation
Comparative Pharmacodynamics of Anacrotine and Senecionine: A Technical Guide to Pyrrolizidine Alkaloid Anti-Inflammatory Mechanisms
Pyrrolizidine alkaloids (PAs) represent a structurally diverse class of secondary plant metabolites. While historically scrutinized for their hepatotoxic potential—specifically regarding veno-occlusive disease—isolated PAs have demonstrated highly potent, pathway-specific pharmacological properties. For drug development professionals and application scientists, understanding the divergent mechanisms of these compounds is critical for developing novel, non-steroidal anti-inflammatory scaffolds [1].
This guide provides an objective, data-driven comparison of two distinct PAs: Anacrotine (also known as Crotalaburnine) and Senecionine , dissecting their unique targets within the inflammatory cascade.
To leverage these compounds in therapeutic applications, we must first establish the causality behind their physiological effects. Anacrotine and Senecionine do not inhibit inflammation through a universal mechanism; rather, they target entirely different phases of the inflammatory response.
Anacrotine (Vascular Stabilizer): Extracted primarily from Crotalaria laburnifolia, Anacrotine acts as a selective antagonist of specific vasoactive mediators. In classical in vivo models, it demonstrates high efficacy in inhibiting oedema induced by bradykinin, prostaglandins, and hyaluronidase [2]. Crucially, Anacrotine fails to block 5-hydroxytryptamine (serotonin) or dextran-induced pathways. This differential response isolates its mechanism of action: Anacrotine stabilizes vascular permeability against specific arachidonic acid metabolites and kinins, rather than acting as a broad-spectrum antihistamine or mast-cell stabilizer [1, 2].
Senecionine (Transcriptional Suppressor): Sourced from species such as Senecio brasiliensis and Tussilago farfara, Senecionine operates at a deeper cellular and transcriptional level. Experimental data indicates that Senecionine actively suppresses the NF-κB signaling pathway[3]. By inhibiting this master transcription factor, Senecionine downregulates the downstream expression of pro-inflammatory cytokines, specifically TNF-α and IL-17A. This cytokine suppression directly causes a profound reduction in leukocyte (neutrophil) migration to the site of inflammation and lowers myeloperoxidase (MPO) and adenosine deaminase (ADA) activities in affected tissues[3].
Pathway Visualization
The following diagram illustrates the divergent biochemical interventions of Anacrotine and Senecionine following an initial inflammatory stimulus.
Caption: Divergent anti-inflammatory pathways: Anacrotine blocks vasoactive mediators, while Senecionine suppresses NF-κB.
Quantitative Data Comparison
The table below synthesizes the pharmacological profiles of both alkaloids, providing a rapid reference for experimental design and expected outcomes.
| Pharmacological Metric | Anacrotine (Crotalaburnine) | Senecionine |
| Primary Botanical Source | Crotalaria laburnifolia | Senecio brasiliensis, Tussilago farfara |
| Primary Mechanism | Antagonism of vasoactive mediators | Suppression of NF-κB transcription pathway |
| Key Molecular Targets | Prostaglandins, Bradykinin, Hyaluronidase | TNF-α, IL-17A, MPO, ADA |
| Primary Cellular Effect | Reduces acute vascular permeability | Inhibits neutrophil/leukocyte migration |
| Effective In Vivo Models | Carrageenin/Bradykinin paw oedema | Carrageenan-induced pleurisy |
| Ineffective Against | 5-HT (Serotonin), Dextran, Formalin | N/A (Broad downstream cytokine suppression) |
| Typical Effective Dose | 10-20 mg/kg (s.c. or i.p.) | Extract/Fraction dependent (typically 10-50 mg/kg) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the experimental models used to evaluate these PAs must be self-validating. The following protocols detail the exact methodologies used to isolate the specific mechanisms of Anacrotine and Senecionine.
Protocol A: Rat Paw Oedema Model (Anacrotine Validation)
Causality: The use of multiple phlogistic agents (carrageenan, bradykinin, 5-HT) systematically isolates the exact biochemical pathway the drug inhibits. By showing efficacy against bradykinin but failure against 5-HT, this protocol self-validates that Anacrotine does not act via mast-cell degranulation, but strictly through downstream kinin/prostaglandin pathways [2].
-
Subject Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum to ensure baseline metabolic uniformity.
-
Pre-treatment: Administer Anacrotine (10 mg/kg s.c. for carrageenan models or 20 mg/kg i.p. for bradykinin models) 30 minutes prior to the inflammatory challenge.
-
Inflammatory Induction: Inject 0.1 mL of the selected phlogistic agent (e.g., 1% carrageenan, bradykinin, or prostaglandin E1) into the subplantar aponeurosis of the right hind paw.
-
Internal Control: Inject the contralateral left paw with 0.1 mL of sterile saline to serve as a baseline volumetric control.
-
Plethysmometric Quantification: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of oedema inhibition relative to the vehicle-treated control group.
Protocol B: Murine Pleurisy Model (Senecionine Validation)
Causality: The pleural cavity provides a self-contained, easily harvestable biological compartment. This allows for the absolute quantification of migrated leukocytes and secreted cytokines in the exudate, establishing a direct causal link between Senecionine administration and the suppression of the NF-κB inflammatory cascade [3].
-
Subject Preparation: Utilize Swiss mice (25-30g), housed in strictly temperature-controlled environments to minimize stress-induced endogenous corticosteroid release, which could skew baseline cytokine levels.
-
Pre-treatment: Administer Senecionine via oral gavage or i.p. injection 1 hour prior to pleurisy induction.
-
Pleurisy Induction: Inject 0.1 mL of 1% carrageenan intrapleurally (i.p.l.) directly into the right pleural cavity.
-
Exudate Harvesting: Euthanize subjects exactly 4 hours post-induction. Wash the pleural cavity with 1.0 mL of cold PBS containing EDTA (1 mM) to prevent the coagulation of the inflammatory exudate.
-
Biochemical & Cellular Analysis:
-
Centrifuge the harvested exudate. Resuspend the cellular pellet to perform total and differential leukocyte counts via light microscopy (validating neutrophil reduction).
-
Utilize the cell-free supernatant to quantify TNF-α and IL-17A concentrations via ELISA, and measure MPO/ADA activities using standard spectrophotometric assays.
-
References
- Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. MDPI.
- Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. PMC / NIH.
- Modulatory effect of Senecio brasiliensis (Spreng) Less. in a murine model of inflammation induced by carrageenan into the pleural cavity. PubMed / NIH.
Anacrotine efficacy versus synthetic anti-inflammatory drugs
Anacrotine vs. Synthetic Anti-Inflammatory Drugs: Efficacy, Mechanisms, and Experimental Validation
Introduction: The Alkaloid Alternative in Inflammation
In the landscape of anti-inflammatory drug development, synthetic agents like phenylbutazone (a non-steroidal anti-inflammatory drug, NSAID) and hydrocortisone (a corticosteroid) dominate clinical application. However, naturally derived pyrrolizidine alkaloids (PAs) such as anacrotine (also known as crotalaburnine, isolated from Crotalaria laburnifolia) offer unique mechanistic insights[1]. This guide provides a rigorous, data-driven comparison of anacrotine against synthetic standards, detailing its targeted efficacy, validated experimental protocols, and the critical toxicological constraints that dictate its use in research.
Mechanistic Profiling and Pathway Selectivity
Unlike broad-spectrum corticosteroids that globally suppress immune responses, anacrotine exhibits a highly selective inhibitory profile. Experimental data reveals that anacrotine effectively neutralizes edema induced by specific mediators—namely bradykinin, prostaglandins, and hyaluronidase[2]. Conversely, it is entirely ineffective against edema driven by 5-hydroxytryptamine (serotonin) or dextran[2]. This selectively indicates that anacrotine does not merely act as a generalized vascular stabilizer, but rather interferes downstream of specific kinin and arachidonic acid pathways.
Logical relationship of Anacrotine's targeted inhibitory effects on inflammatory mediators.
Comparative Efficacy: Anacrotine vs. Synthetic Standards
To objectively evaluate anacrotine, we benchmark its performance against phenylbutazone and hydrocortisone across standardized in vivo models.
Table 1: Comparative Efficacy in Standardized Rat Models
| Inflammatory Model | Anacrotine | Phenylbutazone (NSAID) | Hydrocortisone (Steroid) |
| Carrageenan-Induced Edema | Moderate inhibition (10 mg/kg s.c.) | Moderate inhibition (100 mg/kg p.o.) | High inhibition (10 mg/kg s.c.)[2] |
| Cotton-Pellet Granuloma | High inhibition (at 20 mg/kg) | Moderate inhibition (at 100 mg/kg) | High inhibition (at 40 mg/kg)[2] |
| Prostaglandin-Induced Edema | Effective (20 mg/kg i.p.) | Ineffective (100 mg/kg i.p.) | N/A[2] |
| Formalin-Induced Arthritis | Ineffective (40 mg/kg s.c.) | N/A | Effective (40 mg/kg s.c.)[2] |
| Hyaluronidase Edema | Effective (10 mg/kg s.c.) | Effective (100 mg/kg p.o.) | N/A[2] |
Causality Insight: Anacrotine achieves a degree of granuloma inhibition similar to hydrocortisone, but remarkably, it does so at half the dose[2]. Furthermore, its efficacy against hyaluronidase-induced edema persists in adrenalectomized rats[2]. This validates that anacrotine's mechanism is a direct pharmacological action at the tissue level, rather than an indirect effect caused by stimulating endogenous corticosteroid release from the adrenal glands.
Experimental Methodologies (Self-Validating Protocols)
For researchers looking to replicate or expand upon these findings, the following protocols are designed with internal controls to ensure mechanistic validation.
Protocol 1: Carrageenan-Induced Paw Edema (Acute Phase Assessment) Purpose: To evaluate the suppression of biphasic acute inflammation.
-
Subject Preparation: Fast adult male Wistar rats (150-200g) for 12 hours with water ad libitum. Divide into cohorts (n=6): Vehicle Control, Anacrotine (10 mg/kg s.c.), Phenylbutazone (100 mg/kg p.o.), and Hydrocortisone (10 mg/kg s.c.).
-
Baseline Measurement: Quantify the initial volume of the right hind paw using a plethysmometer.
-
Pre-emptive Dosing: Administer treatments 30 minutes prior to the inflammatory challenge. Causality: Pre-treatment ensures the compound is systemically distributed before the arachidonic acid cascade initiates, allowing for accurate assessment of pathway blockade.
-
Induction: Inject 0.1 mL of a 1% freshly prepared carrageenan suspension into the subplantar aponeurosis of the right hind paw.
-
Kinetics Tracking: Measure paw volume at 1, 2, 3, and 4 hours post-injection.
-
Validation: Calculate the percentage of edema inhibition. Because anacrotine is effective against prostaglandins[2], peak efficacy should be observed in the later hours (3-4 hours) of the assay, which corresponds to the prostaglandin-driven phase of carrageenan edema.
Protocol 2: Cotton-Pellet Granuloma Assay (Chronic Proliferative Assessment) Purpose: To assess the transudative and proliferative components of chronic inflammation.
-
Pellet Preparation: Sterilize 20 mg cotton pellets in an autoclave at 120°C for 20 minutes. Causality: Strict sterilization is mandatory to prevent confounding septic inflammation, ensuring the granuloma is purely a foreign-body response.
-
Implantation: Under light anesthesia, make a subcutaneous incision in the rat's groin region and implant two pellets bilaterally.
-
Dosing Regimen: Administer Anacrotine (20 mg/kg) or Hydrocortisone (40 mg/kg) daily for 7 consecutive days.
-
Harvesting: On day 8, sacrifice the animals and carefully dissect the pellets free from extraneous tissue.
-
Analysis: Weigh the wet pellets (indicating the transudative phase), then dry at 60°C for 24 hours and weigh again (indicating the proliferative/granuloma phase).
-
Validation: The dry weight directly correlates with granuloma tissue formation. Anacrotine demonstrates potent anti-proliferative effects in this model, rivaling steroidal intervention[2].
Toxicological Constraints and the Therapeutic Window
While the efficacy of anacrotine is scientifically compelling, its utility in human drug development is severely bottlenecked by the inherent toxicity of pyrrolizidine alkaloids.
Anacrotine undergoes cytochrome P450-mediated metabolic activation in the liver to form electrophilic pyrrolic metabolites, specifically dehydroanacrotine[3]. Unlike other PAs that primarily cause hepatic sinusoidal obstruction syndrome (HSOS), dehydroanacrotine is uniquely stable[3]. This stability allows the toxic metabolite to escape the liver and reach the pulmonary bed in large quantities[3].
The Result: Anacrotine causes severe pulmonary congestion, edema, and extensive necrosis of the pulmonary endothelium at doses well below those required to produce acute liver damage[3]. Therefore, while anacrotine is a powerful pharmacological tool for probing inflammatory pathways in vitro and in controlled in vivo studies, its narrow therapeutic index and severe pulmonary toxicity preclude its direct clinical use without extensive structural modification to eliminate the pyrrolic activation pathway.
Divergent pathways of Anacrotine: Anti-inflammatory efficacy versus severe pulmonary toxicity.
Conclusion
Anacrotine presents a fascinating paradox in natural product pharmacology. It matches or exceeds the efficacy of synthetic mainstays like phenylbutazone in specific inflammatory models and rivals hydrocortisone in suppressing chronic granulomatous tissue[2]. However, the unavoidable generation of the pneumotoxic metabolite dehydroanacrotine limits its translational potential[3]. For drug development professionals, anacrotine serves best as a structural prototype: a molecule whose potent anti-inflammatory pharmacophore must be decoupled from its toxic pyrrolizidine core.
References
- Source: nih.
- Source: mdpi.
- Source: nih.
Sources
Confirming Anacrotine target engagement in cells
As a Senior Application Scientist, I frequently encounter challenges in validating the cellular target engagement of prodrugs and reactive metabolites. Anacrotine (CAS# 5096-49-1), a specialized pyrrolizidine alkaloid (PA), represents a highly complex case study. Unlike traditional non-covalent inhibitors, Anacrotine acts as a prodrug that requires enzymatic activation to engage its targets.
This guide provides a comprehensive, self-validating methodological framework for confirming Anacrotine target engagement in cellular models, objectively comparing its performance against alternative PAs like Senecionine.
Mechanistic Causality: The Prodrug Paradigm
Anacrotine is structurally defined as a senecionine derivative with an additional 6-hydroxy group [[1]](). It does not engage cellular targets in its native state. Instead, it requires cytochrome P450 (CYP450)-mediated metabolic activation to form dehydroanacrotine, a highly reactive electrophilic pyrrole 1. This metabolite covalently binds to nucleophilic residues (e.g., cysteines and lysines) on cellular proteins, forming stable pyrrole-protein adducts 2. This engagement subsequently triggers apoptosis via the modulation of mitochondrial membrane potential and caspase activation [[3]]().
To confirm target engagement, our assays must be designed to detect these specific covalent modifications rather than transient binding events.
Metabolic activation of Anacrotine and subsequent covalent target engagement pathway.
Comparative Performance: Anacrotine vs. Alternatives
When selecting a PA for targeted apoptotic or anti-inflammatory research 4, Anacrotine offers distinct pharmacokinetic advantages over its structural analog, Senecionine [[5]](). The 6-hydroxy group stabilizes the dehydroanacrotine metabolite, allowing it to escape the liver and engage targets in extra-hepatic tissues (like the lungs) at significantly higher rates 1.
| Performance Metric | Anacrotine | Senecionine | Causality / Rationale |
| Structural Distinction | 6-hydroxy-senecionine | Base senecionine skeleton | The 6-OH group alters the steric hindrance and half-life of the resulting pyrrole. |
| Metabolite Stability | High (Dehydroanacrotine) | Low to Moderate | Allows Anacrotine metabolites to circulate further before quenching. |
| Lung/Liver Adduct Ratio (at 2h) | ~39% | ~16% | Quantitative proof of Anacrotine's superior extra-hepatic target engagement [[1]](). |
| Primary Toxicity/Target Tissue | Lungs (Endothelium) & Liver | Liver (Hepatocytes) | Dictates the choice of cell line for in vitro assays (e.g., A549 vs HepG2). |
| Apoptotic Mechanism | Mitochondrial potential modulation [[3]]() | Cytoplasmic protein synthesis inhibition | Defines the downstream phenotypic readout required for validation. |
Experimental Workflows for Target Engagement
To rigorously prove that Anacrotine engages its targets, we employ a dual-workflow approach: LC-MS/MS for direct stoichiometric quantification of covalent adducts, and Cellular Thermal Shift Assay (CETSA) for functional confirmation of target stabilization.
Parallel workflows for confirming target engagement via CETSA and LC-MS/MS.
Protocol A: LC-MS/MS Quantification of Pyrrole-Protein Adducts
Causality: Intact protein-pyrrole adducts are too heterogeneous for precise quantification. Bottom-up proteomics (trypsin digestion) yields uniform pyrrole-peptide fragments, allowing precise Multiple Reaction Monitoring (MRM) in the mass spectrometer.
-
Cell Culture & Dosing: Culture HepG2 cells (which possess basal CYP activity) to 80% confluence. Dose with 10 µM Anacrotine.
-
Self-Validating Control: Pre-treat a parallel control group with 10 µM Ketoconazole (a potent CYP3A4 inhibitor) 1 hour prior to Anacrotine dosing. If adducts form via metabolic activation, the Ketoconazole arm must show a >90% reduction in adducts.
-
-
Harvest & Lysis: After 4 hours, wash cells 3x with ice-cold PBS to remove unbound prodrug. Lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Precipitation & Digestion: Precipitate proteins using cold acetone to remove non-covalently bound metabolites. Resuspend the pellet and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Isotope Spiking: Spike the digested sample with a Stable-Isotope Labeled Internal Standard (SIL-IS) of a known pyrrole-peptide.
-
Rationale: This corrects for matrix effects and ion suppression during MS analysis, ensuring absolute trustworthiness of the quantitative data.
-
-
LC-MS/MS Analysis: Analyze via UPLC coupled to a triple quadrupole mass spectrometer. Monitor specific transitions for dehydroanacrotine-cysteine adducts.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: Covalent binding of dehydroanacrotine restricts the conformational flexibility of the target protein, increasing its melting temperature ( Tm ). CETSA proves the drug physically interacts with the target in the complex intracellular milieu.
-
In-Cell Engagement: Incubate A549 (lung carcinoma) cells with Anacrotine (50 µM) or vehicle (DMSO) for 2 hours. Ensure the media is supplemented with rat liver S9 fraction and NADPH-regenerating system if the cell line lacks sufficient endogenous CYP450 expression.
-
Thermal Gradient: Aliquot the intact cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
Target Detection: Resolve the soluble fraction (supernatant) via Western Blotting against the suspected apoptotic target (e.g., specific caspases or mitochondrial membrane proteins).
-
Validation: Plot the band intensities to generate a melt curve. A true engagement is confirmed by a statistically significant rightward shift ( ΔTm>2∘C ) strictly in the CYP-activated Anacrotine arm compared to the vehicle.
Conclusion
Confirming the target engagement of Anacrotine requires moving beyond standard binding assays. Because it is a prodrug that acts via covalent modification, researchers must integrate metabolic activation into their in vitro models. By utilizing LC-MS/MS to quantify adducts and CETSA to observe thermal stabilization—while rigorously controlling for CYP450 dependency—we create a self-validating system that guarantees high-confidence, publication-ready data.
References
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Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats - PubMed Source: nih.gov URL:[Link]
-
Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review Source: mdpi.com URL:[Link]
-
Metabolism and toxirity of anacrotine, a pyrrolizidine alkaloid, in rats Source: sci-hub.box / Journal of Ethnopharmacology URL:[Link]
-
Pyrrolizidine Alkaloids | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]
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- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Metabolism and toxirity of anacrotine, a pyrrolizidine alkaloid, in rats / Journal of Ethnopharmacology, 1988 [sci-hub.box]
- 3. CAS 5096-49-1: (+)-Anacrotine | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Navigating the Reproducibility of Anacrotine: A Comparative Guide to Pyrrolizidine Alkaloid Bioactivation and Toxicity
Introduction: The Anacrotine Anomaly
In the landscape of pyrrolizidine alkaloids (PAs), reproducibility in toxicological and pharmacological assays is notoriously difficult. PAs are structurally diverse secondary plant metabolites that act as inert pro-toxins, requiring complex hepatic bioactivation to exert their biological effects.
Anacrotine (CAS 5096-49-1), a senecionine-type PA with a unique 6-hydroxy substitution, presents a distinct challenge and opportunity. While standard PAs like senecionine are predominantly hepatotoxic, anacrotine is characterized by its profound, highly reproducible pneumotoxicity and emerging applications in anti-inflammatory and apoptotic research [1]. The failure to reproduce anacrotine's effects in vitro almost always stems from a misunderstanding of its metabolic pharmacokinetics. This guide deconstructs the pharmacological mechanics of anacrotine, compares it against standard alternatives, and establishes self-validating protocols to eliminate reproducibility artifacts.
The Mechanistic Divergence: Why Anacrotine Targets the Lungs
To understand anacrotine's unique profile, we must examine the causality of its bioactivation. PAs do not cause cellular damage in their native state. They must be oxidized by hepatic Cytochrome P450 (CYP3A and CYP2B isoforms) into reactive dehydropyrrolizidines (pyrroles).
The core reason for anacrotine's severe pulmonary targeting lies in the exceptional structural stability of its specific pyrrolic metabolite, dehydroanacrotine . Because this metabolite is unusually stable in aqueous physiological environments, it escapes the hepatic vascular bed, enters systemic circulation, and reaches the pulmonary capillary bed in massive concentrations. Once in the lungs, it acts as a potent alkylating agent, binding covalently to the DNA and proteins of the pulmonary endothelium, triggering rapid caspase-mediated apoptosis and necrosis [2].
Fig 1: Hepatic bioactivation of Anacrotine and systemic transit of its stable pyrrolic metabolite.
Comparative Performance Analysis
When designing a study, selecting the correct PA is critical. Researchers often substitute monocrotaline for anacrotine due to availability, but this leads to skewed comparative data. As shown in the table below, anacrotine achieves a significantly higher lung-to-liver pyrrole ratio, making it the superior choice for modeling severe pulmonary endothelial damage [1][3].
Table 1: Comparative Biological and Pharmacokinetic Metrics of Key PAs
| Metric / Property | Anacrotine | Senecionine | Monocrotaline |
| Structural Class | Senecionine-type (6-OH) | Senecionine-type | Retronecine-type |
| Primary Target Organ | Lungs (Severe), Liver | Liver (Severe) | Lungs (Moderate), Liver |
| Lung/Liver Pyrrole Ratio (2h) | ~39% | ~16% | ~25% |
| Active Metabolite Stability | Exceptionally High | Low | Moderate |
| Lethal Pulmonary Dose (Rat i.p.) | > 60 mg/kg | N/A (Hepatotoxic first) | ~60 mg/kg |
| Anti-inflammatory Activity | Active (Carrageenin edema) | Inactive / Unreported | Inactive / Unreported |
Resolving Reproducibility Challenges
As an application scientist, I frequently audit failed PA experiments. The two most common artifacts in anacrotine research are:
-
The In Vitro Inertness Artifact: Applying anacrotine directly to human pulmonary artery endothelial cells (HPAECs) yields zero toxicity. Why? Lung tissue lacks sufficient CYP450 expression. Without hepatic bioactivation, anacrotine remains an inert pro-toxin.
-
The Aqueous Hydrolysis Artifact: Researchers attempting to bypass the liver by synthesizing dehydroanacrotine often experience variable results. If the synthesized pyrrole sits in an aqueous buffer for even a few hours before application, it hydrolyzes into inactive secondary metabolites.
To solve this, assays must utilize a biphasic metabolic activation system that generates the pyrrole in real-time.
Fig 2: Biphasic in vitro workflow for evaluating Anacrotine-induced endothelial apoptosis.
Standardized Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in biochemical checkpoints to confirm that the mechanism of action is functioning as intended.
Protocol A: Biphasic In Vitro Endothelial Apoptosis Assay
Purpose: To accurately model anacrotine's pneumotoxicity in a controlled cell culture environment.
-
Step 1: Pro-toxin Solubilization
-
Action: Dissolve anacrotine in 0.1 M HCl, then back-titrate with 0.1 M NaOH to a physiological pH of 7.4.
-
Causality: PAs are basic alkaloids. Attempting to dissolve them directly in neutral PBS results in micro-precipitates that artificially lower the effective concentration, ruining dose-response reproducibility.
-
-
Step 2: Hepatic Bioactivation (The S9 Checkpoint)
-
Action: Incubate 100 µM anacrotine with rat liver S9 fraction (2 mg/mL protein) and an NADPH-generating system for 30 minutes at 37°C.
-
Causality: The S9 fraction provides the CYP3A/2B enzymes necessary to dehydrogenate anacrotine into dehydroanacrotine. The NADPH system is the required electron donor for this oxidative reaction.
-
-
Step 3: Self-Validation via Ehrlich’s Reagent
-
Action: Aliquot 10 µL of the S9 mixture and react with modified Ehrlich’s reagent (p-dimethylaminobenzaldehyde). A magenta color shift indicates successful pyrrole generation.
-
Causality:This is your self-validating step. If pyrrole levels are undetectable, the S9 activation failed, and any downstream viability metrics will be false negatives.
-
-
Step 4: Immediate Cellular Exposure
-
Action: Instantly transfer the remaining activated supernatant to cultured HPAECs.
-
Causality: Dehydroanacrotine has a finite half-life. Immediate transfer minimizes aqueous hydrolysis, ensuring the reactive alkylating species reaches the target cells.
-
-
Step 5: Apoptotic Readout
-
Action: Measure Caspase-3/7 activation at 24 hours post-exposure using a luminescent assay.
-
Protocol B: In Vivo Assessment of Anti-Inflammatory Edema Reduction
Purpose: To reproduce anacrotine's secondary biological effects on inflammation.
-
Step 1: Dosing Regimen
-
Action: Administer anacrotine via intraperitoneal (i.p.) injection at 20 mg/kg to male Wistar rats, 30 minutes prior to edema induction.
-
Causality: The i.p. route ensures first-pass hepatic metabolism, activating the compound before it reaches systemic peripheral tissues.
-
-
Step 2: Edema Induction
-
Action: Inject 0.1 mL of 1% carrageenin into the sub-plantar region of the right hind paw.
-
Causality: Carrageenin specifically induces a biphasic inflammatory response (histamine/serotonin followed by prostaglandins). Anacrotine has been proven to selectively inhibit the prostaglandin phase [2].
-
-
Step 3: Plethysmometric Measurement
-
Action: Measure paw volume displacement at 1, 2, and 4 hours post-induction. Compare against a vehicle-only control group to quantify the percentage of inhibition.
-
References
-
Mattocks, A. R., & Jukes, R. (1987). Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chemico-Biological Interactions, 63(1), 91-104. URL: [Link]
-
Schramkow, et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Molecules, 26(7), 1970. URL: [Link]
-
International Programme on Chemical Safety (IPCS). (1988). Pyrrolizidine Alkaloids (Environmental Health Criteria 80). World Health Organization. URL: [Link]
Validating Anacrotine-induced gene expression signatures
- 1. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative metabolomics of Anacrotine and retrorsine
Comparative Metabolomics and Toxicokinetics of Pyrrolizidine Alkaloids: Anacrotine vs. Retrorsine
Executive Summary Pyrrolizidine alkaloids (PAs) represent a diverse class of phytotoxins requiring cytochrome P450 (CYP450)-mediated metabolic activation to exert their genotoxic and cytotoxic effects. As a Senior Application Scientist evaluating xenobiotic metabolism, I often encounter the misconception that all 1,2-unsaturated PAs follow an identical toxicokinetic trajectory. This guide objectively compares two structurally distinct PAs—Anacrotine and Retrorsine—to demonstrate how subtle structural variations dictate metabolic stability, target organ divergence, and adduct formation.
Structural Divergence and Mechanistic Causality
The toxicity of PAs is not inherent to the parent compound but is driven by the formation of reactive pyrrolic metabolites. The structural base of the PA dictates the stability and reactivity of these metabolites, which in turn determines the primary site of tissue damage.
-
Retrorsine (Retronecine-based): Retrorsine is a macrocyclic diester that undergoes rapid CYP3A4 and CYP2B6 oxidation in the liver to form dehydropyrrolizidine (DHP)[1]. Mechanistically, DHP is highly electrophilic and unstable. Causally, this extreme reactivity means DHP cannot travel far from its site of generation. It rapidly alkylates local hepatic DNA and proteins, leading to extensive pyrrole-protein adducts, Hepatic Sinusoidal Obstruction Syndrome (HSOS), and hepatocarcinogenesis[2].
-
Anacrotine (Crotanecine-based): Anacrotine possesses a senecionine-like structure but is distinguished by an additional 6-hydroxy group[3]. Upon hepatic bioactivation, it forms dehydroanacrotine (DHA). Unlike DHP, DHA exhibits unusual chemical stability[3]. This stability allows DHA to escape the hepatic venous system without immediately binding to liver macromolecules. It enters systemic circulation and travels to the lungs, where it accumulates and causes severe pulmonary endothelial necrosis and edema[3].
This divergence highlights a critical principle in metabolomics: the half-life of a reactive intermediate directly dictates its spatial distribution and target organ toxicity.
Fig 1: Divergent metabolic activation and target organ toxicity of Anacrotine and Retrorsine.
Comparative Quantitative Toxicokinetics
To objectively compare these compounds, we must look at their toxicokinetic parameters. The table below summarizes the divergent profiles based on established physiologically based toxicokinetic (PBTK) models and in vivo adduct quantification[4].
| Parameter | Anacrotine | Retrorsine |
| Necine Base Structure | Crotanecine (6-OH-senecionine type) | Retronecine (Cyclic diester) |
| Primary Reactive Metabolite | Dehydroanacrotine (DHA) | Dehydropyrrolizidine (DHP) |
| Metabolite Stability | Exceptionally high | Low (Highly reactive) |
| Primary Target Organ | Lungs (Pneumotoxicity) | Liver (Hepatotoxicity) |
| Key Pathological Outcome | Pulmonary edema, endothelial necrosis | Hepatic Sinusoidal Obstruction Syndrome |
| Adduct Distribution (2h post-dose) | Lungs: ~39% of liver levels | Lungs: Minimal; Liver: Extensive |
| Clearance Mechanism | Renal excretion & pulmonary trapping | Rapid hepatic covalent binding & renal |
Self-Validating Experimental Protocols
To accurately capture the metabolomic profiles of these PAs, experimental designs must account for both the transient nature of the metabolites and the necessity of CYP450 enzymes. The following protocols are designed as self-validating systems, incorporating specific controls to prove causality.
Protocol A: In Vitro Bioactivation and Adduct Trapping
Rationale: Primary hepatocytes lose CYP expression rapidly in culture. To ensure consistent bioactivation, we utilize HepG2 cells stably transfected with human CYP3A4 (HepG2-CYP3A4) alongside primary rat hepatocytes[1].
-
Cell Seeding: Seed HepG2-CYP3A4 cells at 1×106 cells/well in 6-well plates.
-
Treatment & Controls: Treat cells with 50 µM of either Anacrotine or Retrorsine.
-
Self-Validation Step: Include a parallel control group pre-treated with 10 µM Ketoconazole (a potent CYP3A4 inhibitor). If adduct formation is abolished in this group, it definitively proves that the observed toxicity is CYP-dependent, and not due to the parent compound itself.
-
-
Incubation: Incubate for 4 hours at 37°C.
-
Harvesting: Lyse cells using RIPA buffer supplemented with protease inhibitors to preserve protein adducts for downstream analysis.
Protocol B: LC-MS/MS Quantification of Pyrrole-DNA Adducts
Rationale: Intact DNA cannot be analyzed via standard LC-MS/MS. Enzymatic digestion is required to release mono-nucleotides (e.g., DHP-dG, DHP-dA) for precise quantification[2].
-
DNA Extraction: Isolate genomic DNA using a standard phenol-chloroform extraction or silica-column method.
-
Enzymatic Digestion: Digest 50 µg of DNA using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 6 hours.
-
Self-Validation Step: Spike the sample with an isotope-labeled internal standard (e.g., DHP-[15N5]dG) prior to digestion. This controls for matrix effects and variations in digestion efficiency, ensuring absolute quantification accuracy.
-
-
LC-MS/MS Analysis: Inject the digested sample into a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Monitor specific transitions for DHP-dG and DHA-dG adducts.
Fig 2: Self-validating LC-MS/MS workflow for quantifying pyrrolic adducts in hepatocytes.
Conclusion
The comparative metabolomics of Anacrotine and Retrorsine perfectly illustrate how minor structural deviations in phytotoxins dictate systemic distribution and pathology. Retrorsine’s highly reactive DHP metabolite anchors its toxicity to the liver, making it a classic model for hepatocarcinogenesis[2]. Conversely, Anacrotine’s stable DHA metabolite bypasses immediate hepatic trapping, transforming a liver-metabolized compound into a potent pneumotoxin[3]. Understanding these causal mechanisms is essential for developing accurate predictive models and diagnostic biomarkers for PA exposure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid | MDPI [mdpi.com]
- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency and Mechanistic Profiling of Anacrotine in Anti-Inflammatory Therapeutics
As researchers and drug development professionals evaluating natural product scaffolds, we are constantly searching for molecules that offer novel interventions in inflammatory cascades. Anacrotine (also known in literature as crotalaburnine), a pyrrolizidine alkaloid (PA) isolated from Crotalaria species such as Crotalaria laburnifolia and Crotalaria incana1, presents a fascinating—yet highly complex—pharmacological profile.
This guide objectively evaluates Anacrotine’s anti-inflammatory potency relative to established clinical standards (e.g., Phenylbutazone, Hydrocortisone, Sodium Salicylate), details the self-validating experimental systems used to prove its efficacy, and critically addresses the pharmacokinetic liabilities that dictate its therapeutic window.
Mechanistic Pathway & Target Specificity
To successfully position a compound in a drug discovery pipeline, we must first isolate its exact intervention point within the inflammatory cascade. Anacrotine demonstrates a highly selective inhibitory profile.
In vivo studies reveal that Anacrotine effectively suppresses edema induced by bradykinin and prostaglandins at doses of 20 mg/kg (i.p.) 2. Conversely, even at elevated doses (40 mg/kg s.c.), it fails to inhibit vascular permeability induced by 5-hydroxytryptamine (5-HT) or dextran 2. This indicates that Anacrotine bypasses the early amine-mediated phase of acute inflammation, selectively targeting the downstream arachidonic acid cascade and kinin system.
Figure 1: Selective inhibition of prostaglandin and bradykinin pathways by Anacrotine.
Comparative Efficacy Data
When evaluating natural products, weight-by-weight potency comparisons against clinical standards are essential. The table below synthesizes quantitative experimental data comparing Anacrotine against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids 1.
| Compound | Dose & Route | Inflammatory Model | Relative Efficacy & Mechanistic Observation |
| Anacrotine | 10 mg/kg (s.c.) | Carrageenan Paw Edema | High Inhibition. Efficacy is roughly equivalent to 100 mg/kg oral Phenylbutazone. |
| Phenylbutazone | 100 mg/kg (oral) | Carrageenan Paw Edema | High Inhibition. Standard NSAID baseline. |
| Hydrocortisone | 10 mg/kg (s.c.) | Carrageenan Paw Edema | Highest Inhibition. Slightly outperforms Anacrotine at identical dosing. |
| Anacrotine | 20 mg/kg (i.p.) | Prostaglandin Edema | Effective Inhibition. |
| Phenylbutazone | 100 mg/kg (i.p.) | Prostaglandin Edema | Ineffective. Fails to inhibit direct prostaglandin-induced edema. |
| Anacrotine | 40 mg/kg (s.c.) | 5-HT / Dextran Edema | Ineffective. Shows no activity against amine-driven permeability. |
| Cyproheptadine | 10 mg/kg (oral) | 5-HT / Dextran Edema | Significant Inhibition. Acts as the positive control for the amine pathway. |
Data Insight: Anacrotine is exceptionally potent, requiring only 1/10th the dose of Phenylbutazone to achieve comparable anti-edematous effects in the carrageenan model [[2]]().
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in pharmacological profiling, experimental designs must be self-validating. We utilize two primary models to separate acute vascular responses from chronic proliferative responses.
Protocol A: Carrageenan-Induced Paw Edema (Acute Phase)
Causality: Carrageenan injection produces a biphasic inflammatory response. The first hour is driven by histamine and serotonin, while the 2.5 to 4-hour window is driven by prostaglandins. By measuring volume over time, we can pinpoint exactly when and how the drug acts.
-
Acclimatization & Baseline: Fast Sprague-Dawley rats for 18 hours. Measure baseline hind paw volume using a mercury or water displacement plethysmometer. Rationale: Plethysmometry eliminates observer bias, providing objective volumetric data.
-
Adrenalectomy Validation (Crucial Step): Perform the assay on both normal and bilaterally adrenalectomized rats. Rationale: This proves the drug's mechanism. Sodium salicylate loses efficacy in adrenalectomized rats (indicating it relies on stimulating endogenous cortisol), whereas Anacrotine retains full efficacy, proving a direct anti-inflammatory action1.
-
Dosing: Administer Anacrotine (10 mg/kg s.c.), positive controls (Hydrocortisone 10 mg/kg s.c.), or vehicle.
-
Induction: 30 minutes post-dose, inject 0.1 mL of 1% carrageenan suspension into the subplantar aponeurosis of the right hind paw.
-
Measurement: Record paw volumes at 1, 2, 3, and 4 hours post-induction. Calculate percentage inhibition relative to the vehicle control.
Protocol B: Cotton Pellet Granuloma (Chronic Phase)
Causality: This model assesses the transudative and proliferative components of chronic inflammation.
-
Implantation: Under light ether anesthesia, implant sterile cotton pellets (weighing exactly 10 mg) subcutaneously in the axilla or groin of the rats.
-
Dosing Regimen: Administer Anacrotine daily for 7 days.
-
Harvest & Analysis: On day 8, explant the pellets, dry them at 60°C for 24 hours, and weigh them. The dry weight correlates directly with the mass of granulomatous tissue formed by proliferating fibroblasts. Anacrotine successfully inhibits this granuloma formation at half the dose of hydrocortisone [[2]]().
Figure 2: Standardized workflow for the self-validating paw edema in vivo model.
Pharmacokinetics & The Toxicity Caveat
Despite its remarkable anti-inflammatory potency, Anacrotine's development as a systemic therapeutic is severely bottlenecked by its pharmacokinetic toxicity profile. As a pyrrolizidine alkaloid, it undergoes hepatic metabolism via Cytochrome P450 enzymes.
While oral doses (up to 180 mg/kg) cause relatively little acute liver necrosis, Anacrotine is rapidly converted in the liver into a reactive pyrrolic metabolite known as dehydroanacrotine 3.
Unlike the metabolites of most other PAs, dehydroanacrotine is highly stable. This stability allows it to escape the hepatic bed, travel systemically, and accumulate in the pulmonary circulation 4. Consequently, Anacrotine produces much more severe lung damage than most other pyrrolizidine alkaloids. Doses as low as 60 mg/kg (i.p.) lead to extensive necrosis of the pulmonary endothelium, severe pulmonary edema, and progressive consolidation of lung tissue 3.
Figure 3: Hepatic conversion of Anacrotine to pneumotoxic dehydroanacrotine.
References
-
Ghosh, M. N., & Singh, H. (1974). Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. British Journal of Pharmacology, 51(4), 503–508. 2
-
Mattocks, A. R., & Driver, H. E. (1987). Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. Chemico-Biological Interactions, 63(1), 91-104. 3
-
Wei, X., Ruan, W., & Vrieling, K. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Molecules, 26(7), 1970. 5
Sources
- 1. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking Anacrotine: A Comparative Guide to Pyrrolizidine Alkaloid Toxicity
As drug development and toxicological screening evolve, understanding the precise mechanistic divergence between structurally similar compounds is paramount. Anacrotine (CAS# 5096-49-1), a 7,9-diester pyrrolizidine alkaloid (PA), presents a highly distinct toxicological profile compared to classical hepatotoxins and even its own structural analogs.
This guide provides an objective, data-driven benchmark of Anacrotine against known hepatotoxins, detailing the causality behind its unique biodistribution and providing self-validating experimental protocols for toxicokinetic evaluation.
Mechanistic Rationale: The Anacrotine Anomaly
Most classical hepatotoxins, such as Acetaminophen (APAP), induce localized centrilobular necrosis via the rapid generation of highly reactive, short-lived intermediates (e.g., NAPQI) that bind immediately to adjacent hepatic proteins. Pyrrolizidine alkaloids also require hepatic Cytochrome P450 (CYP450) metabolic activation to form electrophilic pyrrolic derivatives (dehydro-PAs)[1][2].
However, Anacrotine—which possesses the structure of senecionine with an additional 6-hydroxy group—deviates significantly from standard PA behavior ()[3]. Its putative reactive metabolite, dehydroanacrotine , exhibits anomalous chemical stability. This stability allows a substantial fraction of the electrophile to escape the hepatic sinusoidal bed, enter the systemic circulation, and accumulate in the lungs. Consequently, Anacrotine induces severe pneumotoxicity (pulmonary congestion, edema, and extensive endothelial necrosis) at doses well below those required to trigger acute liver damage[3][4].
Metabolic Activation & Biodistribution Pathway
CYP450-mediated activation of Anacrotine and systemic distribution of Dehydroanacrotine.
Comparative Toxicity Profiles
To objectively benchmark Anacrotine, we must compare its target-organ specificity and metabolite kinetics against other known toxins. The table below summarizes the quantitative biodistribution data, highlighting Anacrotine's unprecedented lung-to-liver metabolite ratio.
| Compound | Structural Class | Primary Target | Secondary Target | Reactive Intermediate | Peak Lung/Liver Metabolite Ratio (2h) |
| Anacrotine | 7,9-diester PA (6-OH) | Lungs | Liver | Dehydroanacrotine (High Stability) | ~39% |
| Senecionine | 1,2-unsaturated PA | Liver | None | Dehydrosenecionine (Low Stability) | ~16% |
| Monocrotaline | 1,2-unsaturated PA | Liver | Lungs | Dehydromonocrotaline (Mod. Stability) | ~25% |
| Acetaminophen | Non-PA (Analgesic) | Liver | Kidneys | NAPQI (Highly Reactive, Localized) | N/A |
Data derived from comparative in vivo toxicokinetic studies on male Wistar rats following 100 mg/kg i.p. administration ()[3].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They utilize time-course tracking and definitive biomarker quantification to establish causality between metabolite generation and organ-specific damage.
Protocol 1: In Vivo Toxicokinetic Benchmarking
Causality Rationale: Free PAs are rapidly cleared from the body. To accurately benchmark toxicity, we must track the temporal biodistribution of the pyrrolic metabolites, as these are the direct causative agents of tissue necrosis[5].
-
Step 1: Subject Preparation: Utilize weanling male Wistar rats (approx. 50-60g). Acclimate for 7 days under standard controlled conditions (22°C, 12h light/dark cycle).
-
Step 2: Dosing Strategy: Administer Anacrotine via intraperitoneal (i.p.) injection at 100 mg/kg for metabolomic tracking, or ≥125 mg/kg to benchmark acute hepatotoxicity[3]. Include Senecionine (100 mg/kg) as a strictly hepatotoxic control, and vehicle (saline/DMSO) as a negative control.
-
Step 3: Time-Course Sampling: Harvest liver and lung tissues at precisely 0.5h, 1h, 2h, and 4h post-dose. Note: Pyrrolic metabolites peak in the liver at 0.5h, then decline rapidly as they accumulate in the lungs over the 1-4h window[3].
-
Step 4: Histopathology: Fix a portion of the tissues in 10% neutral buffered formalin. Stain with Hematoxylin & Eosin (H&E) to evaluate centrilobular necrosis (liver) and alveolar septae thickening (lungs).
Protocol 2: UPLC-MS/MS Quantification of Pyrrole-Protein Adducts
Causality Rationale: Because dehydro-PAs are highly reactive and transient, quantifying persistent pyrrole-protein adducts provides a definitive, self-validating biomarker for PA exposure and target-organ adduction ()[1][4].
-
Step 1: Protein Extraction: Homogenize snap-frozen liver and lung tissues in cold RIPA buffer containing protease inhibitors. Precipitate proteins using ice-cold acetone to remove unbound lipids and small molecules.
-
Step 2: Enzymatic Digestion: Resuspend the protein pellet in ammonium bicarbonate buffer (pH 8.0). Digest with sequencing-grade trypsin at 37°C for 16 hours to release pyrrole-adducted peptides.
-
Step 3: Solid-Phase Extraction (SPE): Purify the digested samples using Oasis HLB cartridges. Wash with 5% methanol and elute with 80% methanol to remove hydrophilic interferences and concentrate the adducted peptides.
-
Step 4: UPLC-MS/MS Analysis: Separate peptides on a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting specific mass transitions for sulphur-conjugated pyrrolic metabolites to quantify the extent of tissue adduction.
Experimental Workflow Visualization
In vivo toxicokinetic benchmarking workflow for PA-induced hepato- and pneumotoxicity.
References
-
Mattocks AR, Driver HE. (1987). Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chemico-Biological Interactions, 63(1), 91-104. URL:[Link]
-
Mattocks AR, Jukes R. (1992). Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Toxicology Letters, 63(1), 47-55. URL: [Link]
-
Mattocks AR. (1976). Hepato- and pneumotoxicity of pyrrolizidine alkaloids and derivatives in relation to molecular structure. Chemico-Biological Interactions, 12(3-4), 299-324. URL:[Link]
Sources
Assessing the Specificity of Anacrotine's Biological Actions: A Comparative Guide for Preclinical Toxicology and Pharmacology
As researchers navigating the complex landscape of natural product pharmacology, we frequently encounter compounds that challenge our standard models of tissue specificity. Anacrotine (CAS 5096-49-1), a naturally occurring pyrrolizidine alkaloid (PA) derived primarily from Crotalaria species, is a prime example[1].
Unlike broad-spectrum hepatotoxins, Anacrotine exhibits a highly specific, dual-action biological profile: it acts as a potent, targeted pneumotoxin and a selective anti-inflammatory agent[2][3]. This guide provides an objective, data-driven comparison of Anacrotine against standard PAs (such as Senecionine and Monocrotaline), detailing the mechanistic causality behind its actions and providing self-validating experimental protocols for preclinical workflows.
Mechanistic Profiling: The Causality of Tissue Specificity
To understand Anacrotine's unique performance, we must examine its metabolic activation. Pyrrolizidine alkaloids are not inherently toxic; they require hepatic cytochrome P450 oxidation to form reactive electrophilic pyrroles (dehydro-alkaloids).
The structural architecture of Anacrotine—specifically the presence of an additional 6-hydroxy group on the senecionine backbone—fundamentally alters its pharmacokinetic fate[3]. While most PAs generate highly reactive, short-lived pyrroles that cause immediate hepatic centrilobular necrosis, Anacrotine is converted into dehydroanacrotine . This specific pyrrolic metabolite is uniquely stable.
The Causality of Pneumotoxicity: This increased stability allows dehydroanacrotine to survive hepatic efflux. It bypasses immediate local degradation, enters the systemic venous circulation, and travels through the right ventricle. The first major capillary bed it encounters is the pulmonary endothelium, where it rapidly alkylates cellular macromolecules, driving severe pulmonary congestion, endothelial necrosis, and thickening of alveolar septae[3].
Metabolic activation of Anacrotine to dehydroanacrotine driving tissue-specific pneumotoxicity.
Comparative Performance Analysis
When designing in vivo models for pulmonary or hepatic injury, selecting the correct PA is critical. The table below synthesizes quantitative experimental data comparing Anacrotine to Senecionine (its structural analog) and Monocrotaline (the industry standard for inducing pulmonary arterial hypertension).
| Pharmacological Parameter | Anacrotine | Senecionine | Monocrotaline |
| Primary Toxicity Target | Lungs (Endothelium)[3] | Liver (Hepatocytes)[3] | Lungs (Vascular) |
| Lung-to-Liver Pyrrole Ratio (2h) | ~39% [3] | ~16%[3] | ~25-30% |
| Acute Hepatotoxic Dose (i.p.) | > 125 mg/kg[3] | ~ 50 mg/kg | ~ 60-80 mg/kg |
| Acute Pneumotoxic Dose (i.p.) | > 60 mg/kg [3] | Secondary to liver failure | ~ 60 mg/kg |
| Anti-inflammatory Action | Yes (Carrageenan models)[2] | Undocumented | Undocumented |
Data Interpretation: Anacrotine demonstrates a lung-to-liver pyrrole accumulation ratio of 39% at 2 hours post-dose, more than double that of Senecionine[3]. Consequently, Anacrotine induces progressive lung consolidation at doses (60 mg/kg) well below the threshold required to trigger acute liver necrosis (125 mg/kg)[3]. Furthermore, Anacrotine exhibits selective anti-inflammatory properties, effectively inhibiting carrageenan- and hyaluronidase-induced edema, making it a unique dual-action compound[2].
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. As an application scientist, I design workflows as self-validating systems—ensuring that observed macroscopic endpoints (like edema) are directly correlated with quantifiable molecular markers (like pyrrole concentrations).
Protocol A: Pharmacokinetic Trapping of Pyrrolic Metabolites
Objective: Quantify the tissue-specific distribution of dehydroanacrotine to validate pneumotoxic causality.
-
Dosing: Administer Anacrotine (100 mg/kg, i.p.) to weanling male Wistar rats. Rationale: Intraperitoneal injection ensures rapid, standardized hepatic first-pass metabolism compared to variable oral absorption.
-
Time-Course Harvesting: Euthanize cohorts at 0.5h, 1h, 2h, and 4h post-dose. Immediately excise and snap-freeze the liver and lungs in liquid nitrogen. Rationale: Reactive pyrroles are highly transient. Immediate freezing halts degradation, ensuring the measured levels reflect true in vivo accumulation.
-
Extraction & Trapping: Homogenize tissues in cold ethanol. React the supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) in the presence of boron trifluoride.
-
Spectrophotometric Quantification: Measure absorbance at 565 nm. Self-Validation: The peak hepatic pyrrole levels at 0.5h must inversely correlate with the rising pulmonary pyrrole levels at 1h-2h, proving systemic efflux.
Protocol B: Differential Anti-Inflammatory Screening
Objective: Isolate the specific inflammatory pathways modulated by Anacrotine.
-
Pre-treatment: Administer Anacrotine (40 mg/kg, s.c.) for 5 alternate days prior to induction.
-
Differential Induction:
-
Cohort 1 (Acute Exudative): Inject 1% carrageenan into the right hind paw.
-
Cohort 2 (Chronic/Biphasic): Inject 2% formalin into the right hind paw.
-
-
Plethysmometry: Measure paw volume displacement at 1h, 3h, and 5h post-induction.
-
Analysis: Self-Validation: Anacrotine will show significant inhibition of carrageenan-induced edema but fail to inhibit formalin-induced arthritis[2]. This differential response proves Anacrotine specifically targets acute prostaglandin/histamine-driven pathways rather than chronic cell-mediated inflammation.
Self-validating experimental workflow for assessing Anacrotine's dual biological actions.
Strategic Applications in Drug Development
For drug development professionals, Anacrotine serves as a powerful structural prototype. Its ability to generate a stable, tissue-penetrating electrophile provides a blueprint for designing targeted covalent inhibitors. Furthermore, its selective efficacy against acute edema highlights the potential of modifying the pyrrolizidine scaffold to separate beneficial anti-inflammatory properties from intrinsic pneumotoxicity. When establishing robust in vivo models of acute endothelial lung injury, Anacrotine should be strongly considered over Monocrotaline due to its rapid and profound pulmonary consolidation profile.
References
- CymitQuimica.(+)-Anacrotine Product Specifications and Chemical Characteristics.
- Schramkow, A., et al.Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. PMC.
- Mattocks, A. R., & Jukes, R.Metabolism and Toxicity of Anacrotine, a Pyrrolizidine Alkaloid, in Rats. PubMed.
Sources
- 1. CAS 5096-49-1: (+)-Anacrotine | CymitQuimica [cymitquimica.com]
- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mechanistic Causality: The Imperative for Strict Disposal
Comprehensive Safety and Disposal Guide for Anacrotine (Pyrrolizidine Alkaloid)
As drug development and toxicological research advance, the handling of potent secondary plant metabolites requires uncompromising safety standards. Anacrotine (CAS 5096-49-1), a naturally occurring macrolide and 1,2-unsaturated pyrrolizidine alkaloid (PA) derived from Crotalaria species, is frequently utilized as a reference standard for investigating PA-induced hepatotoxicity[1],[2]. Due to its potent bioactivity, laboratory personnel must implement rigorous handling and disposal protocols to prevent occupational exposure and environmental contamination.
To understand the necessity of specialized disposal workflows, one must consider the metabolic and environmental fate of Anacrotine. While the parent compound is relatively stable on the benchtop, upon entering a biological system, it is metabolically activated by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B) into highly reactive dehydropyrrolizidine (DHP) esters[3].
These electrophilic pyrroles act as potent alkylating agents that rapidly crosslink DNA strands and bind to nucleoproteins, leading to acute centrilobular necrosis, veno-occlusive disease, and potential carcinogenesis[3],[4]. Because of this severe cytotoxic and genotoxic profile, Anacrotine waste cannot be neutralized through standard biological autoclaving. The pyrrolizidine core is heat-stable at standard autoclave temperatures (121°C) and must be completely destroyed via high-temperature chemical incineration to prevent environmental persistence and downstream exposure[5],[6].
Quantitative Safety and Logistical Data
The following table summarizes the critical physicochemical and logistical parameters required for formulating your laboratory's Anacrotine disposal plan[7],[8],[9].
| Parameter | Specification |
| Chemical Name | (+)-Anacrotine |
| CAS Registry Number | 5096-49-1 |
| Molecular Formula | C18H25NO6 |
| Hazard Classification | Acute Toxicity (Oral) Cat 3; Carcinogenicity Cat 2 |
| Primary Target Organs | Liver (Hepatotoxic), Lungs (Pneumotoxic) |
| Required PPE | Nitrile gloves (double-gloving), N95/P3 respirator (for powders), safety goggles |
| Storage Conditions | -20°C (long term) or 2-8°C (short term), dry and dark |
| Approved Disposal Method | High-temperature chemical incineration |
Anacrotine Waste Segregation and Disposal Workflow
Caption: Logical workflow for the segregation and incineration of Anacrotine laboratory waste.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal This protocol applies to all consumables that have come into contact with Anacrotine, including weighing boats, pipette tips, bench paper, and PPE.
-
Segregation: Do not mix Anacrotine-contaminated solids with general biological waste. As established, the PA core is not destroyed by autoclaving[5].
-
Containment: Place all contaminated solid items into a heavy-duty, puncture-resistant toxic waste bag.
-
Double-Bagging: Seal the primary bag and place it inside a secondary bag. This self-validating step ensures that if the primary bag is compromised by a sharp pipette tip, residual toxic powders cannot aerosolize.
-
Labeling: Clearly label the outer container with "Toxic Solid Waste - Contains Pyrrolizidine Alkaloids (Anacrotine)" and affix the GHS Skull and Crossbones (Acute Toxicity) sticker[8].
-
Storage & Pickup: Store in a designated, secure satellite accumulation area until pickup by a licensed hazardous waste contractor for incineration.
Protocol B: Liquid Waste Disposal This protocol applies to HPLC effluents, stock solutions, and cell culture media containing Anacrotine.
-
Solvent Compatibility Check: Determine if the liquid waste is halogenated or non-halogenated. Anacrotine is often dissolved in organic solvents like ethanol or DMSO. Mixing incompatible solvents can cause exothermic reactions.
-
Collection: Carefully decant the liquid into a chemically compatible, high-density polyethylene (HDPE) carboy. Do not fill beyond 80% capacity to allow for vapor expansion.
-
Secondary Containment: Place the carboy in a secondary containment tray to capture any potential leaks, ensuring environmental isolation.
-
Labeling: Use a standardized hazardous waste tag. List "Anacrotine" and the exact solvent composition (e.g., "Anacrotine 0.1%, DMSO 99.9%").
-
Disposal: Never flush liquid Anacrotine waste down the drain[7]. Transfer to your institution's environmental health and safety (EHS) team for high-temperature incineration.
Protocol C: Emergency Spill Cleanup In the event of an Anacrotine powder or liquid spill, immediate and methodical action is required to prevent inhalation and dermal absorption.
-
Evacuation and PPE: Evacuate non-essential personnel. Don appropriate PPE, including a P3/N95 respirator, safety goggles, and double nitrile gloves[7].
-
Containment: For liquid spills, encircle the spill with inert absorbent material (e.g., vermiculite or sand). For powder spills, gently cover the powder with damp paper towels to prevent aerosolization.
-
Collection: Use a plastic scoop (never a broom, which generates dust) to collect the absorbent material or damp towels[7].
-
Decontamination: Wash the spill area thoroughly with a 10% bleach solution or a strong detergent, followed by a copious water rinse.
-
Disposal: Place all cleanup materials into a rigid, sealable container. Label as "Hazardous Spill Debris - Anacrotine" and submit for immediate incineration.
References
-
Material Safety Data Sheet(MSDS) - Anacrotine | BioCrick Biotech | 7
-
Safety Data Sheet - Monocrotaline | MedChemExpress | 8
-
Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods | NIH / PubMed Central | 3
-
Pyrrolizidine Alkaloidosis in Animals | MSD Veterinary Manual |4
-
Anacrotine | CAS#5096-49-1 | MedKoo Biosciences | 1
-
CAS 5096-49-1: (+)-Anacrotine | CymitQuimica | 9
-
(+)-Anacrotine | C18H25NO6 | CID 5281720 | PubChem / NIH | 2
-
Crotaline | LookChem | 5
-
Safety Data Sheet: Monocrotaline | Carl ROTH | 6
Sources
- 1. medkoo.com [medkoo.com]
- 2. (+)-Anacrotine | C18H25NO6 | CID 5281720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. carlroth.com [carlroth.com]
- 7. biocrick.com [biocrick.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CAS 5096-49-1: (+)-Anacrotine | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
